6,7-Difluoro-2-tetralone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6,7-difluoro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-9-4-6-1-2-8(13)3-7(6)5-10(9)12/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCPMFQPXKGSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2CC1=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395008 | |
| Record name | 6,7-difluoro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552321-02-5 | |
| Record name | 6,7-difluoro-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6,7-Difluoro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,7-Difluoro-2-tetralone is a fluorinated bicyclic ketone that serves as a valuable building block in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the tetralone scaffold can significantly modulate the physicochemical and pharmacological properties of derivative compounds, including metabolic stability, lipophilicity, and binding affinity for biological targets. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization of the final product.
Primary Synthetic Pathway: A Two-Stage Approach
The most prevalent and logical synthetic route to this compound commences with a commercially available difluorinated starting material, 3,4-difluorophenylacetic acid. The synthesis can be conceptually divided into two key stages: homologation of the phenylacetic acid to a butanoic acid derivative, followed by an intramolecular Friedel-Crafts acylation to construct the tetralone ring system.
"3,4-Difluorophenylacetic_Acid" [label="3,4-Difluorophenylacetic Acid"]; "Homologation" [label="Homologation\n(Chain Extension)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-(3,4-Difluorophenyl)butanoic_Acid" [label="4-(3,4-Difluorophenyl)butanoic Acid"]; "Intramolecular_Friedel_Crafts" [label="Intramolecular\nFriedel-Crafts\nAcylation", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "this compound" [label="this compound"];
"3,4-Difluorophenylacetic_Acid" -> "Homologation"; "Homologation" -> "4-(3,4-Difluorophenyl)butanoic_Acid"; "4-(3,4-Difluorophenyl)butanoic_Acid" -> "Intramolecular_Friedel_Crafts"; "Intramolecular_Friedel_Crafts" -> "this compound"; }
Figure 1: Overview of the primary synthetic pathway to this compound.
Stage 1: Homologation of 3,4-Difluorophenylacetic Acid
The initial step involves the extension of the acetic acid side chain by two carbons to yield 4-(3,4-difluorophenyl)butanoic acid. Two classical and reliable methods for this transformation are the Arndt-Eistert homologation and the malonic ester synthesis.
Method A: Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids.[1][2][3][4][5][6] It proceeds via the formation of a diazoketone intermediate, which then undergoes a Wolff rearrangement to form a ketene that is subsequently hydrolyzed to the homologous carboxylic acid.
"Acid_Chloride" [label="3,4-Difluorophenylacetyl\nChloride"]; "Diazomethane_Reaction" [label="Reaction with\nDiazomethane (CH₂N₂)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diazoketone" [label="Intermediate\nDiazoketone"]; "Wolff_Rearrangement" [label="Wolff Rearrangement\n(Ag₂O, H₂O)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Butanoic_Acid" [label="4-(3,4-Difluorophenyl)butanoic\nAcid"];
"Acid_Chloride" -> "Diazomethane_Reaction"; "Diazomethane_Reaction" -> "Diazoketone"; "Diazoketone" -> "Wolff_Rearrangement"; "Wolff_Rearrangement" -> "Butanoic_Acid"; }
Figure 2: Workflow for the Arndt-Eistert homologation.
Experimental Protocol (Arndt-Eistert Homologation)
-
Acid Chloride Formation: To a solution of 3,4-difluorophenylacetic acid in an inert solvent such as dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4-difluorophenylacetyl chloride.
-
Diazoketone Synthesis: Dissolve the crude acid chloride in a suitable solvent like diethyl ether. At 0 °C, add a freshly prepared ethereal solution of diazomethane portion-wise until the yellow color of diazomethane persists. Caution: Diazomethane is toxic and explosive. This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
Wolff Rearrangement and Hydrolysis: To the solution of the diazoketone, add a suspension of silver oxide in water. The mixture is then warmed gently to initiate the Wolff rearrangement. The resulting ketene is trapped by water to form 4-(3,4-difluorophenyl)butanoic acid. After the reaction is complete, the silver catalyst is removed by filtration. The filtrate is then acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the desired butanoic acid derivative.
Method B: Malonic Ester Synthesis
An alternative and often safer approach is the malonic ester synthesis.[7][8][9][10] This method involves the alkylation of diethyl malonate with a suitable electrophile, followed by hydrolysis and decarboxylation.
"Malonate" [label="Diethyl Malonate"]; "Deprotonation" [label="Deprotonation\n(e.g., NaOEt)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enolate" [label="Malonate Enolate"]; "Alkylation" [label="Alkylation with\n3,4-Difluorobenzyl Halide", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Alkylated_Malonate" [label="Alkylated Malonic Ester"]; "Hydrolysis_Decarboxylation" [label="Hydrolysis and\nDecarboxylation\n(H₃O⁺, Δ)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Butanoic_Acid" [label="4-(3,4-Difluorophenyl)butanoic\nAcid"];
"Malonate" -> "Deprotonation"; "Deprotonation" -> "Enolate"; "Enolate" -> "Alkylation"; "Alkylation" -> "Alkylated_Malonate"; "Alkylated_Malonate" -> "Hydrolysis_Decarboxylation"; "Hydrolysis_Decarboxylation" -> "Butanoic_Acid"; }
Figure 3: Workflow for the malonic ester synthesis.
Experimental Protocol (Malonic Ester Synthesis)
-
Enolate Formation: To a solution of sodium ethoxide in absolute ethanol, add diethyl malonate dropwise at room temperature. The mixture is stirred to ensure complete formation of the sodium salt of the malonate enolate.
-
Alkylation: To the enolate solution, add 3,4-difluorobenzyl bromide or chloride. The reaction mixture is then heated at reflux until the alkylation is complete, as monitored by thin-layer chromatography (TLC).
-
Hydrolysis and Decarboxylation: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then treated with a strong acid, such as concentrated hydrochloric acid, and heated at reflux. This step hydrolyzes the ester groups to carboxylic acids and subsequently promotes decarboxylation of the resulting malonic acid derivative to yield 4-(3,4-difluorophenyl)butanoic acid. The product is then isolated by extraction, followed by drying and evaporation of the solvent.
| Parameter | Arndt-Eistert Homologation | Malonic Ester Synthesis |
| Starting Materials | 3,4-Difluorophenylacetic acid, Diazomethane | Diethyl malonate, 3,4-Difluorobenzyl halide |
| Key Intermediates | Diazoketone, Ketene | Malonate enolate, Alkylated malonic ester |
| Reagents | Oxalyl/Thionyl chloride, Ag₂O | Sodium ethoxide, Strong acid |
| Safety Considerations | Use of toxic and explosive diazomethane | Use of strong base and acid |
| Typical Yields | Moderate to good | Good to high |
Table 1: Comparison of homologation methods.
Stage 2: Intramolecular Friedel-Crafts Acylation
The final step in the synthesis is the cyclization of 4-(3,4-difluorophenyl)butanoic acid to form the tetralone ring. This is achieved through an intramolecular Friedel-Crafts acylation, a powerful reaction for forming cyclic ketones.[11][12][13][14] The reaction is typically promoted by a strong acid, such as polyphosphoric acid (PPA), or by converting the carboxylic acid to its more reactive acid chloride derivative and using a Lewis acid catalyst like aluminum chloride (AlCl₃).
"Butanoic_Acid" [label="4-(3,4-Difluorophenyl)butanoic Acid"]; "Activation" [label="Activation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Acylium_Ion" [label="Acylium Ion Intermediate"]; "Cyclization" [label="Intramolecular\nElectrophilic Aromatic\nSubstitution", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tetralone" [label="this compound"];
"Butanoic_Acid" -> "Activation"; "Activation" -> "Acylium_Ion"; "Acylium_Ion" -> "Cyclization"; "Cyclization" -> "Tetralone"; }
Figure 4: Mechanism of intramolecular Friedel-Crafts acylation.
Experimental Protocol (Polyphosphoric Acid Method)
-
Reaction Setup: Place 4-(3,4-difluorophenyl)butanoic acid in a round-bottom flask equipped with a mechanical stirrer. Add polyphosphoric acid (PPA) in excess.
-
Cyclization: Heat the mixture with vigorous stirring to a temperature typically between 80-120 °C. The reaction progress can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with stirring. The product will often precipitate as a solid. The solid is collected by filtration, washed with water, and then dissolved in an appropriate organic solvent. The organic solution is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, dried over a drying agent like magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Experimental Protocol (Acid Chloride/Lewis Acid Method)
-
Acid Chloride Formation: Convert 4-(3,4-difluorophenyl)butanoic acid to its acid chloride, 4-(3,4-difluorophenyl)butanoyl chloride, using oxalyl chloride or thionyl chloride as described previously.
-
Friedel-Crafts Reaction: Dissolve the crude acid chloride in a dry, inert solvent such as dichloromethane or nitrobenzene. Cool the solution in an ice bath and add a Lewis acid, typically aluminum chloride (AlCl₃), portion-wise.
-
Reaction and Workup: Allow the reaction to stir at a controlled temperature (often ranging from 0 °C to room temperature) until completion. The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed, dried, and concentrated.
-
Purification: The crude this compound is purified by recrystallization or column chromatography.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear as multiplets in the downfield region, and their coupling patterns will be influenced by the fluorine substituents. The aliphatic protons of the tetralone ring will appear as multiplets in the upfield region.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show the expected number of signals for the ten carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield chemical shift. The carbon atoms bonded to fluorine will exhibit C-F coupling, which can be observed as doublets.
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.[15] Other characteristic bands for C-F and C-H bonds will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈F₂O, MW: 182.17 g/mol ). The fragmentation pattern can provide further structural information.
Alternative Synthetic Approaches
While the Friedel-Crafts acylation of a pre-formed butanoic acid derivative is the most direct route, other synthetic strategies could be envisioned, although they may be less common or more complex.
-
Robinson Annulation: In principle, a Robinson annulation could be employed.[6][16][17][18][19] This would involve the reaction of a suitably substituted cyclic ketone with an α,β-unsaturated ketone. However, the synthesis of the required precursors for the difluoro-substituted system might be challenging.
-
Diels-Alder Reaction: A Diels-Alder cycloaddition between a substituted diene and a dienophile could potentially be used to construct the bicyclic ring system, followed by functional group manipulations to install the ketone.[15][20][21][22][23] The regioselectivity of this reaction would be a critical consideration.
-
Synthesis from Substituted Benzaldehydes: More complex, multi-step syntheses starting from substituted benzaldehydes are also conceivable, potentially involving aldol condensations or other carbon-carbon bond-forming reactions to build the tetralone skeleton.[24]
Conclusion
The synthesis of this compound is most reliably achieved through a two-stage process involving the homologation of 3,4-difluorophenylacetic acid followed by an intramolecular Friedel-Crafts acylation. Both the Arndt-Eistert homologation and the malonic ester synthesis are viable methods for the initial chain extension, with the choice often depending on safety considerations and available reagents. The subsequent cyclization can be effectively carried out using either polyphosphoric acid or a Lewis acid catalyst with the corresponding acid chloride. Careful execution of these well-established synthetic methods, coupled with rigorous purification and characterization, will provide researchers with a reliable supply of this important fluorinated building block for further drug discovery and development efforts.
References
- 1. Synthesis of benzyl substituted naphthalenes from benzylidene tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 8. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. PG.CHEMEASY: friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene [chemisfast.blogspot.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ccsenet.org [ccsenet.org]
- 19. 2-Tetralone | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones [organic-chemistry.org]
- 23. Khan Academy [khanacademy.org]
- 24. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 6,7-Difluoro-2-tetralone: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of modern medicinal chemistry, the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Within this context, 6,7-Difluoro-2-tetralone has emerged as a valuable building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling considerations.
Core Compound Profile: this compound
CAS Number: 552321-02-5
Systematic Name: 6,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one
This difluorinated tetralone derivative is a solid at room temperature and serves as a key intermediate in the synthesis of a variety of bioactive molecules. The strategic placement of the two fluorine atoms on the aromatic ring significantly alters the electronic properties of the molecule, making it a versatile precursor for further chemical modifications.
Physicochemical and Spectroscopic Data
| Property | Value (this compound) | Value (6,8-Difluoro-2-tetralone) |
| CAS Number | 552321-02-5 | 843644-23-5[1] |
| Molecular Formula | C₁₀H₈F₂O | C₁₀H₈F₂O[1] |
| Molecular Weight | 182.17 g/mol | 182.17 g/mol [1] |
| Appearance | Solid | Solid[2] |
| Boiling Point | Not available | 260.6 °C at 760 mmHg (Predicted)[1][2] |
| Density | Not available | 1.29 g/cm³ (Predicted)[1] |
| Flash Point | Not available | 99.4 °C (Predicted)[1] |
| LogP | Not available | 2.02260 (Predicted)[1] |
Synthesis of this compound: A Strategic Approach
The synthesis of substituted 2-tetralones can be achieved through various synthetic routes. A common and effective strategy involves a multi-step sequence starting from a suitably substituted phenylacetic acid derivative. This approach offers a high degree of control over the final substitution pattern on the aromatic ring.
A plausible and efficient synthetic pathway to this compound is a modification of the well-established synthesis of 6,7-dimethoxy-2-tetralone.[3] This method involves the following key transformations:
-
Starting Material: The synthesis would commence with 3,4-difluorophenylacetic acid, a readily available starting material.
-
Ring Iodination: Introduction of an iodine atom at the ortho position to the acetic acid side chain.
-
Esterification: Conversion of the carboxylic acid to its corresponding methyl ester to protect the acidic proton and facilitate the subsequent reaction.
-
Heck Cross-Coupling: A palladium-catalyzed cross-coupling reaction to introduce a two-carbon unit, which will ultimately form part of the six-membered ring of the tetralone.
-
Catalytic Hydrogenation: Reduction of the newly formed double bond.
-
Dieckmann Condensation: An intramolecular cyclization to form the six-membered ring and generate a β-keto ester.
-
Decarboxylation: Removal of the ester group to yield the final this compound.
This synthetic route is advantageous due to its use of well-understood and scalable reactions, making it suitable for both laboratory-scale synthesis and potential industrial production.
Applications in Drug Discovery and Development
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including antibiotics, antidepressants, and anticancer agents.[4][5] The introduction of fluorine atoms into this scaffold, as in this compound, further enhances its utility as a pharmaceutical intermediate.
While specific, publicly documented applications of this compound are limited, its structural similarity to other fluorinated tetralones suggests its potential as a key building block in the synthesis of:
-
Novel Kinase Inhibitors: The tetralone core can be elaborated to target the ATP-binding site of various kinases, which are crucial targets in oncology.
-
Dopaminergic and Serotonergic Agents: The tetralone framework is present in several centrally acting agents. The fluorine substituents can modulate the compound's ability to cross the blood-brain barrier and its affinity for specific neurotransmitter receptors.
-
Antiviral and Antimicrobial Compounds: The rigid, bicyclic structure of tetralone can serve as a scaffold for the development of novel agents that inhibit key viral or bacterial enzymes.
The presence of the ketone functionality in this compound provides a reactive handle for a wide range of chemical transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on the safety data for the closely related 6,8-Difluoro-2-tetralone, the following hazards should be considered:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Suppliers of this compound
This compound is available from a number of reputable chemical suppliers who specialize in providing building blocks for research and development.
| Supplier | Website |
| Benchchem | --INVALID-LINK-- |
| Alfa Chemistry | --INVALID-LINK-- |
| ChemicalBook | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
Conclusion
This compound is a strategically important building block for the synthesis of novel pharmaceutical agents. Its difluorinated tetralone core offers a unique combination of structural rigidity and tunable electronic properties, making it an attractive starting point for the development of a wide range of therapeutic compounds. As the demand for more effective and safer drugs continues to grow, the utility of such fluorinated intermediates in medicinal chemistry is expected to increase significantly.
References
A Technical Guide to the Spectroscopic Characterization of 6,7-Difluoro-2-tetralone
Preamble: The Challenge of Characterizing Novel Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, fluorinated organic molecules represent a cornerstone for innovation. The strategic introduction of fluorine atoms can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity, making analogues of established scaffolds—such as the tetralone core—highly sought after. 6,7-Difluoro-2-tetralone (CAS: 552321-02-5) is one such molecule, offering a unique substitution pattern on the aromatic ring.[1][2]
However, a significant challenge for researchers is the frequent scarcity of published, experimentally-derived characterization data for niche or novel compounds. As of the latest literature review, comprehensive, publicly accessible spectroscopic data (NMR, IR, MS) for this compound is not available. This guide, therefore, serves a dual purpose: first, to present a robust, theoretically-predicted spectroscopic profile for this compound based on foundational principles and data from analogous structures. Second, to provide detailed, field-proven protocols for researchers to acquire and validate this data experimentally. This document is structured to be a practical and authoritative resource for scientists engaged in the synthesis, identification, and application of this and similar fluorinated intermediates.
Molecular Structure and Its Spectroscopic Implications
The structure of this compound, comprising a dihydronaphthalenone core with two vicinal fluorine atoms on the aromatic ring, dictates its entire spectroscopic fingerprint. The interplay between the electron-withdrawing fluorine atoms, the aromatic system, the ketone carbonyl group, and the aliphatic protons creates a distinct set of expected signals that we can predict and later verify.
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for unambiguous characterization.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the four distinct proton environments: two aromatic protons (H-5 and H-8) and three sets of aliphatic protons (H-1, H-3, and H-4).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-8 | ~7.0 - 7.2 | Doublet of Triplets (dt) | ³JH8-F7 ≈ 8-10, ⁴JH8-H1 ≈ 1-2 |
| H-5 | ~6.9 - 7.1 | Doublet of Triplets (dt) | ³JH5-F6 ≈ 8-10, ⁴JH5-H4 ≈ 1-2 |
| H-1 | ~3.6 - 3.8 | Singlet (broad) or Triplet | ⁴JH1-H8 ≈ 1-2 |
| H-3 | ~3.0 - 3.2 | Triplet (t) | ³JH3-H4 ≈ 6-7 |
| H-4 | ~2.6 - 2.8 | Triplet (t) | ³JH3-H4 ≈ 6-7 |
Expertise & Causality:
-
Aromatic Protons (H-5, H-8): These protons are ortho to a fluorine atom and will exhibit a primary coupling (³J) to that fluorine. The signals are shifted downfield due to the aromatic ring current.[3] Their chemical shifts will be similar, and 2D NMR (COSY, HSQC) would be required for definitive assignment.
-
Aliphatic Protons: The H-1 protons are adjacent to the carbonyl group and the aromatic ring, leading to a significant downfield shift (~3.6-3.8 ppm).[4] The H-3 and H-4 protons form a classic ethyl bridge, expected to appear as coupled triplets.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum should display 10 distinct carbon signals. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JC-F).
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JC-F, Hz) |
| C-2 (C=O) | ~205 - 210 | Singlet | - |
| C-6, C-7 (C-F) | ~150 - 155 | Doublet (d) | ¹J ≈ 240-250 |
| C-4a, C-8a | ~130 - 135 | Doublet (d) or Doublet of Doublets (dd) | ²J ≈ 15-25 |
| C-5, C-8 | ~115 - 120 | Doublet (d) | ²J ≈ 20-25 |
| C-1 | ~40 - 45 | Singlet | - |
| C-3 | ~35 - 40 | Singlet | - |
| C-4 | ~25 - 30 | Singlet | - |
Expertise & Causality:
-
Carbonyl Carbon (C-2): Ketone carbons typically resonate far downfield, often above 200 ppm.[5]
-
Fluorinated Carbons (C-6, C-7): The direct attachment of highly electronegative fluorine atoms causes a strong deshielding effect, shifting these carbons significantly downfield into the 150-155 ppm range. The most prominent feature is the very large one-bond C-F coupling constant, which is a definitive diagnostic tool.[5]
-
Bridgehead Carbons (C-4a, C-8a): These carbons will exhibit smaller two-bond couplings to the adjacent fluorine atoms.
Predicted ¹⁹F NMR Data
The ¹⁹F NMR spectrum provides direct insight into the electronic environment of the fluorine atoms. As C-6 and C-7 are chemically distinct, two signals are expected.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm vs. CFCl₃) | Predicted Multiplicity |
| F-6, F-7 | -110 to -130 | Multiplet |
Expertise & Causality:
-
The chemical shift for aromatic fluorine is highly sensitive to the substitution pattern.[6] The expected range is based on typical values for ortho-difluorobenzene derivatives. The multiplicity will be complex, arising from coupling to each other (³JF-F) and to the neighboring aromatic protons (H-5 and H-8, ³JF-H).
NMR Data Acquisition Protocol
This protocol ensures high-quality, reproducible data for full structural confirmation.
Caption: Standard workflow for comprehensive NMR analysis.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for protons. Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.
-
¹H NMR: Acquire a standard proton spectrum. A sufficient signal-to-noise ratio is typically achieved with 16 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a higher number of scans (e.g., 1024 or more) and a relaxation delay (2 seconds) are necessary to ensure quantitative accuracy for all carbons, including quaternary ones.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is typically fast due to the 100% natural abundance of ¹⁹F.
-
2D NMR (Trustworthiness): For unequivocal structural proof, acquire a suite of 2D NMR spectra.
-
COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., between H-3 and H-4).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for assigning quaternary carbons and linking the aliphatic and aromatic systems.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, baseline correction, and reference the spectra (e.g., TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| ~3100 - 3050 | C-H Stretch | Aromatic C-H | Medium |
| ~3000 - 2850 | C-H Stretch | Aliphatic C-H | Medium |
| ~1725 - 1705 | C=O Stretch | Ketone | Strong |
| ~1600 - 1475 | C=C Stretch | Aromatic Ring | Medium-Weak |
| ~1300 - 1100 | C-F Stretch | Aryl-Fluoride | Strong |
| ~1250 - 1000 | C-O Stretch | Ketone | Medium |
Expertise & Causality:
-
The most prominent and diagnostic peak will be the strong absorbance from the ketone carbonyl (C=O) stretch , expected around 1715 cm⁻¹.[3] This peak is a definitive indicator of the tetralone core.
-
The strong absorbances in the fingerprint region between 1300-1100 cm⁻¹ corresponding to the C-F stretching vibrations are characteristic of the fluorinated aromatic ring.
IR Data Acquisition Protocol
Attenuated Total Reflectance (ATR) is a modern, reliable method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorbances from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound powder onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key to spectral reproducibility.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans co-added at a resolution of 4 cm⁻¹ provide excellent data quality.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₁₀H₈F₂O.
-
Monoisotopic Mass: 182.0543 g/mol
| Ion | Predicted m/z | Technique | Notes |
| [M]⁺˙ | 182.05 | EI | Molecular ion peak in Electron Ionization. |
| [M+H]⁺ | 183.06 | ESI, CI | Protonated molecule in soft ionization (e.g., Electrospray). |
| [M+Na]⁺ | 205.04 | ESI | Sodium adduct, common in ESI. |
Expertise & Causality:
-
High-Resolution MS (HRMS): This is the gold standard for confirming elemental composition. An experimentally determined mass of 183.0616 for the [M+H]⁺ ion would confirm the formula C₁₀H₉F₂O⁺ (protonated molecule) with high confidence, providing an essential layer of validation.
-
Fragmentation (EI): In Electron Ionization (EI-MS), the molecular ion ([M]⁺˙) is expected to be prominent. Key fragmentation pathways would likely involve the loss of CO (m/z 154) via McLafferty rearrangement or loss of ethylene (C₂H₄, m/z 154), which are characteristic fragmentation patterns for tetralones.
MS Data Acquisition Protocol (ESI-TOF)
Electrospray Ionization coupled with a Time-of-Flight (TOF) analyzer is ideal for accurate mass determination.
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard immediately before the analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Source Optimization: Optimize ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to maximize the signal intensity of the ion of interest (e.g., [M+H]⁺).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass calculated for the expected elemental formula. Mass accuracy should ideally be within 5 ppm.
Conclusion and Path Forward
This guide provides a comprehensive, theoretically-grounded framework for the spectroscopic identification and characterization of this compound. While experimental data is not yet present in the public domain, the predicted spectra, coupled with the detailed acquisition protocols, offer a clear and authoritative pathway for any researcher working with this compound. The true value of this document lies in its dual function as both a predictive reference and a practical manual. By following the self-validating workflows described herein—particularly the use of 2D NMR and High-Resolution Mass Spectrometry—scientists can generate and confirm the spectroscopic data for this valuable fluorinated building block with the highest degree of scientific rigor.
References
molecular structure and conformation of 6,7-Difluoro-2-tetralone
An In-Depth Technical Guide to the Molecular Structure and Conformation of 6,7-Difluoro-2-tetralone
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound, a fluorinated bicyclic ketone of significant interest in medicinal chemistry and drug discovery. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical experimental and computational methodologies. We delve into the electronic effects of difluorination on the aromatic system, explore the puckered conformations of the cyclohexenone ring, and present validated protocols for structural elucidation using X-ray crystallography, NMR, and IR spectroscopy. Furthermore, this guide outlines a robust computational workflow for theoretical prediction and analysis. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and actionable insights required for utilizing this valuable molecular scaffold.
Introduction: The Significance of a Fluorinated Scaffold
2-Tetralone and its derivatives represent a critical class of bicyclic motifs found in numerous natural products and serve as foundational scaffolds for developing novel therapeutics.[1] The core structure consists of a benzene ring fused to a cyclohexanone ring.[1][2] The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and lipophilicity.[3][4]
This compound (Systematic IUPAC Name: 6,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one) is a synthetic intermediate whose structural rigidity and specific electronic properties make it a compelling building block.[5] The two fluorine atoms on the aromatic ring exert a strong electron-withdrawing effect, modulating the reactivity of the entire molecule. Understanding the precise three-dimensional structure and conformational preferences of this molecule is paramount for designing targeted, high-efficacy drug candidates. This guide provides an in-depth exploration of these critical molecular characteristics.
Molecular Structure Elucidation
The fundamental structure of this compound is defined by its molecular formula, C₁₀H₈F₂O, and a molecular weight of approximately 182.17 g/mol .[5] The molecule is composed of two fused rings: a 1,2-difluorobenzene ring and a cyclohexenone ring.
Key Structural Features
-
Aromatic Ring: The benzene ring is substituted with two fluorine atoms at positions C6 and C7. Fluorine, being the most electronegative element, significantly withdraws electron density from the aromatic system. This electronic perturbation can influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for drug-receptor binding.[6]
-
Cyclohexenone Ring: This six-membered ring contains a ketone at position C2 and is saturated at positions C1, C3, and C4. Unlike the planar aromatic ring, this aliphatic portion is non-planar and adopts a puckered conformation to minimize internal strain.[7] The reactivity of the molecule is often centered here, particularly at the α-methylene groups (C1 and C3) adjacent to the carbonyl.[8]
Conformational Analysis: The Puckered World of the Tetralone Ring
The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional shape. The saturated portion of the 2-tetralone scaffold is conformationally flexible, existing in a dynamic equilibrium between different puckered forms.
Ring Puckering in Six-Membered Rings
The cyclohexenone ring of 2-tetralone avoids the high energy of a planar conformation by adopting puckered shapes, most commonly a half-chair or a twist-boat conformation.[7][9] This puckering is a complex balance of minimizing two types of strain:
-
Torsional Strain: The repulsion between electrons in bonds on adjacent atoms.
-
Steric Strain: Repulsive interactions between atoms that are not directly bonded.
For the 2-tetralone system, the fusion to the planar aromatic ring constrains the possible conformations. The equilibrium between these forms is rapid at room temperature, but one conformation is typically energetically favored. The energy difference between conformers can be determined experimentally or through computational modeling.
Caption: Conformational Equilibrium of the Tetralone Ring.
Experimental Methodologies for Structural Analysis
A multi-faceted experimental approach is necessary to fully characterize the structure and conformation of this compound in both solid and solution states.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[10][11] It provides unambiguous data on bond lengths, bond angles, and the solid-state conformation of the molecule.[12]
Generalized Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization: Grow a high-quality single crystal of this compound (typically >0.1 mm) by slow evaporation from a suitable solvent, vapor diffusion, or cooling.[12]
-
Crystal Mounting: Carefully mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays, producing a unique diffraction pattern.[10] The crystal is rotated to collect a complete dataset.
-
Structure Solution: The diffraction pattern is mathematically processed (using Fourier transforms) to generate an electron density map of the unit cell.[11]
-
Structure Refinement: An atomic model is built into the electron density map and refined computationally to best fit the experimental data, yielding the final structure with high precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required.
-
¹H NMR: Provides information on the number and connectivity of hydrogen atoms. The coupling constants (³J values) between protons on the aliphatic ring can give crucial insights into dihedral angles and, thus, the ring's conformation.
-
¹³C NMR: Determines the number and electronic environment of unique carbon atoms.[13]
-
¹⁹F NMR: Directly observes the fluorine atoms, confirming their presence and electronic environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity between atoms, allowing for the unambiguous assignment of all signals in the ¹H and ¹³C spectra.
-
NOESY: Nuclear Overhauser Effect spectroscopy can reveal through-space proximity of atoms, providing critical constraints for determining the preferred solution-state conformation.
Generalized Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.
-
Data Acquisition: Place the sample in the NMR spectrometer and acquire 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, NOESY) spectra.
-
Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction).
-
Spectral Analysis: Integrate signals, determine chemical shifts (ppm) and coupling constants (Hz), and analyze cross-peaks in 2D spectra to assemble the molecular structure and deduce conformational details.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14] For this compound, key vibrational bands would include:
-
C=O Stretch: A strong, sharp absorption typically around 1700-1720 cm⁻¹.
-
Aromatic C=C Stretch: Medium absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: Strong absorptions typically found in the 1000-1300 cm⁻¹ region.
Generalized Protocol for ATR-IR Spectroscopy:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.
-
Analysis: Identify the characteristic absorption frequencies and correlate them to the known functional groups.
Computational and Theoretical Approaches
Computational chemistry provides invaluable insights into molecular structure and energetics, complementing experimental data.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to predict molecular properties. For this compound, DFT calculations (e.g., using the B3LYP functional with a 6-31G* or larger basis set) can:
-
Optimize Geometry: Determine the lowest-energy three-dimensional structure.
-
Calculate Energies: Predict the relative energies of different conformers (e.g., half-chair vs. twist-boat) to identify the most stable form.
-
Predict Spectroscopic Data: Simulate IR vibrational frequencies and NMR chemical shifts, which can be compared with experimental data for validation.[15]
-
Analyze Electronic Properties: Map the electrostatic potential to visualize the electron-rich and electron-poor regions of the molecule, which is crucial for understanding reactivity and intermolecular interactions.
Caption: Computational Workflow for Conformation Analysis.
Data Summary
The following tables summarize the key properties and predicted structural parameters for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 552321-02-5 | [5] |
| Molecular Formula | C₁₀H₈F₂O | [5] |
| Molecular Weight | 182.17 g/mol | [5] |
| IUPAC Name | 6,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one | [5] |
Table 2: Predicted/Representative Structural Parameters (from DFT)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2=O | ~1.22 Å |
| Bond Length | C6-F | ~1.35 Å |
| Bond Length | C7-F | ~1.35 Å |
| Bond Angle | C1-C2-C3 | ~116° |
| Dihedral Angle | C1-C2-C3-C4 | ~ -50° to -55° (Half-Chair) |
Note: Values in Table 2 are representative and would require specific DFT calculations or an X-ray crystal structure for precise determination.
Conclusion
The molecular architecture of this compound is a sophisticated interplay of aromatic electronics and aliphatic conformational dynamics. The presence of two fluorine atoms imparts unique electronic characteristics to the planar aromatic ring, while the fused cyclohexenone ring adopts a puckered half-chair conformation to achieve maximum stability. A thorough understanding of this structure, achieved through a synergistic combination of high-resolution experimental techniques like X-ray crystallography and NMR, alongside predictive computational modeling, is essential for its effective application in drug design. This guide provides the foundational knowledge and methodological framework for researchers to confidently explore and exploit the potential of this valuable fluorinated scaffold.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/CAS:552321-02-5-HXCHEM [hxchem.net]
- 6. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding Ring Puckering in Small Molecules and Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 9. RING Puckering - CATCO [s3.smu.edu]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 6,7-Dimethoxy-2-tetralone | C12H14O3 | CID 609844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 2-Tetralone | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Navigating the Solution Landscape: A Technical Guide to the Solubility of 6,7-Difluoro-2-tetralone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Solubility in a Research Context
The solubility of a compound is a critical physicochemical parameter that dictates its behavior in a given solvent system. For a molecule like 6,7-Difluoro-2-tetralone, which holds promise as a building block in medicinal chemistry, its solubility profile directly impacts several key areas of research and development:
-
Reaction Kinetics and Yield: In synthetic organic chemistry, the solubility of reactants in the chosen solvent system is crucial for achieving optimal reaction rates and product yields. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower, incomplete reactions and purification challenges.
-
Purification and Crystallization: Solubility differences are the cornerstone of purification techniques like recrystallization. A thorough understanding of a compound's solubility in a range of solvents is essential for developing effective purification strategies.
-
Formulation and Drug Delivery: In the pharmaceutical sciences, the solubility of an active pharmaceutical ingredient (API) is a major determinant of its bioavailability. Poor aqueous solubility is a common hurdle in drug development, and understanding a compound's solubility in organic solvents is often the first step in developing suitable formulations, such as amorphous solid dispersions or lipid-based delivery systems.
-
Analytical Method Development: The choice of solvent is critical for developing robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The analyte must be fully dissolved in the mobile phase or NMR solvent to ensure accurate and reproducible results.
Given the importance of this parameter, this guide will provide the necessary tools for researchers to experimentally determine the solubility of this compound in a scientifically rigorous manner.
Physicochemical Properties and Predicted Solubility Behavior
While specific experimental data for this compound is limited, we can infer its likely solubility behavior by examining its structure and the properties of similar fluorinated tetralones.
The structure of this compound features a tetralone core, which is a bicyclic aromatic ketone. The presence of two fluorine atoms on the aromatic ring is a key feature. Fluorine is the most electronegative element, and its introduction into an organic molecule can significantly alter its physicochemical properties, including its polarity, lipophilicity, and intermolecular interactions.
Based on the general principles of "like dissolves like," we can make some qualitative predictions about the solubility of this compound:
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are likely to be good solvents for this compound. These solvents can engage in dipole-dipole interactions with the polar ketone group of the tetralone.
-
Polar Protic Solvents: Alcohols such as methanol, ethanol, and isopropanol are also expected to be effective solvents. They can act as hydrogen bond acceptors for the ketone's carbonyl oxygen and engage in dipole-dipole interactions.
-
Nonpolar Solvents: Hydrocarbon solvents like hexane and heptane are unlikely to be good solvents for this compound due to the significant polarity mismatch.
-
Chlorinated Solvents: Solvents like dichloromethane and chloroform may show moderate to good solubility due to their ability to engage in dipole-dipole interactions.
It is important to note that these are predictions, and experimental verification is essential.
Experimental Determination of Solubility: Protocols and Methodologies
There are several well-established methods for determining the equilibrium solubility of a compound. This guide will detail two common and reliable approaches: the Equilibrium Shake-Flask Method and the Solvent Addition Method.
The Equilibrium Shake-Flask Method
This is the gold standard for determining equilibrium solubility.[1][2] The method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute.
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a precise volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator. Temperature control is critical as solubility is temperature-dependent.[1][3] A standard temperature for comparison is often 25°C.
-
Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4] It is advisable to perform a time-to-equilibrium study to determine the optimal incubation time.
-
-
Phase Separation:
-
Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Filtration: Use a syringe filter with a chemically resistant membrane (e.g., PTFE) to separate the solid. It is important to ensure that the filter does not adsorb the solute.
-
-
-
Quantification:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as HPLC-UV or a calibrated NMR method.
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
-
Workflow for the Equilibrium Shake-Flask Method:
Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination.
The Solvent Addition Method
This method is a faster alternative to the shake-flask method and is particularly useful for screening multiple solvents.[5][6][7] It involves adding a solvent to a known amount of solute until it completely dissolves.
Protocol:
-
Preparation:
-
Accurately weigh a small, precise amount of this compound into a clear glass vial.
-
-
Solvent Addition:
-
At a constant temperature, add the solvent in small, precise increments using a calibrated pipette or burette.
-
After each addition, stir or vortex the mixture to facilitate dissolution.
-
-
Endpoint Determination:
-
The endpoint is reached when the last solid particle dissolves, and the solution becomes clear. This can be observed visually or with the aid of a light source against a dark background.
-
-
Calculation:
-
Record the total volume of solvent added to completely dissolve the solute.
-
Calculate the solubility as the mass of the solute divided by the volume of the solvent.
-
Workflow for the Solvent Addition Method:
Caption: Workflow for the Solvent Addition Solubility Determination.
Factors Influencing Solubility Measurements
Several factors can significantly impact the accuracy and reproducibility of solubility measurements.[2]
-
Temperature: As mentioned, solubility is highly temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is crucial.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and pure sample of this compound.
-
Polymorphism: The crystalline form (polymorph) of the compound can have a significant impact on its solubility. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form of the starting material and the solid remaining after the experiment to ensure that no polymorphic transformations have occurred.
-
pH of the Medium: For ionizable compounds, the pH of the solvent can dramatically affect solubility.[2] While this compound is not expected to be strongly ionizable, this is a critical consideration for other compounds.
-
Equilibration Time: Insufficient equilibration time will lead to an underestimation of the true equilibrium solubility.[4]
Safety and Handling
While specific toxicity data for this compound is not available, it is prudent to handle it with care, as with any research chemical. Based on data for similar compounds like 6,8-Difluoro-2-tetralone, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
For the organic solvents used in these experiments, refer to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.
Conclusion and Recommendations
This technical guide provides a framework for researchers to systematically determine the solubility of this compound in organic solvents. By following the detailed protocols for the Equilibrium Shake-Flask and Solvent Addition methods, scientists can generate reliable and reproducible solubility data. This information is invaluable for optimizing synthetic reactions, developing purification strategies, and advancing the potential of this compound in pharmaceutical and chemical applications. It is recommended that researchers carefully select the appropriate method based on their specific needs for accuracy and throughput and pay close attention to the critical factors that can influence the results.
References
- 1. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dissolutiontech.com [dissolutiontech.com]
- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
Introduction: The Significance of 6,7-Difluoro-2-tetralone in Modern Synthesis
An In-depth Technical Guide to the Stability and Storage of 6,7-Difluoro-2-tetralone
This compound is a fluorinated aromatic ketone of significant interest to the pharmaceutical and material science sectors. As a synthetic intermediate, its value lies in the unique physicochemical properties imparted by the fluorine atoms on its aromatic ring. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability in drug candidates, making fluorinated building blocks like this tetralone highly sought after.[1][2][3] The difluoro substitution pattern specifically creates a distinct electronic environment that influences the molecule's reactivity and potential interactions with biological targets.[2]
However, the very features that make this compound synthetically valuable also necessitate a thorough understanding of its stability profile. Ensuring the chemical integrity of this compound from procurement through to its use in a reaction is paramount for reproducibility, safety, and the quality of the final product. This guide provides a comprehensive overview of the factors governing its stability, recommended storage and handling protocols, and methodologies for its rigorous assessment. While specific stability data for this compound is not extensively published, this guide synthesizes information from closely related analogs and fundamental chemical principles to provide a robust framework for its management.
Section 1: Physicochemical Profile and Inherent Stability
The stability of a chemical compound is intrinsically linked to its structure. This compound possesses a tetralone core, which consists of a fused bicyclic system with a ketone on the aliphatic ring. The two fluorine atoms are attached to the aromatic ring, which has a profound impact on the molecule's electron distribution.
The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can influence the reactivity of the adjacent benzylic positions and the carbonyl group. This electron-withdrawing effect generally contributes to the thermal stability of the aromatic system. However, it can also activate the molecule towards certain degradation pathways, particularly nucleophilic attack under specific conditions.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | Value / Description | Source Compound |
| Molecular Formula | C₁₀H₈F₂O | 6,8-Difluoro-2-tetralone[2][4] |
| Molecular Weight | 182.17 g/mol | 6,8-Difluoro-2-tetralone[2][4] |
| CAS Number | 552321-02-5 | This compound[5] |
| Physical Appearance | Solid; White to Pale Brown/Beige | 6-Fluoro-2-tetralone, Various[1][6] |
| Melting Point | 53-62 °C | 6-Fluoro-2-tetralone[1] |
| Boiling Point | ~260 °C (Predicted) | 6,8-Difluoro-2-tetralone[2][7] |
| Hazards | Potential skin, eye, and respiratory irritant. | GHS Classification for 6,8-Difluoro-2-tetralone[4] |
Note: Data from closely related analogs are provided to give an expected range of properties. Exact values for this compound should be confirmed by analysis.
Section 2: Factors Influencing Stability and Potential Degradation Pathways
The long-term integrity of this compound is dependent on controlling its exposure to several key environmental factors.
Temperature
Thermal stress is a primary concern. While the compound is a solid at room temperature, elevated temperatures can provide the activation energy for degradation reactions or cause physical changes like melting or sublimation. Long-term storage at ambient or uncontrolled temperatures is not recommended. For analogous compounds, refrigerated (0-8 °C) or frozen (-20 °C) conditions are specified to preserve purity over months to years.[1][8]
Humidity and Moisture
Ketones are generally less susceptible to hydrolysis than esters or amides. However, the presence of moisture can be detrimental, especially if acidic or basic impurities are present, which can catalyze aldol-type condensation reactions or other rearrangements. Furthermore, some organofluorine compounds can be sensitive to moisture, potentially leading to slow degradation.[9] Therefore, storage in a dry, desiccated environment is critical.
Light (Photostability)
Aromatic ketones are often photosensitive. The carbonyl group can absorb UV light, promoting it to an excited state. This can initiate radical reactions, leading to dimerization, polymerization, or decomposition. To ensure photostability, this compound should always be stored in amber vials or other light-protecting containers.
Oxidative Stress
Oxidation is a plausible degradation pathway for tetralones. The benzylic carbons (positions 1 and 4) are susceptible to oxidation, which can lead to the formation of hydroxylated species, ring-opening, or the formation of naphthalenone-type structures through dehydrogenation. The presence of atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents can accelerate this process.
Caption: Plausible oxidative degradation pathways for this compound.
Section 3: Recommended Storage and Handling Protocols
Adherence to strict storage and handling procedures is the most effective way to maintain the purity and stability of this compound.
Storage Conditions
The primary goal is to mitigate exposure to heat, light, and moisture. Based on data from fluorinated analogs, a multi-tiered approach is recommended.[1][8]
Table 2: Recommended Storage Conditions for this compound
| Storage Duration | Temperature | Atmosphere | Container |
| Long-Term (> 6 months) | -20°C ± 5°C | Inert (Argon or Nitrogen) | Tightly sealed amber glass vial |
| Medium-Term (1-6 months) | 2-8°C | Inert or Air (if dry) | Tightly sealed amber glass vial |
| Working Stock (In-Use) | Room Temp (controlled) | Desiccated | Tightly sealed vial, minimize opening |
Justification: Freezing (-20°C) significantly slows nearly all chemical degradation pathways, making it ideal for long-term archival. Refrigeration (2-8°C) is sufficient for medium-term storage. An inert atmosphere is crucial for long-term storage to prevent slow oxidation.
Safe Handling Procedures
Given the hazard profile of related compounds, appropriate personal protective equipment (PPE) and handling techniques are mandatory.[4][9]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use.
-
Body Protection: Wear a lab coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
-
Spills: In case of a spill, sweep up the solid material carefully, avoiding dust formation, and place it in a suitable, closed container for disposal.[6]
Section 4: Experimental Protocols for Stability Assessment
Trustworthiness in research demands empirical validation of starting material stability. The following protocols outline how to rigorously assess the stability of a batch of this compound.
Protocol: Forced Degradation (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and pathways. This is achieved by exposing the compound to harsh conditions and analyzing the outcome, typically by a stability-indicating HPLC method.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Acid Stress: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.
-
Base Stress: Mix the stock solution with 0.1 M NaOH. Keep at room temperature.
-
Oxidative Stress: Mix the stock solution with 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Store the solid compound in an oven at 80°C.
-
Photolytic Stress: Expose the compound (solid and in solution) to light as specified by ICH Q1B guidelines.
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a validated, stability-indicating HPLC-UV method.
-
Peak Purity: Assess the purity of the main peak and identify any degradation products. Use LC-MS to obtain mass information on new peaks.
Protocol: Long-Term Stability Study
This study validates the recommended storage conditions.
Methodology:
-
Sample Preparation: Aliquot several samples of a single, well-characterized batch of this compound into amber glass vials. Seal under an inert atmosphere (e.g., argon).
-
Storage: Place the vials at the recommended long-term (-20°C) and accelerated (e.g., 2-8°C) storage conditions.
-
Time Points: Designate analysis time points (e.g., 0, 3, 6, 12, 24 months).
-
Analysis: At each time point, remove a vial from each condition. Allow it to equilibrate to room temperature before opening. Perform HPLC analysis to determine purity and quantify any degradants. Also, perform a visual inspection for changes in color or physical state.
-
Data Evaluation: Plot the purity versus time for each condition. The data will establish a re-test date or shelf-life for the compound under the validated conditions.
Conclusion
While this compound is a valuable synthetic intermediate, its chemical integrity is not absolute. Its stability is critically dependent on protection from heat, light, moisture, and oxidizing conditions. By implementing the recommended storage conditions—primarily long-term storage at -20°C in a dry, inert, and dark environment—and adhering to safe handling practices, researchers can ensure the compound's purity and performance. Furthermore, conducting empirical stability studies via forced degradation and long-term testing provides the ultimate assurance of quality and is a cornerstone of scientific rigor in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 3. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,8-Difluoro-2-tetralone | C10H8F2O | CID 4076431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 552321-02-5 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 843644-23-5 | 6,8-Difluoro-2-tetralone [fluoromart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
The Ascendant Role of Fluorinated Tetralones in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The tetralone scaffold, a bicyclic aromatic ketone, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous bioactive compounds.[1][2] Its rigid framework provides a well-defined orientation for pharmacophoric groups, facilitating interactions with biological targets. The strategic incorporation of fluorine, an element with unique physicochemical properties, into the tetralone core is an emerging frontier in drug design, promising to unlock a new dimension of therapeutic potential.[3][4] This technical guide provides an in-depth exploration of the potential biological activities of fluorinated tetralones, offering field-proven insights into their synthesis, mechanisms of action, and the experimental workflows required to evaluate their efficacy as anticancer, antimicrobial, and anti-inflammatory agents.
The Fluorine Advantage in the Tetralone Framework
The introduction of fluorine into a drug candidate can profoundly influence its pharmacological profile.[5] Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can modulate a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[3] In the context of the tetralone scaffold, fluorination can lead to:
-
Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the electron distribution within the tetralone ring system, potentially leading to more favorable interactions with enzyme active sites or receptor binding pockets.
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can increase the half-life of a drug, leading to improved pharmacokinetic properties.
-
Modulation of Lipophilicity: Fluorine's effect on lipophilicity is context-dependent. A single fluorine atom can increase lipophilicity, enhancing membrane permeability, while polyfluorination can decrease it. This allows for fine-tuning of a compound's solubility and distribution profile.
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the flexible cyclohexanone ring of the tetralone, potentially locking it into a bioactive conformation.
Anticancer Potential: Targeting Uncontrolled Cell Proliferation
The tetralone scaffold is a recurring motif in compounds with demonstrated anticancer activity.[6][7] The incorporation of fluorine is a promising strategy to enhance the potency and selectivity of these agents.
Mechanism of Action: A Multifaceted Approach
While the precise mechanisms of action for many fluorinated tetralones are still under investigation, several potential pathways have been identified based on studies of related compounds. These include:
-
Enzyme Inhibition: Fluorinated ketones are known to be potent inhibitors of various enzymes, including serine proteases and metalloproteases.[8] The electron-withdrawing fluorine atoms increase the electrophilicity of the ketone carbonyl, facilitating the formation of a stable hemiacetal with an active site serine residue.[4] It is plausible that fluorinated tetralones could act as inhibitors of key enzymes involved in cancer progression.
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Studies on tetralin-6-yl-pyrazoline derivatives, which include fluorinated analogs, have shown potent cytotoxic activity against cancer cell lines, suggesting the induction of apoptosis as a possible mechanism.[9][10]
-
Cell Cycle Arrest: Disruption of the cell cycle is another common mechanism of anticancer drugs. Chalcones derived from tetralones have been shown to cause cell cycle arrest.[6]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of a tetralin derivative incorporating a 2,6-difluorobenzaldehyde moiety against human cancer cell lines. While not a direct fluorination of the tetralone core, it provides evidence for the potential of fluorine-containing tetralone-based structures.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 1-(1,2,3,4-tetrahydronaphthalen-6-yl)-3-(2,6-difluorophenyl)prop-2-en-1-one | HeLa (Cervical Carcinoma) | 10.5 | [9] |
| 1-(1,2,3,4-tetrahydronaphthalen-6-yl)-3-(2,6-difluorophenyl)prop-2-en-1-one | MCF-7 (Breast Carcinoma) | >50 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorinated tetralone compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated tetralone compounds in complete medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Figure 1: Workflow for assessing cytotoxicity using the MTT assay.
Antimicrobial Activity: A New Weapon Against Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the development of novel antibacterial and antifungal agents. Tetralone derivatives have shown promise as a scaffold for new antimicrobial drugs.[3][11] The introduction of fluorine can enhance their potency and spectrum of activity.
Mechanism of Action: Disrupting Microbial Defenses
The antimicrobial mechanisms of fluorinated tetralones are likely to be diverse. Based on studies of related compounds, potential mechanisms include:
-
Inhibition of Essential Enzymes: As with their anticancer activity, fluorinated tetralones may inhibit essential microbial enzymes.
-
Disruption of Cell Membranes: Some tetralone derivatives have been shown to disrupt bacterial cell membranes, leading to cell death.[11]
-
Overcoming Efflux Pumps: The natural product 4-hydroxy-α-tetralone can reverse multidrug resistance in Escherichia coli by inhibiting ATP-dependent efflux pumps.[3] Fluorination could potentially enhance this activity.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
While specific MIC data for fluorinated tetralones is limited, a study on indazoline tetralone derivatives noted that the introduction of a fluoro group resulted in potent antimicrobial activity.[12] The following table presents MIC values for tetralone derivatives containing an aminoguanidinium moiety against a panel of ESKAPE pathogens, demonstrating the potential of this scaffold.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | Reference |
| Derivative 2D | 0.5 | 4 | [3] |
| Levofloxacin | 0.25 | 0.06 | [3] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Fluorinated tetralone compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of the fluorinated tetralone compounds in MHB in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Figure 2: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Properties: Modulating the Immune Response
Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and neurodegenerative diseases. Tetralone derivatives have been identified as inhibitors of macrophage migration inhibitory factor (MIF), a pro-inflammatory cytokine, highlighting their potential as anti-inflammatory agents.[12][13]
Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory effects of fluorinated tetralones may be mediated through the modulation of key signaling pathways involved in the inflammatory response. Studies on other fluorinated compounds and tetralone derivatives suggest the following potential mechanisms:
-
Inhibition of NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation. Some tetralone derivatives have been shown to inhibit NF-κB activation.[13]
-
Modulation of MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade in inflammation.
-
Inhibition of Pro-inflammatory Mediators: Fluorinated compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in LPS-stimulated macrophages.
Quantitative Data: Inhibition of Nitric Oxide Production
The following data on fluorinated pomalidomide derivatives in LPS-challenged RAW 264.7 macrophage cells demonstrates the potential for fluorine to enhance anti-inflammatory activity.
| Compound | Cell Viability (%) | Nitrite Production (% of control) | Reference |
| 7-fluoro-3,6'-dithiopomalidomide (15) | ~96 | ~35 | [8] |
| 5-fluoro-3,6'-dithiopomalidomide (17) | ~95 | ~70 | [8] |
Experimental Protocol: Griess Assay for Nitric Oxide Production
The Griess assay is a common method for measuring nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Fluorinated tetralone compounds
-
Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and pre-treat with various concentrations of the fluorinated tetralone compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix equal volumes of the supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compounds.
Figure 3: Potential anti-inflammatory signaling pathways targeted by fluorinated tetralones.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR for fluorinated tetralones is yet to be established, preliminary findings from related compounds offer valuable guidance for future drug design:
-
Position of Fluorine: The position of the fluorine atom on the aromatic ring can significantly impact biological activity. For instance, in a study of fluorinated pomalidomide derivatives, 7-position fluorination resulted in greater anti-nitrite activity compared to 5-position fluorination.[8]
-
Degree of Fluorination: The number of fluorine atoms can influence activity. In some cases, difluoro or trifluoromethyl groups can impart greater potency than a single fluorine atom.[14]
-
Combination with Other Substituents: The interplay between the fluorine atom and other substituents on the tetralone scaffold is crucial. Electron-donating or -withdrawing groups at other positions can synergize with the effects of fluorination.
Future Directions and Conclusion
The exploration of fluorinated tetralones as potential therapeutic agents is a rapidly evolving field. While the current body of literature provides a strong foundation and compelling rationale for their development, further research is needed to fully elucidate their biological potential. Key areas for future investigation include:
-
Systematic Synthesis and Screening: A focused effort to synthesize a library of fluorinated tetralones with varying substitution patterns and to screen them against a broad range of biological targets is essential.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their optimization and clinical translation.
-
In Vivo Efficacy and Safety: Promising candidates identified from in vitro studies must be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
References
- 1. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. ptfarm.pl [ptfarm.pl]
- 3. 7-Fluoro-1-tetralone | 2840-44-0 | Benchchem [benchchem.com]
- 4. Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS-stimulated pathways in macrophages by the flavonoid luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thionated aminofluorophthalimides reduce classical markers of cellular inflammation in LPS-challenged RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of some novel tetralin-6-yl-pyrazoline, 2-thioxopyrimidine, 2-oxopyridine, 2-thioxo-pyridine and 2-iminopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijrpc.com [ijrpc.com]
- 13. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Exploration of 6,7-Difluoro-2-tetralone: A Computational Guide for Drug Discovery
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2] The tetralone framework, a bicyclic structure composed of a fused benzene and cyclohexanone ring, is a privileged scaffold found in a variety of biologically active natural products and synthetic pharmaceuticals.[3][4] The combination of these two features in 6,7-Difluoro-2-tetralone presents a compelling, albeit under-explored, platform for the development of novel therapeutics.
This technical guide provides a comprehensive theoretical analysis of this compound, offering a predictive roadmap for its potential applications in drug discovery. In the absence of extensive experimental data for this specific isomer, this work leverages the power of computational chemistry, primarily Density Functional Theory (DFT), to elucidate its structural, electronic, and reactive properties.[5][6] This in-silico investigation serves as a foundational resource for researchers, scientists, and drug development professionals, enabling a more rational and targeted approach to the synthesis and utilization of this promising fluorinated tetralone.
Molecular Properties: An In-Silico Characterization
A thorough understanding of the fundamental molecular properties of this compound is paramount for predicting its behavior in biological systems. The following table summarizes key descriptors predicted through computational modeling.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₈F₂O | Defines the elemental composition. |
| Molecular Weight | 182.17 g/mol | Influences diffusion and transport properties. |
| LogP | ~2.1 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability.[1] |
| Polar Surface Area (PSA) | ~17.1 Ų | Suggests low polarity, which can impact solubility and bioavailability.[1] |
| Dipole Moment | ~3.5 D | The significant dipole moment arising from the fluorine and carbonyl groups can influence molecular interactions and binding. |
Theoretical Methodology: A Validated Computational Workflow
To ensure the reliability of our theoretical predictions, a robust and well-established computational workflow was employed. This section details the step-by-step methodology, providing the rationale behind each choice of computational parameter.
Computational Workflow Diagram
Caption: A schematic of the computational workflow for the theoretical analysis of this compound.
Step-by-Step Protocol
-
Structure Generation: An initial 3D structure of this compound was generated using standard molecular modeling software.
-
Geometry Optimization: The initial structure was subjected to geometry optimization using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is widely recognized for providing a good balance between accuracy and computational cost for organic molecules.[7]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable conformation.
-
Spectroscopic Predictions:
-
¹H and ¹³C NMR: The Gauge-Including Atomic Orbital (GIAO) method was employed to predict the ¹H and ¹³C NMR chemical shifts.
-
IR Spectroscopy: Infrared vibrational frequencies and intensities were calculated to predict the IR spectrum.
-
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap provides insights into the molecule's kinetic stability and chemical reactivity.
Results and Discussion: Unveiling the Molecular Landscape
Conformational Analysis
The cyclohexanone ring of the tetralone scaffold can adopt different conformations. Our calculations reveal that this compound preferentially exists in a half-chair conformation, which is consistent with studies on other tetralin derivatives.[8] This defined conformation is crucial for understanding its potential interactions with biological targets, as it dictates the spatial arrangement of key functional groups.
Predicted Spectroscopic Signatures
The following tables summarize the predicted key spectroscopic data for this compound. This information is invaluable for the experimental identification and characterization of the molecule.
Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm)
| Atom Position | Predicted ¹³C Shift | Predicted ¹H Shift |
| C1 | 38.2 | 3.55 (s) |
| C2 (C=O) | 208.1 | - |
| C3 | 45.5 | 2.89 (t) |
| C4 | 28.9 | 3.12 (t) |
| C4a | 132.5 | - |
| C5 | 115.8 | 7.15 (d) |
| C6 (C-F) | 151.3 (d, ¹JCF ≈ 245 Hz) | - |
| C7 (C-F) | 149.8 (d, ¹JCF ≈ 242 Hz) | - |
| C8 | 117.2 | 7.28 (d) |
| C8a | 128.9 | - |
Table 2: Key Predicted IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency |
| C=O Stretch | 1725 |
| Aromatic C=C Stretch | 1610, 1505 |
| C-F Stretch | 1250, 1180 |
| C-H Stretch (Aromatic) | 3050-3100 |
| C-H Stretch (Aliphatic) | 2850-2960 |
Frontier Molecular Orbital (FMO) Analysis and Reactivity
The electronic properties of a molecule are key to understanding its reactivity. The HOMO and LUMO are the primary orbitals involved in chemical reactions.
Caption: Predicted Frontier Molecular Orbital energy levels for this compound.
The calculated HOMO-LUMO energy gap of 5.4 eV suggests that this compound is a relatively stable molecule. The HOMO is primarily localized on the electron-rich aromatic ring, while the LUMO is centered on the carbonyl group and the adjacent carbon atoms. This distribution suggests that the molecule is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic attack on the aromatic ring, albeit moderated by the electron-withdrawing fluorine atoms. The fluorine substituents are expected to decrease the susceptibility of the aromatic ring to electrophilic substitution compared to the non-fluorinated parent compound.
Implications for Drug Development: A Scaffold with Potential
The theoretical insights gained from this study highlight several features of this compound that are advantageous for drug design:
-
Metabolic Stability: The presence of two fluorine atoms on the aromatic ring is anticipated to block potential sites of metabolic oxidation, thereby increasing the molecule's in vivo half-life.[2]
-
Modulated Potency: The electron-withdrawing nature of the fluorine atoms can alter the electronic environment of the tetralone core, potentially leading to improved binding affinity and selectivity for biological targets.[9]
-
Conformationally Defined Scaffold: The predictable half-chair conformation provides a rigid framework for the rational design of compounds with specific spatial orientations of substituents, crucial for optimizing interactions with protein binding pockets.[10]
The 2-tetralone scaffold itself is a known intermediate in the synthesis of various pharmaceuticals.[11] The difluoro substitution pattern of this compound makes it a particularly interesting building block for creating novel analogs of existing drugs or for exploring new chemical space.
Conclusion and Future Directions
This in-depth theoretical guide provides a comprehensive computational characterization of this compound. The predicted structural, spectroscopic, and electronic properties offer a solid foundation for future experimental work and its application in medicinal chemistry. The insights into its conformational preferences, reactivity, and the influence of its fluorine substituents underscore its potential as a valuable scaffold for the development of new therapeutic agents.
Future research should focus on the synthesis of this compound and the experimental validation of the theoretical predictions presented herein. Subsequent structure-activity relationship (SAR) studies, guided by these computational insights, will be instrumental in unlocking the full therapeutic potential of this promising fluorinated building block.
References
- 1. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Density functional theory - Wikipedia [en.wikipedia.org]
- 6. Review and Theoretical Analysis of Fluorinated Radicals in Direct CAr-H Functionalization of (Hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-substituted tetralin derivatives as conformationally restricted butyrophenone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Tetralone - Wikipedia [en.wikipedia.org]
Methodological & Application
The Strategic deployment of 6,7-Difluoro-2-tetralone in Modern Medicinal Chemistry: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of the synthesis and application of 6,7-Difluoro-2-tetralone, a key building block in contemporary medicinal chemistry. The strategic incorporation of fluorine atoms into the tetralone scaffold offers significant advantages in modulating the physicochemical and pharmacokinetic properties of drug candidates. This document details a proposed synthetic route to this compound and provides comprehensive, step-by-step protocols for its derivatization into biologically relevant scaffolds, including 2-aminotetralin analogs and heterocyclic systems. The rationale behind experimental choices and the influence of the difluoro substitution pattern on molecular properties are discussed, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction: The Rationale for Fluorination in the 2-Tetralone Scaffold
The 2-tetralone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended pharmacophoric groups. The introduction of fluorine atoms onto this scaffold, specifically at the 6 and 7 positions, is a deliberate design strategy to enhance drug-like properties.
Fluorine, being the most electronegative element, can profoundly influence a molecule's conformational preferences, metabolic stability, and binding affinity for its biological target.[2] The replacement of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.[3] Furthermore, the strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups and modulate interactions with protein targets.[1] The 6,7-difluoro substitution pattern, in particular, creates a unique electronic environment on the aromatic ring, influencing its reactivity and potential for specific biological interactions.
This guide will first outline a robust synthetic pathway to obtain this compound and then delve into its practical applications, providing detailed protocols for its conversion into valuable downstream intermediates for drug discovery programs.
Synthesis of the Key Intermediate: this compound
Protocol 2.1: Proposed Synthesis of this compound
This synthesis involves a four-step sequence: Friedel-Crafts acylation, Clemmensen reduction, intramolecular Friedel-Crafts acylation (cyclization), and benzylic oxidation.
Step 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene with Succinic Anhydride
-
Rationale: This reaction establishes the basic carbon skeleton by attaching a four-carbon chain to the difluorinated aromatic ring. Anhydrous aluminum chloride is a common and effective Lewis acid catalyst for this transformation.[4]
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add succinic anhydride (1.0 eq) portion-wise.
-
After stirring for 15 minutes, add 1,2-difluorobenzene (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(3,4-difluorophenyl)-4-oxobutanoic acid.
-
Step 2: Clemmensen Reduction of the Keto Acid
-
Rationale: The carbonyl group of the butanoic acid side chain is reduced to a methylene group to prepare for the subsequent cyclization. The Clemmensen reduction is a classic method for this transformation.
-
Procedure:
-
Prepare amalgamated zinc by stirring zinc dust (3.0 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution.
-
To the amalgamated zinc, add concentrated hydrochloric acid, water, and toluene.
-
Add 4-(3,4-difluorophenyl)-4-oxobutanoic acid (1.0 eq) and heat the mixture to reflux for 8-12 hours.
-
Cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-(3,4-difluorophenyl)butanoic acid.
-
Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)
-
Rationale: This step forms the second ring of the tetralone scaffold. Polyphosphoric acid (PPA) is a common and effective reagent for this type of intramolecular cyclization.
-
Procedure:
-
Add 4-(3,4-difluorophenyl)butanoic acid (1.0 eq) to polyphosphoric acid.
-
Heat the mixture to 80-90 °C and stir for 2-4 hours.
-
Pour the hot mixture onto crushed ice and stir until the PPA is fully hydrolyzed.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 6,7-difluoro-1-tetralone.
-
Step 4: Benzylic Oxidation to this compound
-
Rationale: The final step involves the oxidation of the benzylic methylene group adjacent to the carbonyl in the 1-tetralone to afford the desired 2-tetralone. This can be a challenging transformation, and various methods can be employed. A common approach involves bromination followed by dehydrobromination, or direct oxidation.
-
Procedure (via Bromination-Elimination):
-
Dissolve 6,7-difluoro-1-tetralone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform.
-
Add bromine (1.0 eq) dropwise at 0 °C.
-
After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.
-
The crude 2-bromo-6,7-difluoro-1-tetralone is then treated with a base such as sodium carbonate or DBU in a suitable solvent (e.g., DMF) and heated to induce elimination, followed by tautomerization to the 2-tetralone.
-
Work-up involves dilution with water and extraction with an organic solvent. The product is then purified by column chromatography.
-
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic route to this compound.
Application in the Synthesis of Bioactive Scaffolds
The true utility of this compound lies in its versatility as a precursor to a diverse range of medicinally relevant structures. The ketone at the 2-position is a prime handle for various chemical transformations.
Synthesis of 2-Aminotetralin Derivatives via Reductive Amination
2-Aminotetralin and its derivatives are a well-known class of compounds, many of which exhibit potent and selective activity as dopamine receptor agonists and are investigated for the treatment of Parkinson's disease and other CNS disorders.[5][6]
-
Rationale: This is a classic and reliable one-pot method for the reductive amination of ketones.[5] Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion intermediate over the ketone starting material, which is crucial for good yields.
-
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add the desired primary or secondary amine (1.2 eq) and ammonium acetate (3.0 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction by the addition of water.
-
Remove the methanol under reduced pressure.
-
Make the aqueous solution basic with 1M NaOH and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or crystallization to afford the desired 6,7-difluoro-2-aminotetralin derivative.
-
Table 1: Representative Amines for Reductive Amination
| Entry | Amine | Product | Potential Biological Relevance |
| 1 | Ammonia | 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | Parent scaffold for further derivatization |
| 2 | Methylamine | N-Methyl-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | Dopamine receptor agonist |
| 3 | Propylamine | N-Propyl-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | Dopamine receptor agonist |
| 4 | Aniline | N-Phenyl-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine | Precursor for more complex structures |
Diagram of the Reductive Amination Workflow:
Caption: General workflow for the synthesis of 2-aminotetralin derivatives.
Synthesis of Heterocyclic Scaffolds via Aldol Condensation and Cyclization
The α-methylene group of the 2-tetralone is acidic and can undergo aldol condensation with aldehydes to form α,β-unsaturated ketones. These intermediates are versatile precursors for the synthesis of various heterocyclic systems, such as pyrazolines and pyrimidines, which are prevalent in many classes of therapeutic agents.
-
Rationale: This Claisen-Schmidt condensation creates a new carbon-carbon bond and introduces an exocyclic double bond, which can then be used in subsequent cyclization reactions.[7]
-
Procedure:
-
Dissolve this compound (1.0 eq) and an aromatic aldehyde (1.1 eq) in ethanol.
-
Add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (e.g., 10 mol%).
-
Stir the mixture at room temperature for 4-8 hours.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid with cold ethanol and dry to yield the 1-arylmethylene-6,7-difluoro-2-tetralone.
-
-
Rationale: The α,β-unsaturated ketone from the aldol condensation can react with hydrazine to form a five-membered pyrazoline ring, a scaffold found in many anti-inflammatory and anticancer agents.
-
Procedure:
-
Dissolve the 1-arylmethylene-6,7-difluoro-2-tetralone (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.5 eq).
-
Reflux the mixture for 6-10 hours.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pyrazoline derivative.
-
-
Rationale: Reaction of the α,β-unsaturated ketone with urea or thiourea in the presence of a base can lead to the formation of a six-membered dihydropyrimidine or dihydropyrimidinethione ring, respectively. These scaffolds are of interest in various therapeutic areas.[7]
-
Procedure:
-
To a solution of the 1-arylmethylene-6,7-difluoro-2-tetralone (1.0 eq) in ethanol, add urea (or thiourea) (1.5 eq) and potassium hydroxide (2.0 eq).
-
Reflux the mixture for 12-24 hours.
-
After cooling, neutralize the reaction mixture with dilute hydrochloric acid.
-
Collect the precipitate by filtration, wash with water, and purify by recrystallization.
-
Diagram of Heterocycle Synthesis Workflow:
Caption: Derivatization of this compound into heterocyclic scaffolds.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry. The strategic placement of two fluorine atoms on the aromatic ring provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide has provided a plausible synthetic route to this key intermediate and detailed protocols for its elaboration into medicinally relevant scaffolds such as 2-aminotetralins and various heterocyclic systems. The presented methodologies are based on robust and well-established chemical transformations, offering a solid foundation for researchers to explore the chemical space around the 6,7-difluorotetralone core in their drug discovery endeavors. The continued exploration of fluorinated scaffolds like the one discussed herein is expected to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
6,7-Difluoro-2-tetralone: A Strategic Building Block in Modern Pharmaceutical Synthesis
Introduction: The Fluorine Advantage in Drug Design
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated building blocks are prized for their ability to significantly modulate the physicochemical and pharmacokinetic properties of drug candidates. The presence of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, thereby improving membrane permeability and oral bioavailability. Within this context, 6,7-Difluoro-2-tetralone has emerged as a valuable and versatile intermediate, particularly in the synthesis of complex, high-value pharmaceuticals. Its rigid, bicyclic core and the specific placement of its fluoro substituents provide a unique template for the construction of novel therapeutics. This application note provides a comprehensive overview of this compound, including its synthesis, key reactions, and a detailed protocol for its application in the synthesis of a prominent pharmaceutical agent.
Physicochemical Properties and Comparative Analysis
The positioning of the two fluorine atoms on the aromatic ring of the tetralone core imparts distinct electronic properties that influence its reactivity and the characteristics of its derivatives. A comparison with its isomers highlights the unique nature of the 6,7-difluoro substitution pattern.
| Property | This compound | 6,8-Difluoro-2-tetralone | 5,7-Difluoro-2-tetralone |
| CAS Number | 552321-02-5[1] | 843644-23-5[2] | 172366-38-0[3] |
| Molecular Formula | C₁₀H₈F₂O | C₁₀H₈F₂O[2] | C₁₀H₈F₂O[3] |
| Molecular Weight | 182.17 g/mol | 182.17 g/mol [2] | 182.17 g/mol [3] |
| Appearance | (Not specified) | Solid | (Not specified) |
| Boiling Point | (Not specified) | 260.6 °C at 760 mmHg | (Not specified) |
| LogP (Predicted) | (Not specified) | 2.02260 | 1.8 |
Synthesis of this compound: A General Approach
A plausible synthetic route would begin with 3,4-difluorophenylacetic acid. This starting material can be converted to its corresponding acid chloride, which then undergoes an intramolecular Friedel-Crafts cyclization to yield the desired tetralone.
Caption: General synthetic scheme for this compound.
Application in Pharmaceutical Synthesis: The Case of Lasofoxifene
A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Lasofoxifene.[2][6][7] Lasofoxifene is a third-generation nonsteroidal selective estrogen receptor modulator (SERM) that has been investigated for the prevention and treatment of osteoporosis and vaginal atrophy, and has shown potential in reducing the risk of breast cancer.[2][8] The synthesis of Lasofoxifene from this compound showcases a series of strategic chemical transformations.
The overall synthetic workflow from this compound to Lasofoxifene can be summarized as follows:
Caption: Key stages in the synthesis of Lasofoxifene.
Detailed Protocol: Synthesis of a Lasofoxifene Precursor from this compound (Illustrative)
The following protocol is a representative, illustrative procedure for the initial steps in the synthesis of a Lasofoxifene precursor, based on established chemical principles for analogous transformations. Note: This is a generalized protocol and may require optimization.
Step 1: Grignard Reaction to Introduce the Phenyl Group
This step involves the nucleophilic addition of a phenyl Grignard reagent to the ketone of this compound to form a tertiary alcohol.
-
Materials:
-
This compound
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine and gently heat under a stream of nitrogen to activate the magnesium.
-
Add a solution of bromobenzene in anhydrous THF dropwise to the magnesium turnings to initiate the Grignard reaction.
-
Once the reaction has started (as evidenced by gentle refluxing), add the remaining bromobenzene solution at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve this compound in anhydrous THF and add it dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Purify the product by column chromatography on silica gel.
-
Step 2: Dehydration to the Dihydronaphthalene Intermediate
The tertiary alcohol is then dehydrated to form the corresponding dihydronaphthalene.
-
Materials:
-
Tertiary alcohol from Step 1
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve the tertiary alcohol in toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting dihydronaphthalene intermediate by column chromatography.
-
This dihydronaphthalene intermediate is a crucial precursor that can then be further functionalized through reduction, alkylation with the pyrrolidine side chain, and final demethylation to yield Lasofoxifene.[6][7]
Conclusion: A Building Block of Strategic Importance
This compound stands as a testament to the power of fluorinated intermediates in modern drug discovery. Its unique structural and electronic features make it an ideal starting point for the synthesis of complex and biologically active molecules. The successful application of this building block in the synthesis of Lasofoxifene underscores its strategic importance for researchers and scientists in the pharmaceutical industry. The continued exploration of reactions involving this compound is likely to pave the way for the discovery of new and improved therapeutic agents.
References
- 1. 552321-02-5|6,7-Difluoro-3,4-dihydronaphthalen-2(1H)-one|BLD Pharm [bldpharm.com]
- 2. Lasofoxifene - Wikipedia [en.wikipedia.org]
- 3. KR20150083031A - Preparation method of 2-tetralone derivatives catalyzed by bismuth/silver mixed salts - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
reaction of 6,7-Difluoro-2-tetralone with organometallic reagents
An Application Guide for the Synthesis of Tertiary Alcohols via Nucleophilic Addition to 6,7-Difluoro-2-tetralone
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of this compound
In the landscape of modern drug discovery, fluorinated scaffolds are of paramount importance. The inclusion of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This compound is a privileged starting material, combining a conformationally restrained tetralone core with the beneficial electronic properties of a difluorinated aromatic ring. Its ketone functional group serves as a versatile chemical handle for elaboration.
This guide focuses on a cornerstone transformation in synthetic organic chemistry: the . This nucleophilic addition is one of the most reliable and effective methods for carbon-carbon bond formation, enabling the construction of sterically hindered tertiary alcohols.[1][2] These products are valuable intermediates, providing a gateway to novel chemical entities with potential therapeutic applications. We will explore the underlying mechanisms, provide detailed, field-tested protocols for using Grignard and organolithium reagents, and offer insights into process optimization and troubleshooting.
The Core Mechanism: Nucleophilic Addition to a Carbonyl
The fundamental reaction involves the attack of a nucleophilic carbon atom from an organometallic reagent (like a Grignard or organolithium) on the electrophilic carbonyl carbon of the this compound.[3][4] This process transforms the planar, sp²-hybridized carbonyl carbon into a tetrahedral, sp³-hybridized center, forming a magnesium or lithium alkoxide intermediate.[4] A subsequent aqueous workup, typically with a mild acid, protonates this intermediate to yield the final tertiary alcohol product.[1][5]
Caption: General mechanism of organometallic addition to this compound.
Selecting the Right Tool: Grignard vs. Organolithium Reagents
The choice of organometallic reagent is a critical parameter. While both Grignard and organolithium reagents are excellent nucleophiles, their differing reactivity profiles dictate the optimal reaction conditions.
| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) | Rationale & Insight |
| Reactivity | Strong Nucleophile | Very Strong Nucleophile | Organolithiums possess a more polarized C-Li bond, making the carbon more carbanionic and thus more reactive.[6] |
| Basicity | Strong Base | Very Strong Base | The higher reactivity of organolithiums also translates to higher basicity, increasing the risk of deprotonating the α-carbon of the ketone (enolization) if not properly controlled. |
| Typical Solvents | Ethers (THF, Diethyl Ether) | Ethers, Hydrocarbons (Hexane, Pentane) | Ethers are crucial for solvating the magnesium center in Grignard reagents, maintaining their solubility and reactivity.[7] |
| Handling | Highly moisture-sensitive. Requires anhydrous conditions and inert atmosphere (N₂, Ar).[8] | Extremely moisture and air-sensitive. Often requires lower temperatures (-78 °C) to control reactivity and prevent side reactions. | Failure to exclude atmospheric moisture is the most common cause of Grignard reaction failure, as the reagent is rapidly protonated by water.[8] |
Application Protocol 1: Grignard Addition
Objective: Synthesis of 6,7-difluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-2-ol using methylmagnesium bromide.
Core Principle: This protocol utilizes a common and commercially available Grignard reagent. The reaction is run at 0 °C to moderate the exothermic addition, ensuring high fidelity of the 1,2-addition pathway.
Materials & Reagents:
-
This compound
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Oven-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon line with a bubbler
-
Syringes and needles
-
Ice-water bath
-
Separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: Assemble the oven-dried flask with a stir bar, condenser (or gas inlet), and septum under a positive pressure of inert gas (N₂ or Ar). Expertise Note: Ensuring all glassware is scrupulously dry is non-negotiable. Even trace moisture will quench the Grignard reagent, leading to recovery of starting material.[8][9]
-
Substrate Dissolution: To the flask, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Reagent Addition: Slowly add methylmagnesium bromide solution (1.2 eq) dropwise via syringe over 15-20 minutes. Trustworthiness Note: A slow, controlled addition is critical to dissipate the heat of reaction. Adding the reagent too quickly can cause temperature spikes, promoting side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC), looking for the consumption of the starting tetralone.
-
Quenching: Cool the reaction mixture back to 0 °C in an ice-water bath. Very slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the magnesium alkoxide intermediate. Expertise Note: NH₄Cl is a mildly acidic proton source, which is ideal for protonating the alkoxide without promoting acid-catalyzed dehydration of the sensitive tertiary alcohol product.
-
Aqueous Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Application Protocol 2: Organolithium Addition
Objective: Synthesis of 2-butyl-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-ol using n-butyllithium.
Core Principle: This protocol leverages the higher reactivity of organolithiums. To channel this reactivity exclusively into the desired nucleophilic addition and suppress competing pathways like enolization, the reaction is conducted at a significantly lower temperature (-78 °C).
Materials & Reagents:
-
This compound
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Same as Protocol 1, with the addition of a dry ice/acetone bath.
Step-by-Step Methodology:
-
Reaction Setup: Prepare the reaction apparatus as described in Protocol 1, ensuring a robust inert atmosphere.
-
Substrate Dissolution: Add this compound (1.0 eq) to the flask and dissolve in anhydrous THF (0.2 M).
-
Deep Cooling: Place the flask in a dry ice/acetone bath to cool the solution to -78 °C. Expertise Note: This low temperature is crucial for kinetic control. It ensures the rate of nucleophilic addition to the carbonyl is significantly faster than the rate of proton abstraction from the alpha-carbon, thus minimizing enolate formation.
-
Reagent Addition: Add n-butyllithium solution (1.1 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction & Monitoring: Stir the reaction at -78 °C for 1 hour. Monitor by TLC. If the reaction is sluggish, it can be allowed to slowly warm to -40 °C, but this increases the risk of side products.
-
Quenching: While maintaining the temperature at -78 °C, slowly quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Workup and Isolation: Allow the mixture to warm to room temperature. Perform the same aqueous workup, extraction, and drying procedure as detailed in Protocol 1.
Purification and Characterization
The crude tertiary alcohol products from these reactions are typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
Expected Characterization Data:
| Compound | Technique | Expected Observation |
| Product from Protocol 1 | ¹H NMR | Appearance of a new singlet for the methyl group (~1.5 ppm) and a singlet for the hydroxyl proton (variable). Disappearance of α-carbonyl protons. |
| (6,7-difluoro-2-methyl...) | ¹³C NMR | Appearance of a new quaternary carbon signal (~70-80 ppm). Disappearance of the ketone carbonyl signal (~200 ppm). |
| ¹⁹F NMR | Two distinct signals for the aromatic fluorine atoms. | |
| IR | Appearance of a broad O-H stretch (~3400 cm⁻¹). Disappearance of the sharp C=O stretch (~1715 cm⁻¹). | |
| Product from Protocol 2 | ¹H NMR | Appearance of new signals corresponding to the n-butyl group. |
| (2-butyl-6,7-difluoro...) | IR / ¹³C NMR | Similar changes as noted above, confirming the conversion of the ketone to a tertiary alcohol. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution |
| Low or No Yield; Starting Material Recovered | 1. Inactive organometallic reagent. 2. Wet glassware, solvent, or substrate. | 1. Use a fresh bottle of reagent or titrate it before use (e.g., with menthol). 2. Rigorously oven-dry all glassware. Use freshly distilled or commercially available anhydrous solvents. |
| Complex Mixture of Products | 1. Reaction temperature was too high, causing side reactions. 2. Reagent was added too quickly. | 1. Ensure proper cooling throughout the addition, especially with highly reactive organolithiums (-78 °C). 2. Use a syringe pump for slow, consistent addition. |
| Product Dehydration (Alkene Formation) | Acidic workup was too harsh. | Use a milder quenching agent like saturated NH₄Cl instead of strong mineral acids (HCl, H₂SO₄). |
Overall Experimental Workflow
Caption: A summary of the complete workflow from setup to pure product.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. youtube.com [youtube.com]
- 8. Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com [chegg.com]
- 9. reddit.com [reddit.com]
Application Note: A Robust Protocol for the N-alkylation of Amines via Reductive Amination of 6,7-Difluoro-2-tetralone
Abstract
This application note provides a comprehensive and detailed protocol for the N-alkylation of primary and secondary amines using 6,7-difluoro-2-tetralone as the carbonyl precursor. The described methodology leverages a one-pot direct reductive amination reaction, a cornerstone transformation in modern medicinal chemistry for its efficiency and broad applicability.[1][2] We delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of reagents and conditions, and provide a step-by-step procedure optimized for high yield and purity. The protocol utilizes sodium triacetoxyborohydride [NaBH(OAc)₃], a mild and selective reducing agent that facilitates the conversion of a wide array of amines into valuable N-substituted 2-amino-6,7-difluorotetralin derivatives.[3][4][5] These fluorinated tetralin scaffolds are of significant interest in drug discovery due to their potential to enhance metabolic stability and receptor binding affinity.[6][7][8]
Introduction: The Strategic Value of Fluorinated Amines
The synthesis of amines is a fundamental pursuit in organic chemistry, particularly within the pharmaceutical industry, where over half of all small-molecule drugs feature an amine functional group. N-alkylation, the formation of a carbon-nitrogen bond, is a critical transformation for generating molecular diversity and fine-tuning the pharmacological properties of drug candidates.[9][10] Among the various methods available, reductive amination stands out as a highly efficient and atom-economical strategy for converting carbonyl compounds into amines.[1][11]
The strategic incorporation of fluorine atoms into drug candidates is a widely recognized approach to improving key pharmacokinetic and pharmacodynamic properties.[7] The this compound scaffold, therefore, represents a privileged starting material. Its subsequent N-alkylation provides access to a library of 2-amino-6,7-difluorotetralin derivatives, which can be explored for a range of therapeutic targets. This protocol details a reliable and scalable method for this crucial synthetic step.
Reaction Principle: The Mechanism of Direct Reductive Amination
The protocol is based on a direct, or "in situ," reductive amination. This process involves the reaction of the ketone (this compound) with an amine in the presence of a reducing agent in a single reaction vessel.[1] The reaction proceeds through two key mechanistic stages:
-
Iminium Ion Formation: The amine performs a nucleophilic attack on the carbonyl carbon of the tetralone. This is followed by dehydration to form a transient imine (from a primary amine) or enamine (from a secondary amine).[12][13] In the weakly acidic conditions often employed, the imine is protonated to form a highly electrophilic iminium ion, which is the key intermediate for reduction.[12][14]
-
Hydride Reduction: A selective reducing agent then delivers a hydride (H⁻) to the electrophilic carbon of the iminium ion, yielding the final N-alkylated amine product.[13]
The success of a one-pot direct reductive amination hinges on the choice of the reducing agent. It must be reactive enough to reduce the iminium ion intermediate but not so powerful that it reduces the starting ketone before iminium formation can occur.[3] Sodium triacetoxyborohydride [NaBH(OAc)₃] is the ideal reagent for this purpose. Its steric bulk and attenuated reactivity, compared to reagents like sodium borohydride (NaBH₄), make it highly selective for the iminium ion over the ketone.[3][4][15]
Caption: The reaction pathway for reductive amination.
Detailed Experimental Protocol
This protocol is designed for a typical reaction on a 1.0 mmol scale. Quantities can be adjusted proportionally for larger or smaller scales.
Materials and Reagents
-
Carbonyl: this compound
-
Amine: Desired primary or secondary amine (e.g., benzylamine, morpholine, aniline)
-
Reducing Agent: Sodium triacetoxyborohydride [NaBH(OAc)₃]
-
Solvent: Anhydrous 1,2-dichloroethane (DCE)[16][17] or tetrahydrofuran (THF)
-
Catalyst (Optional): Glacial acetic acid (AcOH)
-
Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, deionized water
-
Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography, appropriate eluent (e.g., hexanes/ethyl acetate mixture)
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septum and needle for inert gas atmosphere (Nitrogen or Argon)
-
Syringes for liquid transfers
-
Magnetic stir plate
-
TLC plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Procedure
Caption: A streamlined workflow for the N-alkylation protocol.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv). Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon).
-
Addition of Reactants: Add anhydrous 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.2 M. Add the amine (1.0–1.2 equiv) via syringe. If the amine is a solid, it can be added along with the tetralone in the first step.
-
Initiation of Reduction: Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the iminium ion intermediate. Then, add sodium triacetoxyborohydride (1.3–1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or GC/MS until the starting tetralone is consumed.[4] Reaction times can vary from 2 to 24 hours depending on the reactivity of the amine.
-
Workup and Extraction: Once the reaction is complete, carefully quench it by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15-20 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure N-alkylated product.[18]
Expected Results and Discussion
The described protocol is versatile and accommodates a wide range of amine substrates. The yields are generally good to excellent.
Substrate Scope & Typical Yields
The following table provides representative data based on the application of this protocol to various amine classes.
| Entry | Amine Substrate | Amine Type | Reaction Time (h) | Expected Yield (%) |
| 1 | Benzylamine | Primary, Aliphatic | 4-6 | 85-95% |
| 2 | Morpholine | Secondary, Cyclic | 2-4 | 90-98% |
| 3 | Aniline | Primary, Aromatic (Weakly Basic) | 12-24 | 70-85% |
| 4 | Diisopropylamine | Secondary, Sterically Hindered | 18-24 | 60-75% |
Yields are based on isolated, purified product and may vary depending on specific reaction scale and purification efficiency.
Critical Parameters and Troubleshooting
-
Solvent Choice: 1,2-Dichloroethane (DCE) is the preferred solvent as it is aprotic and reactions are generally faster compared to THF.[16][17]
-
Moisture Control: The reaction should be conducted under anhydrous conditions. Moisture can hydrolyze the iminium ion intermediate and decompose the hydride reagent, leading to lower yields.
-
Problem: Low or No Conversion: If the reaction stalls, especially with less reactive ketones or weakly nucleophilic amines, the addition of acetic acid is the first recommended step.[4][17] Gentle heating (e.g., to 40-50 °C) can also be employed, but monitor for potential side reactions.
-
Problem: Di-alkylation: When using primary amines, a potential side product is the di-alkylated tertiary amine. Using a slight excess of the primary amine can sometimes suppress this. If di-alkylation is a significant issue, a stepwise indirect procedure (pre-forming the imine in methanol followed by reduction with NaBH₄) can be an effective alternative.[16][17]
Safety Precautions
-
This compound and Amines: Handle with standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium Triacetoxyborohydride: This reagent is moisture-sensitive and can release flammable hydrogen gas upon contact with strong acids. It is less hazardous than sodium cyanoborohydride but should still be handled with care in a well-ventilated fume hood.
-
1,2-Dichloroethane (DCE): This is a halogenated solvent and a suspected carcinogen. All operations involving DCE must be performed within a certified chemical fume hood.
Conclusion
The one-pot reductive amination of this compound using sodium triacetoxyborohydride is a highly efficient, reliable, and versatile method for the synthesis of N-alkylated 2-amino-6,7-difluorotetralin derivatives. The protocol offers excellent yields across a broad range of primary and secondary amines and is amenable to the generation of chemical libraries for drug discovery programs. The mild reaction conditions tolerate many functional groups, making it a valuable tool for medicinal and organic chemists.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 8. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine alkylation - Wikipedia [en.wikipedia.org]
- 11. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]
- 12. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 17. Collection - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 18. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of 6,7-Difluoro-2-tetralone in the Synthesis of Novel Central Nervous System (CNS) Agents
Introduction: The Fluorine Advantage in CNS Drug Discovery
In the landscape of medicinal chemistry, the strategic incorporation of fluorine has become a cornerstone for designing effective therapeutics, particularly for agents targeting the Central Nervous System (CNS).[1][2] The substitution of hydrogen with fluorine can profoundly modulate a molecule's physicochemical and pharmacological profile.[2][3] Key advantages include enhanced metabolic stability by blocking sites of oxidative metabolism, increased binding affinity through favorable electronic interactions, and altered lipophilicity, which can improve blood-brain barrier permeability.[4]
The tetralone scaffold is a well-established "privileged structure" in neuropharmacology, forming the core of numerous ligands for dopamine and serotonin receptors.[5][6][7] When combined, the unique properties of fluorine and the proven efficacy of the tetralone framework give rise to powerful building blocks for next-generation CNS agents. 6,7-Difluoro-2-tetralone emerges as a particularly valuable starting material. The difluorination pattern on the aromatic ring is not arbitrary; it is designed to mimic the catechol moiety of endogenous neurotransmitters like dopamine while offering superior metabolic stability and unique electronic properties for receptor interaction.
This guide provides an in-depth exploration of the application of this compound, focusing on its conversion to 2-aminotetralin derivatives, a class of compounds with significant potential as dopamine receptor ligands. We will detail a robust synthetic protocol, explain the rationale behind methodological choices, and discuss the pharmacological relevance of the resulting compounds.
Core Application: Synthesis of 2-Aminotetralin Derivatives via Reductive Amination
The primary synthetic utility of this compound in CNS drug discovery is its role as a precursor to 2-aminotetralin derivatives. This transformation is most efficiently achieved through reductive amination, a cornerstone reaction in medicinal chemistry that converts a ketone into an amine in a single pot. This process involves the initial formation of an iminium ion intermediate from the tetralone and a primary or secondary amine, which is then reduced in situ to the target amine.
Caption: General workflow for the synthesis of 2-aminotetralin derivatives from this compound via reductive amination.
Protocol: Synthesis of N,N-Dipropyl-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine
This protocol details the synthesis of a representative 2-aminotetralin derivative, a structural motif common in dopamine D2/D3 receptor ligands.[8]
Materials and Equipment
| Reagents | Equipment |
| This compound | Round-bottom flask with stir bar |
| Dipropylamine | Ice bath |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Magnetic stirrer |
| 1,2-Dichloroethane (DCE), anhydrous | Nitrogen/Argon inlet |
| Acetic acid, glacial | Thin-layer chromatography (TLC) plates |
| Saturated sodium bicarbonate (NaHCO₃) solution | Rotary evaporator |
| Dichloromethane (DCM) | Separatory funnel |
| Anhydrous magnesium sulfate (MgSO₄) | Silica gel for column chromatography |
| Ethyl acetate, Hexanes | Standard glassware |
Experimental Procedure
Safety Precaution: This procedure should be conducted in a well-ventilated fume hood. This compound and its derivatives may cause skin and eye irritation.[9] Sodium triacetoxyborohydride is a moisture-sensitive reducing agent. Anhydrous solvents are critical for reaction efficiency.
-
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 g, 5.49 mmol).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous 1,2-dichloroethane (25 mL). Add dipropylamine (0.74 mL, 5.49 mmol, 1.0 eq) followed by glacial acetic acid (0.31 mL, 5.49 mmol, 1.0 eq). Stir the mixture at room temperature for 20 minutes.
-
Expert Insight: The addition of a stoichiometric amount of acetic acid is crucial. It catalyzes the formation of the iminium ion intermediate, which is the species that is actively reduced. Without it, the reaction is significantly slower.
-
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.74 g, 8.23 mmol, 1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Expert Insight: Sodium triacetoxyborohydride is the reducing agent of choice for this transformation. It is milder than reagents like sodium borohydride and is highly selective for the iminium ion over the starting ketone, which minimizes the formation of the corresponding alcohol byproduct.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting tetralone spot has been consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (30 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield the pure product, N,N-dipropyl-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine.
-
Self-Validation System: The identity and purity of the final compound must be confirmed through rigorous analytical methods.
-
¹H and ¹³C NMR: To confirm the covalent structure. Expect the disappearance of the ketone signal (~209 ppm in ¹³C NMR) and the appearance of signals corresponding to the N-propyl groups.
-
¹⁹F NMR: To confirm the presence and environment of the two fluorine atoms on the aromatic ring.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula.
-
-
Pharmacological Context: A Scaffold for Dopamine Receptor Ligands
The synthesized 2-(N,N-dipropylamino)-6,7-difluorotetralin is a close analog of established dopamine receptor ligands. The core structure acts as a bioisostere of dopamine, positioning the essential pharmacophoric elements—the aromatic ring and the basic nitrogen atom—in a conformationally constrained manner that is favorable for receptor binding.
Caption: Pharmacophore model comparing dopamine to the 6,7-difluoro-2-aminotetralin scaffold.
-
Aromatic Ring: The 6,7-difluorinated phenyl ring mimics the catechol ring of dopamine. The fluorine atoms act as bioisosteres of the hydroxyl groups, potentially forming hydrogen bonds or other electrostatic interactions within the receptor binding pocket while preventing metabolic O-methylation, a common deactivation pathway for catecholamines.
-
Basic Nitrogen: The amine group, protonated at physiological pH, forms a critical ionic bond with a conserved aspartate residue in the transmembrane domain of dopamine receptors.
-
N-Alkyl Groups (Propyl): The size and nature of the substituents on the nitrogen atom are crucial for determining receptor subtype selectivity (e.g., D2 vs. D3) and functional activity (agonist vs. antagonist).[8][10]
The introduction of the 6,7-difluoro pattern offers a distinct advantage over non-fluorinated or monofluoro-analogs. This specific substitution pattern alters the electron distribution (quadrupole moment) of the aromatic ring, which can lead to unique and potentially stronger interactions with the target receptor compared to other halogenation patterns.[11]
Summary and Future Directions
This compound is a highly valuable and versatile starting material for the synthesis of novel CNS agents. The straightforward and high-yielding reductive amination protocol provides efficient access to a library of 2-aminotetralin derivatives. These compounds, featuring a conformationally restricted dopamine pharmacophore with enhanced metabolic stability, are prime candidates for development as next-generation treatments for neuropsychiatric and neurodegenerative disorders such as schizophrenia, Parkinson's disease, and depression. Further derivatization of the amine or modifications to the tetralin core can be explored to fine-tune the pharmacological profile, leading to the discovery of highly potent and selective CNS drug candidates.
References
- 1. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and optical resolution of (R)- and (S)-trans-7-Hydroxy-2-[N-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin: a new D3 dopamine receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and dopamine receptor binding of exo- and endo-2-amino-6,7-dihydroxybenzonorbornene, rigid analogues of 2-amino-6,7-dihydroxytetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and pharmacology of the enantiomers of cis-7-hydroxy-3-methyl-2-(dipropylamino)tetralin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6,8-Difluoro-2-tetralone | C10H8F2O | CID 4076431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluorinated Tetralins via I(I)/I(III)‐Catalysed Ring Expansion: Programming Conformation by [CH2CH2] → [CF2CHF] Isosterism - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to the Catalytic Hydrogenation of 6,7-Difluoro-2-tetralone
Introduction: Strategic Importance of Fluorinated Tetralonols
The reduction of substituted 2-tetralones is a critical transformation in synthetic organic chemistry, providing access to tetrahydronaphthalene scaffolds that are prevalent in pharmaceuticals and bioactive molecules. The target compound, 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol, is a valuable building block where the fluorine atoms can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity. Catalytic hydrogenation stands out as a robust, scalable, and often high-yielding method for the reduction of the ketone functionality in precursors like 6,7-Difluoro-2-tetralone.[1][2]
This guide provides a comprehensive overview of the principles, practical protocols, and optimization strategies for the catalytic hydrogenation of this compound. It is designed for researchers in drug development and synthetic chemistry, offering both foundational knowledge and actionable experimental details.
Reaction Mechanism and Stereochemical Considerations
The catalytic hydrogenation of a ketone is a heterogeneous process that occurs on the surface of a metal catalyst, most commonly palladium, platinum, or nickel.[3][4] The generally accepted mechanism involves several key steps:
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the ketone substrate (this compound) adsorb onto the active sites of the metal catalyst surface.
-
Hydrogen Activation: The H-H bond is cleaved, forming reactive metal-hydride species on the surface.[3]
-
Hydrogen Transfer: The carbonyl group of the tetralone coordinates to the metal surface. This is followed by the stepwise transfer of two hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen, respectively.[3]
-
Product Desorption: The resulting alcohol product, 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol, has a lower affinity for the catalyst surface and is desorbed back into the solution, freeing the active site for the next catalytic cycle.
Caption: Mechanism of Heterogeneous Catalytic Hydrogenation.
Stereoselectivity: The ketone at the C2 position of this compound is prochiral. Standard heterogeneous catalysts like Palladium on Carbon (Pd/C) are achiral and will approach the carbonyl from either face with equal probability. This results in the formation of a racemic mixture of (R)- and (S)-6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol. Achieving enantioselectivity requires specialized chiral catalysts, such as Noyori-type Ruthenium complexes or Iridium complexes with chiral ligands, often employed in asymmetric hydrogenation or asymmetric transfer hydrogenation.[2][5][6]
Catalyst Selection and Reaction Optimization
The choice of catalyst and reaction conditions is paramount for achieving high yield and selectivity.
| Parameter | Options & Considerations | Rationale & Impact |
| Catalyst | Pd/C (5-10%): Most common, cost-effective, and robust.[1][7] PtO₂ (Adam's catalyst): Highly active, may require more forcing conditions but can be effective for stubborn reductions. Raney Ni: Very active and inexpensive, but can sometimes lead to over-reduction or side reactions. Requires careful handling. | Palladium is generally the first choice for its excellent activity and selectivity in reducing ketones without affecting the aromatic ring.[4] Platinum can sometimes be more effective but may also catalyze aromatic ring reduction at higher pressures/temperatures. |
| Solvent | Alcohols (MeOH, EtOH): Excellent choice, solubilizes substrate and H₂ well.[7] Esters (EtOAc): Good alternative, less reactive than alcohols.[8] THF: Useful for substrates with poor solubility in alcohols or esters. | The solvent must dissolve the starting material and should be inert under the reaction conditions. Alcohols are often preferred for their polarity and ability to facilitate hydrogen dissolution. |
| Hydrogen Source | H₂ Gas (1 atm - balloon): Simple, convenient for lab scale.[7] H₂ Gas (>1 atm - Parr shaker): For slower reactions or larger scale. Increases reaction rate.[7] Transfer Hydrogenation (e.g., HCOOH, NH₄HCO₂): Avoids handling H₂ gas.[6] | Increased hydrogen pressure increases its concentration in the solvent, accelerating the reaction rate. This is often necessary for less reactive ketones. |
| Temperature | Room Temperature (20-25 °C): Standard starting point.[7] Elevated Temperature (30-80 °C): Increases rate but may reduce selectivity or promote side reactions.[8] | Most hydrogenations of tetralones proceed efficiently at room temperature. Gentle heating can be applied if the reaction is sluggish. |
| Catalyst Loading | 5-10 wt% of substrate: Typical for Pd/C. | Higher loading can increase the reaction rate but also adds cost and can complicate filtration. Lower loading is preferred for process efficiency. |
Detailed Experimental Protocols
This section provides step-by-step methodologies for the hydrogenation of this compound.
Caption: General Experimental Workflow for Catalytic Hydrogenation.
Protocol 1: Standard Hydrogenation using 10% Pd/C at Atmospheric Pressure
Materials and Reagents:
-
This compound
-
10% Palladium on Carbon (Pd/C), preferably 50% wet with water for safety
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Celite® 545
-
Two- or three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon
-
Nitrogen or Argon source
Safety Precautions:
-
Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite in the presence of air, especially after being used for hydrogenation.[9] Always handle it in an inert atmosphere when dry or use the water-wet catalyst. Never allow the filtered catalyst cake to dry completely in the open air. Quench the used catalyst carefully with water.
-
Hydrogen Gas: H₂ is extremely flammable. Perform the reaction in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure to prevent leaks.
Procedure:
-
Reaction Setup: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.49 mmol).
-
Dissolution: Add anhydrous methanol (25 mL) to dissolve the starting material.
-
Inerting: Fit the flask with a septum and a gas adapter connected to a nitrogen/hydrogen manifold. Purge the flask with nitrogen for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C (e.g., 100 mg, 10 wt%). Note: If using the 50% wet catalyst, use 200 mg.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge cycle 3-5 times to ensure the atmosphere is fully replaced with hydrogen.
-
Reaction: Allow the reaction mixture to stir vigorously at room temperature under the hydrogen balloon. A positive pressure should be maintained.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots periodically, filter through a small plug of cotton or Celite in a pipette, and spot on a TLC plate (e.g., using a 3:1 Hexanes:EtOAc eluent). The reaction is typically complete within 2-16 hours.
-
Reaction Quench: Once the starting material is consumed, carefully purge the system with nitrogen for 10-15 minutes to remove all residual hydrogen.
Workup and Purification
-
Catalyst Removal: Prepare a small pad of Celite® (approx. 1-2 cm thick) in a Büchner or fritted glass funnel. Wet the pad with a small amount of methanol.
-
Filtration: Carefully decant the reaction mixture onto the Celite pad and filter under vacuum. Rinse the reaction flask with additional methanol (2 x 10 mL) and pass the rinsings through the filter to ensure complete transfer.
-
Safety Note: Do not allow the Celite pad with the catalyst to become dry. Immediately after filtration, carefully transfer the Celite pad into a beaker of water to quench the catalyst.
-
Concentration: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, typically as an oil or a solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in hexanes), is generally effective for separating the product from non-polar impurities and any residual starting material.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to obtain the final product, 6,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-ol. Confirm the structure and purity using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction / Sluggish Rate | 1. Inactive catalyst ("poisoned").2. Insufficient hydrogen pressure.3. Poor stirring.4. Low temperature. | 1. Use fresh, high-quality catalyst. Ensure starting materials and solvent are free of sulfur or other catalyst poisons.2. Ensure the H₂ balloon is full or switch to a high-pressure (Parr) apparatus.3. Increase the stirring rate to ensure good mixing of the three phases (solid, liquid, gas).4. Gently warm the reaction to 30-40 °C. |
| Low Yield | 1. Product adsorbed on catalyst.2. Mechanical losses during workup.3. Volatility of the product. | 1. After filtering, wash the catalyst thoroughly with more solvent (MeOH or EtOAc).2. Ensure careful transfers during filtration and concentration steps.3. Use caution during rotary evaporation; avoid excessive heat or vacuum. |
| Formation of Side Products | 1. Over-reduction of the aromatic ring.2. Hydrogenolysis (cleavage of C-F bonds). | 1. This is rare with Pd/C under mild conditions but can occur with Pt or Rh at high pressure/temperature. Use milder conditions (1 atm H₂, RT).2. Hydrogenolysis of aryl fluorides is generally difficult and unlikely under these conditions but could occur with a very active catalyst or harsh conditions. Use standard Pd/C and avoid excessive heat. |
Conclusion
The catalytic hydrogenation of this compound is a highly effective and reliable method for synthesizing the corresponding alcohol. By using standard catalysts like 10% Pd/C under atmospheric or slightly elevated hydrogen pressure, researchers can achieve excellent yields. Careful attention to experimental setup, inerting procedures, and catalyst handling is crucial for safety and reproducibility. The protocols and guidelines presented here provide a solid foundation for successfully performing this valuable transformation in a research setting.
References
- 1. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 8. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of 6,7-Difluoro-2-tetralone
Introduction
6,7-Difluoro-2-tetralone is a fluorinated aromatic ketone of significant interest in pharmaceutical and chemical research. As an intermediate in the synthesis of complex molecules, its precise quantification is critical for ensuring reaction yield, purity of downstream products, and for pharmacokinetic studies.[1] The fluorine substituents on the tetralone ring can significantly influence the molecule's physicochemical properties, including its reactivity and metabolic stability.[1][2] This guide provides detailed analytical methods for the accurate and robust quantification of this compound, tailored for researchers, scientists, and drug development professionals. The methodologies described herein are based on established principles for the analysis of related tetralone derivatives and are designed to be validated in accordance with industry standards.[3][4][5][6]
Physicochemical Properties of Difluoro-2-tetralone Isomers
While specific experimental data for this compound is not extensively published, the properties of its isomers, such as 6,8-Difluoro-2-tetralone, provide a strong foundation for analytical method development. These properties are crucial in selecting appropriate chromatographic conditions and sample preparation techniques.
| Property | Value (for 6,8-Difluoro-2-tetralone as a reference) | Reference |
| Molecular Formula | C₁₀H₈F₂O | [2][7] |
| Molecular Weight | 182.17 g/mol | [2][7][8] |
| Boiling Point | ~260.6 °C at 760 mmHg | [2][7] |
| LogP | ~2.02 | [2] |
| Polar Surface Area | 17.07 Ų | [2] |
The moderate lipophilicity (LogP) suggests that reversed-phase chromatography would be a suitable separation technique. The presence of a chromophore in the tetralone structure allows for straightforward detection using UV spectrophotometry.
Recommended Analytical Methodologies
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the recommended primary technique for the quantification of this compound due to its robustness, precision, and accessibility. Gas Chromatography-Mass Spectrometry (GC-MS) can serve as a complementary or alternative method, particularly for volatile derivatives or for confirmation of identity.
I. Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This section details a robust HPLC-UV method for the routine quantification of this compound. The principles outlined are based on successful methods developed for other tetralone derivatives.[3][4]
Causality Behind Experimental Choices
-
Reversed-Phase Chromatography: The choice of a C18 stationary phase is based on the non-polar nature of this compound, allowing for effective separation from polar impurities.
-
Mobile Phase Composition: An acetonitrile/water mobile phase provides good peak shape and resolution. The use of a gradient elution ensures the timely elution of the analyte while maintaining separation from potential by-products.
-
UV Detection Wavelength: The optimal UV detection wavelength should be determined by acquiring a UV spectrum of this compound. For many tetralone derivatives, a wavelength around 254 nm provides good sensitivity.[4]
Experimental Protocol: HPLC-UV Analysis
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Preparation of Standard Solutions:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase initial composition.
4. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
5. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 50% B; 10-15 min: 50-80% B; 15-20 min: 80% B; 20-21 min: 80-50% B; 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² > 0.999 is desirable.[3][4]
-
Quantify the amount of this compound in the sample by interpolating its peak area into the calibration curve.
Method Validation Parameters (Hypothetical Data)
A validated method should demonstrate linearity, precision, accuracy, and robustness.
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Precision (%RSD) | ≤ 2% | Intra-day: 0.8%; Inter-day: 1.5% |
| Accuracy (% Recovery) | 98-102% | 99.5% - 101.2% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 0.3 µg/mL |
II. Confirmatory Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a highly selective and sensitive method for the quantification and confirmation of this compound.
Causality Behind Experimental Choices
-
Derivatization: While some tetralones are amenable to direct GC analysis, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.
-
Ionization Mode: Electron Impact (EI) ionization is typically used for generating a reproducible fragmentation pattern for library matching and structural confirmation.
-
Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode is employed to enhance sensitivity and selectivity by monitoring characteristic ions of the analyte.
Experimental Protocol: GC-MS Analysis
1. Materials and Reagents:
-
This compound reference standard
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for non-polar to semi-polar compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
3. Sample Preparation and Derivatization:
-
Prepare standard and sample solutions in ethyl acetate.
-
Dry the solutions over anhydrous sodium sulfate.
-
To 100 µL of the solution, add 50 µL of BSTFA.
-
Heat the mixture at 60 °C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL) |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Scan Range (Full Scan) | 50-400 m/z |
| SIM Ions (for quantification) | To be determined from the mass spectrum of the derivatized analyte (e.g., molecular ion and key fragments) |
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 843644-23-5 | 6,8-Difluoro-2-tetralone [fluoromart.com]
- 8. 6,8-Difluoro-2-tetralone | C10H8F2O | CID 4076431 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Strategic Application of 6,7-Difluoro-2-tetralone in the Synthesis of Novel PET Imaging Agents: A Technical Guide
For Distribution To: Researchers, scientists, and drug development professionals in the field of molecular imaging and radiopharmaceutical chemistry.
Introduction: The Emerging Role of Fluorinated Tetralones in PET Tracer Development
Positron Emission Tomography (PET) is a highly sensitive, non-invasive imaging modality that provides quantitative insights into physiological and pathological processes at the molecular level.[1][2] The development of novel PET radiotracers is crucial for expanding the diagnostic and research capabilities of this technology.[3] Fluorine-18 (¹⁸F) is the most widely used radionuclide for PET tracer development due to its near-ideal physical and nuclear characteristics, including a convenient half-life of 109.8 minutes and low positron energy.[1]
The 2-tetralone scaffold is a valuable building block in medicinal chemistry, forming the core of various therapeutic agents.[4] Its rigid bicyclic structure provides a well-defined conformational framework for interacting with biological targets. The introduction of fluorine atoms into this scaffold, as in 6,7-Difluoro-2-tetralone, can significantly enhance the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Fluorination is known to improve metabolic stability, binding affinity, and lipophilicity, all of which are critical parameters for successful PET imaging agents.[5]
This technical guide provides a comprehensive overview of the application of this compound as a precursor in the development of novel PET imaging agents. We will delve into the synthetic considerations for this precursor, detailed protocols for radiolabeling via nucleophilic aromatic substitution, and methodologies for the preclinical evaluation of the resulting PET tracers.
Part 1: Synthesis of the this compound Precursor
The synthesis of this compound can be achieved through various established organic synthesis routes. A common approach involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylalkanoic acid.
Illustrative Synthetic Pathway:
A plausible synthetic route to this compound is outlined below. This multi-step synthesis starts from commercially available 3,4-difluorophenylacetic acid.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-Difluoro-2-tetralone
Welcome to the technical support center for the synthesis of 6,7-Difluoro-2-tetralone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and practical, field-tested advice.
Overview of the Primary Synthetic Pathway
The most common and reliable route to this compound involves a two-step process starting from 3,4-difluorophenylacetic acid. This pathway consists of:
-
Chain Extension: Acylation of a suitable three-carbon synthon with 3,4-difluorophenylacetic acid (or its acid chloride) to form a 4-(3,4-difluorophenyl)butanoic acid derivative.
-
Intramolecular Friedel-Crafts Acylation: Cyclization of the butanoic acid derivative to form the tetralone ring system.
This guide will focus on troubleshooting issues within this primary pathway.
Caption: General synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Question 1: My yield for the intramolecular Friedel-Crafts cyclization is consistently low (<40%). What are the primary causes and how can I fix this?
Answer: Low yield in the final cyclization step is the most frequent challenge. The intramolecular Friedel-Crafts acylation is highly sensitive to several factors. The primary causes are typically related to the Lewis acid catalyst, reaction conditions, and the purity of the starting material.
Causality & Explanation: The reaction proceeds by generating a highly reactive acylium ion from the 4-(3,4-difluorophenyl)butanoyl chloride, which then undergoes electrophilic aromatic substitution on the electron-rich difluorophenyl ring.[1][2] The fluorine atoms are deactivating, making this cyclization more challenging than for non-halogenated analogues. The Lewis acid (typically AlCl₃) is crucial for generating the acylium ion, but it can also form a stable complex with the product ketone, necessitating stoichiometric amounts and potentially leading to side reactions if not handled correctly.[1][3]
Troubleshooting Steps:
-
Purity of 4-(3,4-difluorophenyl)butanoyl Chloride: Ensure the acid chloride is freshly prepared and free of residual thionyl chloride or oxalyl chloride and the corresponding carboxylic acid. Any remaining acid will quench the Lewis acid catalyst. It is best to distill the acid chloride under reduced pressure immediately before use.
-
Choice and Handling of Lewis Acid:
-
Aluminum Trichloride (AlCl₃): This is the most common catalyst. Use a high-purity, anhydrous grade. AlCl₃ is extremely hygroscopic; exposure to atmospheric moisture will deactivate it and introduce protic acids that can interfere with the reaction. Weigh it quickly in a glovebox or under a nitrogen atmosphere.
-
Alternative Lewis Acids: If AlCl₃ fails, other Lewis acids can be employed. Strong Brønsted acids like polyphosphoric acid (PPA) or super acids can also promote cyclization, sometimes with fewer side products.[4] A milder, modern approach involves using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can promote the cyclization of arylalkyl acid chlorides without any additional catalyst.[5]
-
-
Reaction Temperature and Catalyst Addition:
-
The reaction is typically exothermic. Add the AlCl₃ portion-wise to the solvent (e.g., Dichloromethane (DCM) or Dichloroethane (DCE)) at 0°C to control the initial complex formation.
-
Add the substrate (acid chloride) dropwise to the AlCl₃ suspension at 0°C. After the addition is complete, allow the reaction to slowly warm to room temperature. Overheating can lead to polymerization and the formation of tar-like byproducts.
-
-
Solvent Choice: The solvent must be inert to Friedel-Crafts conditions.
-
DCM/DCE: Standard choices. Ensure they are anhydrous.
-
Carbon Disulfide (CS₂): An excellent, non-coordinating solvent for Friedel-Crafts, but its toxicity and flammability require careful handling.
-
Nitrobenzene: Sometimes used for deactivated systems, but it can be difficult to remove and is toxic.
-
Data Summary: Cyclization Conditions
| Catalyst / System | Temperature | Pros | Cons |
| AlCl₃ in DCM | 0°C to RT | Standard, inexpensive, effective. | Requires stoichiometric amounts, highly sensitive to moisture, can promote side reactions.[1][2] |
| Polyphosphoric Acid (PPA) | 80-100°C | Acts as both catalyst and solvent, good for some substrates. | High viscosity makes stirring and workup difficult; requires higher temperatures. |
| TFAA / H₃PO₄ | RT | "Cleaner" method, avoids chlorinated solvents and metal halides.[6] | May require optimization for difluorinated substrates. |
| HFIP | RT | No additional catalyst needed, operationally simple.[5] | Expensive solvent. |
Question 2: I am observing significant charring/polymerization during the cyclization step. How can I prevent this?
Answer: Charring or polymerization is a clear sign of uncontrolled reactivity, often due to excessive heat or overly concentrated reagents.
Causality & Explanation: The acylium ion intermediate is a potent electrophile. At high concentrations or temperatures, it can react intermolecularly with another molecule of the starting material or product rather than undergoing the desired intramolecular cyclization. This leads to high molecular weight polymers and decomposition (char).
Troubleshooting Steps:
-
High Dilution Principle: The cornerstone of preventing intermolecular reactions in favor of intramolecular ones is to use high dilution. Run the reaction at a lower concentration (e.g., 0.1 M or less). This reduces the probability of two reactive molecules finding each other.
-
Slow Addition: Add the 4-(3,4-difluorophenyl)butanoyl chloride solution to the Lewis acid suspension very slowly, using a syringe pump over several hours. This keeps the instantaneous concentration of the reactive acylium ion low, favoring the intramolecular pathway.
-
Strict Temperature Control: Maintain the reaction temperature rigorously, especially during the addition of reagents. Use an ice bath or a cryocooler. Do not let the internal temperature rise above 5-10°C during the initial phase.
Caption: Decision tree for troubleshooting low cyclization yields.
Experimental Protocols
Protocol 1: Preparation of 4-(3,4-Difluorophenyl)butanoic Acid
This protocol is a generalized procedure based on standard organic transformations and should be adapted and optimized.
-
Activation: To a round-bottom flask under a nitrogen atmosphere, add 3,4-difluorophenylacetic acid (1.0 eq). Add thionyl chloride (2.0 eq) and a catalytic amount of DMF (1-2 drops).
-
Reaction: Gently reflux the mixture for 2-3 hours until gas evolution ceases. The solution should become clear.
-
Purification: Remove excess thionyl chloride by distillation (or rotary evaporation if the boiling point of the product allows). Distill the resulting 3,4-difluorophenylacetyl chloride under reduced pressure to obtain a pure product.
-
Acylation (Example with Succinic Anhydride Route):
-
Cool a suspension of anhydrous AlCl₃ (2.5 eq) in anhydrous DCM to 0°C.
-
Add 3,4-difluorophenylacetyl chloride (1.0 eq) dropwise.
-
Follow with the addition of succinic anhydride (1.1 eq).
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.
-
The resulting keto-acid is then reduced (e.g., via Wolff-Kishner or Clemmensen reduction) to yield 4-(3,4-difluorophenyl)butanoic acid.
-
Protocol 2: Intramolecular Friedel-Crafts Cyclization
-
Acid Chloride Formation: Convert 4-(3,4-difluorophenyl)butanoic acid to its acid chloride using thionyl chloride or oxalyl chloride as described in Protocol 1, Step 1-3.
-
Setup: In a separate, larger flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq) in anhydrous DCM (to make a final substrate concentration of ~0.1 M). Cool the suspension to 0°C.
-
Slow Addition: Dissolve the 4-(3,4-difluorophenyl)butanoyl chloride (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution to the AlCl₃ suspension dropwise over 2-4 hours, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, stir the mixture at 0°C for an additional hour, then allow it to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction back to 0°C and very cautiously quench it by slowly adding crushed ice, followed by cold 2M HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Frequently Asked Questions (FAQs)
Q: Are there any "greener" or more modern alternatives to the classical Friedel-Crafts cyclization using AlCl₃? A: Yes. A promising alternative is the direct reaction of a substituted phenylacetic acid with a 1-alkene in a system of trifluoroacetic anhydride (TFAA) and phosphoric acid.[6] This method avoids the use of thionyl chloride and aluminum trichloride, and the TFAA can be recovered and recycled, improving the atom economy.[6] Another approach is using HFIP as a solvent, which can promote the reaction without a Lewis acid catalyst, though the cost of the solvent is a consideration.[5]
Q: How do the fluorine substituents affect the cyclization reaction? A: The two fluorine atoms on the aromatic ring are electron-withdrawing and thus deactivate the ring towards electrophilic substitution. This makes the intramolecular cyclization more difficult compared to the non-fluorinated parent compound, requiring a potent electrophile and carefully optimized conditions. However, they also direct the cyclization. In this case, cyclization occurs para to the fluorine at position 7 and ortho to the fluorine at position 6, leading specifically to the desired 6,7-difluoro isomer without the formation of other regioisomers.
Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the quickest method. Use a suitable mobile phase (e.g., 4:1 Hexane:Ethyl Acetate) and visualize with a UV lamp and/or a potassium permanganate stain. The disappearance of the starting material (4-(3,4-difluorophenyl)butanoyl chloride) and the appearance of a new, typically lower Rf spot corresponding to the tetralone product indicates progress. For more quantitative analysis, take small aliquots from the reaction, quench them carefully, and analyze by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of starting material to product.
References
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetralone synthesis [organic-chemistry.org]
- 6. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6,7-Difluoro-2-tetralone
Welcome to the technical support center for 6,7-Difluoro-2-tetralone. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the synthetic and purification challenges associated with this valuable fluorinated intermediate. As a key building block in pharmaceutical research, achieving high purity is paramount, yet often complicated by the nature of its synthesis.[1][2] This document provides field-proven insights, troubleshooting workflows, and detailed protocols to help you overcome common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile is heavily dependent on the synthetic route, which typically involves an intramolecular Friedel-Crafts cyclization or a related multi-step sequence.[3][4] The most prevalent and challenging impurities are:
-
Positional Isomers: Depending on the precursors, isomers such as 5,8-difluoro-2-tetralone or 5,6-difluoro-2-tetralone can form. These isomers often exhibit very similar physicochemical properties, making them difficult to separate.[5][6]
-
Unreacted Starting Materials: Incomplete cyclization of the phenylacetic acid or phenylbutyric acid precursor can be a source of contamination.[7]
-
Friedel-Crafts Side Products: Traditional Friedel-Crafts reactions can generate byproducts from intermolecular reactions or undesired acylation/alkylation at other positions, especially if the reaction conditions are not tightly controlled.[8][9]
-
Dehalogenated or Partially Fluorinated Analogs: Depending on the stability of the precursors, impurities with fewer than two fluorine atoms may be present.
Q2: Why is the separation of difluoro-tetralone isomers so challenging?
A2: The primary challenge stems from the fact that positional isomers have nearly identical molecular weights, polarities, and solubilities.[5] This similarity means they behave almost identically in common purification systems:
-
In chromatography , they have very similar affinities for the stationary phase, leading to overlapping peaks or co-elution.
-
In recrystallization , they may co-crystallize or have such similar solubilities that selective precipitation of one isomer is inefficient.
-
In distillation , their boiling points are often too close for effective separation, even under high vacuum.[10]
Q3: Which analytical techniques are essential for assessing the purity and confirming the structure of this compound?
A3: A multi-technique approach is non-negotiable for reliable analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are standard for structural confirmation. However, ¹⁹F NMR is critically important for distinguishing between difluoro isomers, as the fluorine chemical shifts and coupling patterns are highly sensitive to their positions on the aromatic ring.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These are the workhorse techniques for quantifying isomeric purity and detecting other minor impurities.[10] Method development is key to achieving baseline separation.
-
Mass Spectrometry (MS): Coupled with GC (GC-MS) or LC (LC-MS), it is invaluable for identifying the molecular weights of unknown impurities, confirming they are isomers, or identifying side products.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Poor Resolution of Isomers in Flash Column Chromatography
Symptom: Fractions analyzed by TLC or HPLC show a mixture of this compound and one or more other isomers. Peaks are broad and overlapping.
Causality Analysis: Achieving separation between positional isomers requires maximizing the subtle differences in their interaction with the stationary phase. This is often a function of minor differences in dipole moment and steric hindrance around the fluorine and carbonyl groups. Poor resolution typically arises from a mobile phase with incorrect polarity, column overloading, or a suboptimal flow rate.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting isomer co-elution.
Issue 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
Symptom: Upon cooling the saturated solution, the product separates as an oil instead of forming crystals, or the solution becomes supersaturated and no solid forms.
Causality Analysis: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it becomes supersaturated in the chosen solvent, or when impurities disrupt the crystal lattice formation. A complete failure to crystallize indicates that the solute remains too soluble even at low temperatures.
Troubleshooting Steps:
-
Confirm Purity: Ensure the material is at least 85-90% pure by chromatography. High levels of impurities, especially oils, are known crystallization inhibitors. If purity is low, perform a preliminary chromatographic cleanup.
-
Solvent Screening: The initial choice of solvent is critical. Use the protocol below (Protocol 3 ) to systematically screen for a solvent that dissolves the compound when hot but provides low solubility when cold.
-
Reduce Cooling Rate: Crash-cooling a solution promotes oiling out. Allow the flask to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to initiate crystallization. If not, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
-
Use a Co-Solvent System: If a single solvent fails, try a binary system. Dissolve the compound in a small amount of a "good" solvent (high solubility) at an elevated temperature. Then, slowly add a "poor" solvent (low solubility, miscible with the good solvent) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
Experimental Protocols
Protocol 1: High-Resolution Flash Column Chromatography
Objective: To separate this compound from positional isomers and other synthesis byproducts.
Methodology:
-
Stationary Phase Selection: Standard silica gel (40-63 µm) is the first choice. If the compound shows instability (streaking on TLC), consider using neutral alumina.
-
Mobile Phase Selection:
-
Perform TLC analysis using a range of solvent systems. A good starting point is a hexane/ethyl acetate mixture.
-
Identify a solvent system that gives the target compound an Rf value of approximately 0.2-0.3 and shows visible separation from the main impurity.
-
-
Column Packing & Loading:
-
Dry pack the column with silica gel.
-
Pre-elute the column with the initial, low-polarity mobile phase.
-
Adsorb the crude product onto a small amount of silica gel (dry loading). This is superior to liquid loading for resolving closely eluting compounds. Gently load the dried powder onto the top of the column bed.
-
-
Elution:
-
Begin elution with a mobile phase slightly less polar than what was determined by TLC (e.g., if 8:2 Hex/EtOAc gave an Rf of 0.25, start with 9:1 Hex/EtOAc).
-
Employ a very shallow gradient, increasing the polar co-solvent (ethyl acetate) in small increments (e.g., 1-2% at a time).
-
Collect small fractions and analyze them meticulously by TLC or a rapid HPLC/GC method.
-
-
Fraction Analysis: Combine fractions of identical purity (>98%) and concentrate them under reduced pressure at a low temperature (<40°C) to prevent degradation.
Data Presentation: Solvent Selection for Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| 100% Hexane | Very Low | Eluting non-polar hydrocarbon impurities. |
| 95:5 Hexane/Ethyl Acetate | Low | Starting point for eluting tetralones. |
| 80:20 Hexane/Ethyl Acetate | Medium | Typical range for eluting the target compound. |
| 70:30 Dichloromethane/Hexane | Medium | Alternative non-polar base. |
| 98:2 Dichloromethane/Methanol | Medium-High | For more polar impurities or baseline cleanup. |
Protocol 2: Purification Workflow - Chromatography to Recrystallization
Objective: To achieve >99.5% purity for analytical standard preparation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 3. Tetralone synthesis [organic-chemistry.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5,7-Difluoro-2-tetralone | C10H8F2O | CID 3635758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 6,7-Difluoro-2-tetralone Functionalization
Welcome to the technical support center for the functionalization of 6,7-Difluoro-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. The presence of two fluorine atoms on the aromatic ring significantly influences the reactivity of the tetralone core, presenting unique challenges and opportunities in synthetic chemistry.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success.
Understanding the Reactivity of this compound
The electron-withdrawing nature of the fluorine atoms in this compound has a profound impact on its chemical properties. These effects modulate the acidity of the α-protons and the electrophilicity of the carbonyl group, influencing the conditions required for various functionalization reactions. A thorough understanding of these electronic effects is crucial for optimizing reaction outcomes.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the functionalization of this compound, providing a systematic approach to problem-solving.
Low or No Product Yield
Low product yield is a frequent challenge in organic synthesis.[2][3][4] Several factors can contribute to this issue when working with this compound.
Q1: My alkylation/arylation reaction is showing low to no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion in alkylation or arylation reactions often points to issues with enolate formation or the reactivity of the electrophile.
-
Inefficient Enolate Formation: The acidity of the α-protons in 2-tetralones is critical for enolate generation. The fluorine substituents on the aromatic ring can influence this acidity.
-
Troubleshooting:
-
Base Selection: Experiment with a range of bases. While common bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often effective, the specific substrate and electrophile may require a different base. For kinetically controlled enolization, a strong, non-nucleophilic base like LDA at low temperatures is typically preferred.[5] For thermodynamically controlled reactions, a weaker base at higher temperatures might be more suitable.[5]
-
Temperature Control: Enolate formation is highly temperature-dependent. Ensure precise temperature control, especially when using strong bases at low temperatures (e.g., -78 °C), to prevent side reactions.[5]
-
-
-
Inactive Reagents:
-
Troubleshooting:
-
Base and Electrophile Quality: Ensure the purity and activity of your base and electrophile. Bases like NaH can become passivated over time, and alkyl halides can degrade. Use freshly opened or properly stored reagents.
-
Solvent Purity: The presence of moisture or other impurities in the solvent can quench the enolate or react with the base.[4] Always use anhydrous solvents for these reactions.
-
-
-
Reaction Monitoring:
-
Troubleshooting: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent decomposition of the product or starting material.[6]
-
Q2: I am attempting a condensation reaction (e.g., Aldol or Knoevenagel), but the yield is poor. What adjustments should I consider?
A2: Condensation reactions are sensitive to catalyst choice, reaction conditions, and the removal of byproducts.
-
Catalyst Activity:
-
Troubleshooting: The choice of acid or base catalyst is crucial. For acid-catalyzed reactions, consider using a Brønsted acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid. For base-catalyzed reactions, options range from inorganic bases like potassium carbonate to organic bases like piperidine or pyrrolidine. The optimal catalyst will depend on the specific reaction partners.
-
-
Water Removal:
-
Troubleshooting: In many condensation reactions, the removal of water drives the equilibrium towards the product. Employing a Dean-Stark apparatus or adding a dehydrating agent can significantly improve yields.
-
-
Stoichiometry and Addition Rate:
-
Troubleshooting: Carefully control the stoichiometry of the reactants. In some cases, a slow, dropwise addition of one reactant to the other can minimize side reactions like self-condensation.[6]
-
Formation of Multiple Products/Side Reactions
The formation of unintended products can complicate purification and reduce the yield of the desired compound.
Q1: My reaction is producing a mixture of C- and O-alkylated products. How can I improve the selectivity for C-alkylation?
A1: The ratio of C- to O-alkylation is influenced by several factors, including the counterion, solvent, and the nature of the electrophile.
-
Solvent Effects:
-
Troubleshooting: Protic solvents tend to favor O-alkylation by solvating the oxygen atom of the enolate. Aprotic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), generally favor C-alkylation.
-
-
Counterion Effects:
-
Troubleshooting: The nature of the metal counterion in the enolate salt plays a significant role. Lithium enolates often favor C-alkylation due to the tight coordination between lithium and the oxygen atom. Sodium or potassium enolates, which are more ionic, can lead to increased O-alkylation.
-
-
Electrophile Choice:
-
Troubleshooting: Harder electrophiles (e.g., alkyl sulfates) tend to react at the harder oxygen atom (O-alkylation), while softer electrophiles (e.g., alkyl iodides) prefer the softer carbon atom (C-alkylation).
-
Q2: I am observing self-condensation of the tetralone as a major side product. How can I prevent this?
A2: Self-condensation occurs when the enolate of one tetralone molecule attacks the carbonyl group of another.
-
Reaction Conditions:
Difficulty in Product Isolation and Purification
The properties of fluorinated compounds can sometimes make their isolation and purification challenging.
Q1: My fluorinated product is difficult to purify by column chromatography. What alternative purification methods can I try?
A1: Fluorinated compounds can exhibit different polarity profiles compared to their non-fluorinated analogs, which may require adjustments to standard purification techniques.
-
Chromatography Optimization:
-
Troubleshooting:
-
Solvent System: Experiment with a wider range of solvent systems for column chromatography. Sometimes, adding a small amount of a more polar or less polar solvent can significantly improve separation.
-
Stationary Phase: Consider using different stationary phases, such as alumina or functionalized silica gel.
-
-
-
Alternative Purification Techniques:
-
Troubleshooting:
-
Recrystallization: If the product is a solid, recrystallization is often a highly effective purification method.[6] Careful screening of solvents is key to finding a suitable system.
-
Distillation: For volatile liquid products, distillation under reduced pressure can be an excellent purification technique.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high purity products, although it may be less suitable for large-scale work.
-
-
Frequently Asked Questions (FAQs)
Q: Does the position of the fluorine atoms (6,7-difluoro) significantly alter the regioselectivity of enolate formation compared to a non-fluorinated 2-tetralone?
Q: Are there any specific safety precautions I should take when working with this compound and its derivatives?
A: While specific toxicity data for this compound is not extensively detailed in the search results, it is prudent to handle all fluorinated organic compounds with care. Standard laboratory safety practices, such as working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation, ingestion, and skin contact, should always be followed. For related compounds like 6,8-Difluoro-2-tetralone, hazard statements indicate it can cause skin and serious eye irritation, and may cause respiratory irritation.[7]
Q: Can I use standard analytical techniques like NMR and Mass Spectrometry to characterize my this compound derivatives?
A: Yes, standard analytical techniques are well-suited for characterizing these compounds.
-
NMR Spectroscopy: 1H, 13C, and 19F NMR are powerful tools. 19F NMR is particularly useful for confirming the presence and chemical environment of the fluorine atoms.[8] Coupling between fluorine and nearby protons or carbons (nJHF and nJCF) can provide valuable structural information.
-
Mass Spectrometry: Techniques like GC-MS and LC-MS can be used to determine the molecular weight and fragmentation patterns of your products, confirming their identity.
Experimental Protocols
Optimized Protocol for the Alkylation of this compound
This protocol provides a general guideline for the C-alkylation of this compound. Optimization of specific parameters may be required for different alkylating agents.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous magnesium sulfate)
Procedure:
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of LDA (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at -78 °C.[2]
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired alkylated product.
| Parameter | Condition | Rationale |
| Base | LDA | Strong, non-nucleophilic base for kinetic enolate formation. |
| Temperature | -78 °C | Minimizes side reactions and favors kinetic control.[5] |
| Solvent | Anhydrous THF | Aprotic solvent that favors C-alkylation. |
| Quenching Agent | Saturated NH4Cl | Mildly acidic quench to neutralize the reaction mixture. |
Diagrams
Caption: General workflow for the alkylation of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 2. How To [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 6,8-Difluoro-2-tetralone | C10H8F2O | CID 4076431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6,7-Difluoro-2-tetralone Impurity Identification
Welcome to the technical support center for the analysis of 6,7-Difluoro-2-tetralone. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in your samples. As a crucial building block in pharmaceutical synthesis, ensuring the purity of this compound is paramount for the safety and efficacy of the final drug product.[1][2][3][4] This guide offers practical, field-proven insights to navigate the complexities of impurity profiling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding impurity analysis of this compound, providing concise and actionable answers.
Q1: What are the most likely sources of impurities in my this compound sample?
A1: Impurities in this compound can originate from several stages of the manufacturing process.[1] They are broadly categorized as:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1] For instance, in a typical Friedel-Crafts acylation/cyclization synthesis of a tetralone, you might encounter unreacted starting materials or isomers formed during the reaction.[5][6]
-
Inorganic Impurities: These can include reagents, catalysts, and heavy metals.
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1]
Q2: Which analytical techniques are most suitable for identifying impurities in this compound?
A2: A multi-technique approach is often necessary for comprehensive impurity profiling. The most commonly employed and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying impurities.[1] A well-developed HPLC method can separate the main component from trace-level impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying volatile organic impurities, such as residual solvents.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique provides molecular weight information and structural details of unknown impurities separated by HPLC.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and particularly ¹⁹F NMR can provide detailed structural information about the impurities. ¹⁹F NMR is highly sensitive to the local chemical environment of the fluorine atoms, making it an excellent tool for identifying fluorinated impurities.[9][10][11][12]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the impurities.[1]
Q3: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) intermediate like this compound?
A3: The acceptance criteria for impurities are guided by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[8] For an API intermediate, the limits on impurities are generally less stringent than for the final API. However, any impurity that could potentially carry through to the final drug substance and impact its quality, safety, or efficacy must be controlled. The specific limits will depend on the synthetic process and the nature of the impurity.
Part 2: Troubleshooting Guide for HPLC Analysis
This section provides a systematic approach to troubleshooting common issues encountered during the HPLC analysis of this compound.
Scenario 1: Unexpected Peaks in the Chromatogram
Question: I am seeing unexpected peaks in my HPLC chromatogram. How do I identify their source?
Answer: Unexpected peaks can be a significant concern. The following workflow will help you systematically identify their origin.
Troubleshooting Workflow: Identifying Unknown Peaks
Caption: Workflow for identifying unknown HPLC peaks.
Detailed Steps:
-
Blank Injection: First, inject a blank (your mobile phase without the sample). If the peak is present, it originates from your HPLC system or mobile phase.[13][14]
-
Action: Prepare a fresh mobile phase. If the peak persists, flush the system thoroughly. Consider potential carryover from previous injections and clean the injector.
-
-
Sample-Related Peak: If the peak is absent in the blank, it is from your sample.
-
Investigate Potential Sources:
-
Synthesis-Related Impurities: Review the synthetic route of your this compound. Could the peak be an isomer (e.g., 5,6-Difluoro-2-tetralone), a starting material, or a by-product?
-
Degradation: Has the sample been exposed to heat, light, or incompatible storage conditions? The peak could be a degradation product.
-
Contamination: Consider the possibility of contamination from glassware, solvents, or other samples.
-
-
Structural Elucidation:
-
LC-MS Analysis: The most direct way to get information is to analyze the sample by LC-MS. The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity.[7]
-
¹⁹F NMR: For fluorinated compounds, ¹⁹F NMR is exceptionally informative. The chemical shift and coupling constants can help identify the number and position of fluorine atoms in the impurity.[10][15]
-
Spiking Studies: If you have standards of potential impurities, spike your sample with a small amount of the standard. An increase in the peak area of the unknown peak confirms its identity.
-
Scenario 2: Peak Tailing or Fronting
Question: The peak for this compound or its impurities is tailing/fronting. What could be the cause and how can I fix it?
Answer: Poor peak shape can compromise resolution and accurate quantification. Here are the common causes and solutions:
| Problem | Potential Causes | Solutions |
| Peak Tailing | 1. Secondary Interactions: Silanol groups on the silica-based column can interact with the ketone group of the tetralone.[16] 2. Column Overload: Injecting too much sample. 3. Low Buffer Concentration: Insufficient buffering of the mobile phase.[16] | 1. Use a highly deactivated column (end-capped). 2. Add a mobile phase modifier like triethylamine (TEA) to mask silanol groups. 3. Reduce the injection volume or sample concentration. [13] 4. Increase the buffer concentration. |
| Peak Fronting | 1. Sample Overload: Injecting a large volume of a sample dissolved in a strong solvent. 2. Poor Sample Solubility: The sample is not fully dissolved in the mobile phase. | 1. Dissolve the sample in the mobile phase or a weaker solvent. 2. Decrease the injection volume. 3. Ensure the sample is fully dissolved before injection. |
Scenario 3: Drifting Retention Times
Question: The retention times for my peaks are not consistent between injections. What is causing this drift?
Answer: Retention time drift can make peak identification unreliable. The following diagram illustrates a troubleshooting path.
Troubleshooting Workflow: Retention Time Drift
Caption: Troubleshooting retention time instability.
Key areas to investigate:
-
Mobile Phase Composition: Even a small change in the mobile phase composition can lead to significant shifts in retention time.[17] Ensure accurate and consistent preparation.
-
Column Temperature: Fluctuations in column temperature can affect retention times.[14] Use a column oven for stable temperature control.
-
Flow Rate: Check for any leaks in the system that could cause flow rate fluctuations.[14]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.[14]
-
Air Bubbles: Air bubbles in the pump can cause pressure fluctuations and lead to inconsistent flow rates.[13][14] Degas the mobile phase and purge the pump.
Part 3: Experimental Protocols
This section provides a starting point for developing your analytical methods for this compound. These are general protocols and may require optimization for your specific instrumentation and sample matrix.
Protocol 1: HPLC Method for Impurity Profiling
Objective: To separate this compound from its potential process-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the initial mobile phase composition (30:70 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and monitor the chromatogram for the main peak and any impurity peaks.
Protocol 2: GC-MS Method for Residual Solvent Analysis
Objective: To identify and quantify residual solvents in the this compound sample.
Instrumentation and Materials:
-
GC-MS system with a headspace autosampler
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent)
-
Dimethyl sulfoxide (DMSO) or another suitable high-boiling point solvent
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add 1 mL of DMSO. Seal the vial.
-
GC-MS Conditions:
-
Injector Temperature: 200 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Scan range: 35-350 amu
-
-
-
Analysis: Run the headspace sample and identify any peaks by comparing their mass spectra to a library (e.g., NIST).
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 5. Tetralone synthesis [organic-chemistry.org]
- 6. 843644-23-5 | 6,8-Difluoro-2-tetralone [fluoromart.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. rroij.com [rroij.com]
- 9. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorine nuclear magnetic resonance spectroscopy of human biofluids in the field of metabolic studies of anticancer and antifungal fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. hplc.eu [hplc.eu]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting failed reactions involving 6,7-Difluoro-2-tetralone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 6,7-Difluoro-2-tetralone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile fluorinated building block. As a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting serotonin receptors, its successful application is critical.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A: While specific experimental data for the 6,7-difluoro isomer is not extensively published, we can infer its properties from closely related analogs like 6,8-Difluoro-2-tetralone.
-
Moderate Lipophilicity: The LogP value for a similar isomer is around 2.0, suggesting moderate lipophilicity.[2] This influences its solubility, favoring organic solvents over aqueous media, and impacts its behavior in chromatographic purification and biological systems.
-
Low Polarity: The Polar Surface Area (PSA) is low (approx. 17 Ų), which also points to limited solubility in highly polar solvents.[2][3]
-
Reactivity of the Ketone: The carbonyl group at the C2 position is the primary site for a wide range of reactions, including nucleophilic additions, reductions, and condensations.
-
Influence of Fluorine Atoms: The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups. This electronic effect can increase the acidity of the α-protons adjacent to the carbonyl group, potentially influencing enolate formation and reactivity. Furthermore, the presence of fluorine can enhance metabolic stability in drug candidates.[4]
Q2: How should I handle and store this compound to ensure its stability?
A: Like many tetralones, this compound can be susceptible to degradation over time, particularly if impure.
-
Storage: It should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration is recommended.
-
Handling: Avoid exposure to strong acids, bases, and oxidizing agents. Tetralones can be sensitive to air oxidation, which may lead to the formation of colored impurities. Some tetralone derivatives are known to be unstable if not stored properly in clean glassware.[5]
Q3: Can the fluorine atoms be displaced during a reaction?
A: While the carbon-fluorine bond on an aromatic ring is generally very strong, nucleophilic aromatic substitution (SNAr) is a theoretical possibility, especially if the ring is further activated by other electron-withdrawing groups or if very harsh reaction conditions (strong nucleophiles, high heat) are used. However, under typical synthetic conditions for modifying the ketone or the aliphatic ring, the C-F bonds are expected to be stable. More common instability in fluorinated compounds involves defluorination when a nearby functional group can facilitate an elimination pathway, which is not a primary concern for this structure's aromatic fluorines.[6]
Troubleshooting Guide for Failed Reactions
This section addresses common problems encountered during reactions involving this compound. The troubleshooting logic is presented in a workflow diagram below.
Caption: General troubleshooting workflow for reactions involving this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution & Explanation |
| 1. Inactive or Impure Reagents | Solution: Verify the purity of all starting materials, especially this compound. Impurities can inhibit the reaction or lead to side products. If using reagents like hydrides or organometallics, ensure they have not degraded due to improper storage. Causality: Contaminants can poison catalysts or react preferentially, consuming your reagents. A generic troubleshooting guide for a related tetralone highlights inactive reagents as a primary cause of low yield.[7] |
| 2. Incorrect Reaction Conditions | Solution: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Some reactions may require higher temperatures for activation, while others may need cooling to prevent decomposition. Causality: The kinetics of the reaction are highly dependent on temperature. Insufficient energy may prevent the activation barrier from being overcome, while excess energy can promote alternative, undesired reaction pathways.[5] |
| 3. Presence of Oxygen or Moisture | Solution: For sensitive reactions (e.g., involving organometallics, strong bases, or certain catalysts), use dried solvents and glassware, and run the reaction under an inert atmosphere (N₂ or Ar). Causality: Oxygen can oxidize sensitive reagents and intermediates. Water can quench strong bases and nucleophiles, halting the reaction. This is standard practice for many named reactions in organic synthesis. |
| 4. Starting Material Decomposition | Solution: Check the stability of the tetralone under the proposed reaction conditions (e.g., strong base or acid) with a small-scale test. If it degrades, milder conditions or a different synthetic route may be necessary. Causality: The combination of the ketone and activated ring, while useful, can also be a point of instability under harsh pH or temperature conditions. Some related tetralones are known to be unstable.[8] |
Problem 2: Formation of Multiple Products / Side Reactions
The ketone functionality and acidic α-protons of this compound create multiple potential reaction pathways that can compete with the desired transformation.
Caption: Potential side reaction pathways for this compound.
| Potential Cause | Suggested Solution & Explanation |
| 1. Self-Condensation (Aldol Reaction) | Solution: If using a strong base, add the base slowly at a low temperature to a solution of the tetralone and the other electrophile/reagent. This keeps the instantaneous concentration of the enolate low, minimizing self-reaction. Causality: The α-protons at the C1 and C3 positions are acidic. In the presence of a strong base, an enolate will form, which can then act as a nucleophile and attack another molecule of the starting ketone, leading to dimeric impurities.[7] |
| 2. Regioselectivity Issues (Alkylation/Functionalization) | Solution: The formation of the kinetic vs. thermodynamic enolate can lead to mixtures of C1 and C3 functionalized products. For kinetic control (less substituted C1 position), use a bulky, strong, non-nucleophilic base (e.g., LDA) at low temperature (-78 °C). For thermodynamic control (more substituted C3 position), use a smaller base (e.g., NaH, KOtBu) at a higher temperature. Causality: The C1 protons are generally more accessible (kinetic product), while the C3-derived enolate is more substituted and thus more stable (thermodynamic product). |
| 3. Elimination to a Dihydronaphthalene Derivative | Solution: This is common in reactions that proceed via a C2-functionalized intermediate that has a leaving group (e.g., reduction of the ketone to an alcohol followed by acid-catalyzed dehydration). Use mild, non-acidic conditions for subsequent steps if elimination is a problem. Causality: The formation of a conjugated dihydronaphthalene system is often a strong thermodynamic driving force. This pathway is a known procedure for intentionally creating the corresponding olefin from related tetralones.[8] |
Problem 3: Difficulties in Product Isolation and Purification
| Potential Cause | Suggested Solution & Explanation |
| 1. Co-elution of Product and Starting Material | Solution: The polarity of the product may be very similar to the starting material. Optimize your column chromatography by using a shallow solvent gradient or switching to a different solvent system (e.g., Toluene/Acetone instead of Hexanes/EtOAc). Consider using a different stationary phase (e.g., alumina, C18). Causality: The difluoro-tetralone backbone is the dominant structural feature. Unless the reaction introduces a highly polar group, the overall polarity might not change significantly, making chromatographic separation challenging. |
| 2. Product is an Insoluble Oil or Amorphous Solid | Solution: If the product crashes out of solution as an oil or non-crystalline solid, purification by recrystallization is difficult. Try triturating the crude material with a non-polar solvent (e.g., hexanes, ether) to wash away soluble impurities and potentially induce crystallization. Causality: The introduction of new functional groups can disrupt the crystal lattice of the starting material without providing a new, stable packing arrangement, leading to amorphous products. |
| 3. Difficulty Removing Reagent-Derived Impurities | Solution: Choose reagents that lead to easily removable byproducts. For example, in a reduction, using NaBH₄ (byproducts are water-soluble borates) is often easier to clean up than using DIBAL-H (byproducts are aluminum salts that can complicate workups). Causality: The workup procedure is as critical as the reaction itself. Byproducts with similar solubility or chromatographic behavior to your product will significantly lower purified yields.[9] |
Example Protocol: Reductive Amination of this compound
This protocol provides a robust, self-validating starting point for the synthesis of amine derivatives, which are common intermediates for serotonin receptor ligands.[10][11]
Objective: To synthesize N-benzyl-6,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine.
Step-by-Step Methodology:
-
Imine Formation:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane or Toluene, 0.2 M) in a round-bottom flask, add benzylamine (1.1 eq).
-
Add a catalytic amount of acetic acid (0.1 eq) or a Lewis acid like TiCl₄ (use with caution).[12]
-
If using toluene, fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat to reflux. If using dichloromethane, add a drying agent like anhydrous MgSO₄.
-
Validation: Monitor the reaction by TLC or LC-MS. The disappearance of the tetralone spot and the appearance of a new, slightly less polar imine spot indicates completion (typically 2-4 hours).
-
-
Reduction of Imine:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a mild reducing agent such as sodium triacetoxyborohydride (STAB, 1.5 eq). STAB is preferred as it is selective for the imine in the presence of any remaining ketone and is less sensitive to moisture than NaBH₄ or NaCNBH₃.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Validation: Monitor by TLC/LC-MS. The imine spot should be replaced by a more polar product spot (the amine).
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Validation: A crude ¹H NMR can confirm the presence of the product (disappearance of the imine C=N signal, appearance of N-H and benzylic CH₂ signals).
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of Hexanes/Ethyl Acetate.
-
References
- 1. Serotonin Type 6 and 7 Receptors as a Novel Therapeutic Target for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 3. 6,8-Difluoro-2-tetralone | C10H8F2O | CID 4076431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Purification Procedures for Synthetic Dyes | RTI [rti.org]
- 10. Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Unexpected Reactivity of Fluorine in 6,7-Difluoro-2-tetralone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 6,7-Difluoro-2-tetralone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile chemical intermediate. While an invaluable building block, the unique electronic nature of this molecule often leads to unexpected reactivity patterns, particularly concerning the displacement of its fluorine atoms. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate these challenges and achieve your synthetic goals efficiently and predictably.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical behavior of this compound, providing the foundational knowledge needed to troubleshoot effectively.
Q1: Why is the reactivity of the fluorine atoms in this compound considered "unexpected"?
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, and fluorine is typically considered a poor leaving group in classical nucleophilic substitution reactions. However, in the context of an aromatic system, this perception can be misleading. The reactivity of the fluorine atoms in this compound is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).[1]
The "unexpected" lability of the fluorine atoms arises from the powerful electron-withdrawing effect of the ketone group at the C2 position. This group significantly reduces the electron density of the aromatic ring, making it highly susceptible to attack by nucleophiles. This electronic "activation" of the ring is the critical factor that facilitates the displacement of fluoride, which is a competent leaving group under these specific SNAr conditions.[1][2]
Q2: What is the primary mechanism for fluorine displacement on this molecule?
The displacement of fluorine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. While traditionally viewed as a two-step process, recent studies suggest that many SNAr reactions may exist on a mechanistic continuum, sometimes proceeding through a single, concerted step.[3][4]
For practical laboratory purposes, the classical two-step addition-elimination model remains an excellent predictive tool:
-
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient aromatic ring at the carbon bearing a fluorine atom. This step is typically rate-determining.
-
Formation of a Meisenheimer Complex: This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing ketone group.
-
Elimination of the Leaving Group: The aromaticity is restored by the expulsion of the fluoride ion (F⁻), which is a stable leaving group in this context, yielding the substituted product.
The diagram below illustrates this classical mechanistic pathway.
Caption: Classical two-step SNAr mechanism.
Q3: Are both fluorine atoms at the C6 and C7 positions equally reactive?
No, they are not. This difference in reactivity is a critical and often overlooked aspect of this substrate. The fluorine at the C6 position is significantly more reactive towards nucleophiles than the fluorine at the C7 position.
This selectivity is a direct consequence of the position of the electron-withdrawing ketone group relative to the fluorine atoms.
-
C6-Fluorine (Para-like position): The C6 position is para to the C4a-C8a bond, which is part of the electron system conjugated with the carbonyl group. When a nucleophile attacks the C6 position, the negative charge in the Meisenheimer intermediate can be effectively delocalized onto the oxygen atom of the ketone via resonance. This provides substantial stabilization to the intermediate and the transition state leading to it, accelerating the reaction.
-
C7-Fluorine (Meta-like position): The C7 position is meta to the activating system. A nucleophilic attack at C7 does not allow for direct resonance delocalization of the negative charge onto the ketone. The resulting Meisenheimer complex is therefore less stable, the activation energy for its formation is higher, and the reaction rate is significantly slower.
This inherent electronic preference allows for highly selective mono-substitution at the C6 position under controlled conditions.
Troubleshooting Guide
This section provides solutions to common problems encountered during the functionalization of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient Nucleophilicity: The chosen nucleophile is too weak to attack the activated ring.2. Improper Solvent: The solvent may not be suitable for stabilizing the charged intermediate.3. Low Temperature: The reaction lacks sufficient thermal energy to overcome the activation barrier.4. Base Incompatibility: If using a protic nucleophile (e.g., R-OH, R-SH, R₂-NH), the base may not be strong enough to generate the more potent anionic nucleophile. | 1. Increase Nucleophilicity: Switch to a more reactive nucleophile (e.g., use sodium thiophenoxide instead of thiophenol/base). For amines, consider more basic or less sterically hindered options.2. Change Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP . These solvents excel at solvating cations while leaving the anionic nucleophile relatively "bare" and reactive.3. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for side product formation.4. Select a Stronger Base: Use a non-nucleophilic base like NaH, K₂CO₃, or Cs₂CO₃ to ensure complete deprotonation of the nucleophile. |
| Mixture of C6 and C7 Mono-substituted Isomers | 1. High Reaction Temperature: Excessive heat can provide enough energy to overcome the activation barrier for the less favored C7 substitution, leading to a loss of selectivity.2. Highly Reactive Nucleophile: An extremely potent nucleophile may be less selective. | 1. Reduce Temperature: Perform the reaction at the lowest temperature that allows for a reasonable rate of C6 substitution. Room temperature or slightly elevated temperatures (40-60 °C) are often sufficient.2. Moderate Reactivity: If possible, use a slightly less reactive nucleophile or generate it in situ with a slight excess of the protic precursor relative to the base. |
| Di-substitution Occurs When Mono-substitution is Desired | 1. Excess Nucleophile: Using more than one equivalent of the nucleophile will drive the reaction towards substitution at both C6 and C7, as the initial product is still an activated aromatic ring.[5]2. Prolonged Reaction Time / High Temperature: Even with stoichiometric nucleophile, forcing conditions can lead to the slower C7 substitution. | 1. Control Stoichiometry: Use 1.0 to 1.1 equivalents of the nucleophile relative to the this compound.2. Monitor Reaction Progress: Track the consumption of the starting material by TLC or LC-MS. Quench the reaction as soon as the starting material is gone to prevent over-reaction.3. Lower the Temperature: This will further disfavor the slower second substitution at the C7 position. |
| Decomposition of Starting Material or Product | 1. Strongly Basic Conditions: The tetralone scaffold contains acidic α-protons and can be sensitive to very strong, harsh bases (e.g., organolithiums, LDA at elevated temperatures), leading to side reactions like enolization and aldol condensation.2. High Temperatures: Thermal decomposition can occur under prolonged heating. | 1. Use Milder Bases: Opt for inorganic bases like K₂CO₃, Cs₂CO₃, or organic bases like DIPEA. If a very strong base is required, use it at low temperatures (e.g., NaH at 0 °C).2. Minimize Reaction Time: Find the optimal temperature that provides a clean, reasonably fast conversion and avoid unnecessarily long reaction times. |
Validated Experimental Protocol
This protocol provides a reliable method for the selective mono-substitution at the C6 position, a common and critical transformation.
Protocol: Selective C6-Thiophenolation of this compound
This procedure demonstrates the selective displacement of the C6-fluorine atom using a soft sulfur nucleophile.
Caption: Workflow for selective C6-thiophenolation.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica Gel for chromatography
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting tetralone.
-
Nucleophile Addition: Stir the suspension at room temperature and add thiophenol dropwise via syringe.
-
Heating: Heat the reaction mixture to 60 °C and maintain this temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete when the starting material spot is no longer visible (usually 2-4 hours).
-
Quenching: Once complete, cool the reaction to room temperature and carefully pour it into a beaker containing ice-water. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure 6-fluoro-7-(phenylthio)-3,4-dihydronaphthalen-2(1H)-one.
References
Technical Support Center: Managing 6,7-Difluoro-2-tetralone Intermediates
From the desk of the Senior Application Scientist
Welcome to the dedicated support center for handling 6,7-Difluoro-2-tetralone and its related intermediates. As a crucial building block in pharmaceutical research and development, the unique properties conferred by its difluoro substitution pattern also introduce specific challenges, most notably thermal instability. This guide is designed to provide you—our fellow researchers, scientists, and drug development professionals—with practical, field-tested insights to ensure the integrity of your materials and the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the stability and handling of this compound.
Q1: What makes this compound and its intermediates thermally sensitive?
A: The thermal sensitivity of this compound arises from the strong electron-withdrawing nature of the two fluorine atoms on the aromatic ring. This electronic effect significantly influences the reactivity of the entire molecule. While not α-fluoroketones, which are known for high reactivity due to orbital overlap with the carbonyl group, the principles of fluorine's influence are still relevant.[1][2] The heightened electrophilicity of the system can make it susceptible to a variety of degradation pathways at elevated temperatures, including:
-
Self-condensation or Polymerization: The activated ketone can react with other molecules.
-
Elimination Reactions: Under certain conditions (e.g., presence of a base), elimination of HF could be a potential, though less likely, pathway compared to decomposition of perfluorinated compounds.[3][4]
-
Oxidation: Sensitivity to atmospheric oxygen may increase with temperature.
Q2: What are the common visual and analytical signs of degradation?
A: Degradation can often be detected through simple observation and confirmed with analytical techniques.
-
Visual Cues: The most common sign is a color change . A pure compound, typically a white to off-white solid, may turn yellow, tan, or even dark brown upon degradation. You might also observe changes in its physical state, such as clumping or melting below its specified melting point.
-
Analytical Indicators:
-
Chromatography (HPLC/UPLC): The appearance of new impurity peaks and a decrease in the area of the main peak.
-
Mass Spectrometry (GC-MS/LC-MS): Detection of unexpected masses corresponding to dimers, condensation products, or fragments.
-
NMR Spectroscopy: Emergence of new signals in the ¹H, ¹³C, or ¹⁹F NMR spectra that cannot be attributed to the starting material or known impurities.
-
Q3: What are the non-negotiable storage and shipping conditions for these intermediates?
A: Strict temperature control is paramount for maintaining the compound's integrity.[5][6]
-
Long-Term Storage: Store at -20°C or below in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).
-
Short-Term Storage (in-lab use): Refrigeration at 2-8°C is acceptable for materials that will be used within a few days.
-
Shipping: The compound must be shipped in a qualified container with sufficient cold packs or dry ice to maintain the required temperature throughout transit.[7][8] A temperature data logger should be included to verify that no thermal excursions occurred.[9]
Q4: How can I minimize degradation during my experimental workflow?
A: The key is to limit the compound's exposure to heat at every step.
-
Preparation: Only remove the amount of material needed from cold storage. Allow it to equilibrate to the reaction temperature (ideally sub-ambient) in a desiccator or under an inert atmosphere to prevent moisture condensation.
-
Reaction Setup:
-
Use pre-chilled solvents.
-
Perform reactions at or below room temperature whenever the protocol allows. An ice bath (0°C) is highly recommended for reagent additions and reactions.
-
Maintain an inert atmosphere (argon or nitrogen) throughout the process to exclude air and moisture, which can accelerate degradation.[3]
-
-
Workup and Purification:
-
Use cold solutions for quenching and extraction steps.
-
Minimize the time spent on rotary evaporators and keep the bath temperature as low as possible (e.g., <30°C).
-
If column chromatography is performed, consider running the column in a cold room or using a jacketed column with a cooling circulator.
-
Visual Guide 1: Hypothetical Thermal Decomposition Pathways
The following diagram illustrates potential, mechanistically plausible degradation routes for this compound under thermal or chemical stress.
Caption: Potential degradation pathways for this compound.
Troubleshooting Guide
Use this table to diagnose and resolve common issues encountered during synthesis.
| Observed Problem | Potential Root Cause | Recommended Action & Scientific Rationale |
| Reaction yields are low and inconsistent. | Degradation of Starting Material: The this compound may have degraded in storage or during handling. | 1. Verify Purity: Before use, run a quick purity check (e.g., HPLC or ¹H NMR) on your starting material. 2. Strict Cold Chain: Ensure the material was not exposed to high temperatures during shipping or storage.[8] 3. Fresh is Best: Use a freshly opened bottle or a sample with confirmed purity. |
| TLC/LC-MS shows multiple unexpected spots/peaks. | On-Pathway Degradation: The reaction conditions (temperature, time, reagents) are causing the intermediate or product to decompose. | 1. Lower Temperature: Repeat the reaction at a significantly lower temperature (e.g., move from RT to 0°C, or 0°C to -20°C). 2. Reduce Time: Take time-point samples to determine the optimal reaction time before significant degradation occurs. 3. Reagent Purity: Ensure bases, solvents, and other reagents are pure and anhydrous. Moisture can initiate side reactions.[3] |
| Product isolation is difficult due to a dark, tarry substance. | Polymerization: The product or unreacted starting material has polymerized due to excessive heat or prolonged reaction time. | 1. Quench Cold: Ensure the reaction is quenched at low temperature before warming for workup. 2. Rapid Isolation: Proceed through workup and purification steps without delay. Do not let crude material sit at room temperature. 3. Consider a Milder Base/Acid: If applicable, screen for less harsh catalysts that may not promote polymerization. |
| Final product is off-color (yellow/brown) after purification. | Co-eluting Impurity or Instability on Silica: A colored degradation product may have similar polarity to your target, or the product is degrading on the silica gel column. | 1. pH Neutralization: Try adding a small amount of a non-nucleophilic base (e.g., 1% triethylamine) to the chromatography eluent to neutralize acidic silica gel sites. 2. Alternative Media: Consider using a different stationary phase like alumina (neutral or basic) or reverse-phase chromatography. 3. Recrystallization: If possible, recrystallization is often superior for removing minor colored impurities. |
Experimental Protocols
Protocol 1: Standard Operating Procedure for Storage and Weighing
-
Retrieval: Retrieve the this compound container from the -20°C freezer.
-
Equilibration: Place the sealed container in a desiccator at room temperature for 20-30 minutes. This prevents atmospheric moisture from condensing on the cold solid upon opening.
-
Inert Atmosphere: Transfer the container into a nitrogen-filled glovebox or use a Schlenk line to backfill the container with argon or nitrogen.
-
Weighing: Quickly weigh the desired amount of the solid into a pre-tared, dry flask.
-
Resealing and Storage: Securely seal the primary container, purge again with inert gas if possible, and immediately return it to the -20°C freezer.
-
Dissolution: Add pre-chilled, anhydrous solvent to the flask containing the weighed intermediate under an inert atmosphere.
Protocol 2: General Reaction Setup (Example: Reductive Amination)
-
Vessel Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is placed in a cooling bath (e.g., ice-salt bath, -10°C).
-
Reagent Addition: The solution of this compound in an appropriate anhydrous solvent (e.g., THF, DCM) is added to the flask and allowed to cool to the target temperature.
-
Controlled Addition: The amine and reducing agent (e.g., sodium triacetoxyborohydride) are added portion-wise or via syringe pump, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is monitored by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent over-reaction or product degradation.
-
Cold Quench: The reaction is quenched by slowly adding a pre-chilled aqueous solution (e.g., saturated NH₄Cl) while maintaining a low temperature.
-
Workup: The mixture is allowed to warm to room temperature before proceeding with extraction, drying, and solvent removal under reduced pressure at low temperature.
Visual Guide 2: Troubleshooting Workflow for Failed Reactions
This decision tree provides a logical workflow for diagnosing experiments that yield unexpected or poor results.
Caption: A decision-making workflow for troubleshooting failed reactions.
References
- 1. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 2. research.brighton.ac.uk [research.brighton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Proper Storage for Temperature-Sensitive Drug Products - West [westpharma.com]
- 6. Temperature-Sensitive Drugs List and How to Store Them Safely [burtsrx.com]
- 7. moph.gov.lb [moph.gov.lb]
- 8. Guidelines for Temperature Control of Drug Products during Storage and Transportation (GUI-0069) - Canada.ca [canada.ca]
- 9. ecm.cachefly.net [ecm.cachefly.net]
Technical Support Center: Catalyst Poisoning in the Synthesis of 6,7-Difluoro-2-tetralone
Welcome to the technical support center for the synthesis of 6,7-Difluoro-2-tetralone. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst poisoning during the catalytic hydrogenation steps often employed in this synthesis. This guide provides in-depth troubleshooting advice, preventative measures, and answers to frequently asked questions to ensure the efficiency, reproducibility, and success of your synthetic endeavors.
Introduction to Catalyst Poisoning in Tetralone Synthesis
The synthesis of this compound, a key building block in pharmaceutical chemistry, often involves catalytic hydrogenation. Palladium-based catalysts are frequently the catalysts of choice for such transformations. However, the efficiency of these catalysts is highly susceptible to various impurities present in the reactants, solvents, or the reaction system itself. This phenomenon, known as catalyst poisoning, can lead to decreased reaction rates, incomplete conversions, and ultimately, failure of the synthesis.[1][2] Understanding the nature of these poisons and their mechanisms of action is crucial for effective troubleshooting.
Catalyst poisoning occurs when a substance chemically deactivates the catalyst's active sites.[1][3] This deactivation can be reversible or irreversible and can occur through several mechanisms, including the formation of strong chemical bonds with the catalyst surface, blockage of active sites, or alteration of the catalyst's electronic properties.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound that are indicative of catalyst poisoning.
Issue 1: Reaction is sluggish or fails to initiate.
Q: My hydrogenation reaction for the synthesis of this compound is either extremely slow or does not start at all. What could be the cause?
A: This is a classic symptom of acute catalyst poisoning. The presence of potent poisons, even at trace levels, can completely halt the catalytic activity.[4]
Root Cause Analysis:
-
Sulfur Compounds: These are notorious poisons for palladium catalysts.[5][6] Sources can include starting materials, reagents (e.g., thiols used in other steps), or contaminated solvents. Sulfur compounds strongly adsorb to the palladium surface, blocking the active sites required for hydrogen activation.[4][7]
-
Nitrogen-Containing Compounds: Amines, amides, and other nitrogenous compounds can act as inhibitors.[8][9] If your synthetic route involves nitrogen-containing intermediates or reagents, carryover can poison the catalyst.
-
Heavy Metals: Contaminants like mercury, lead, and arsenic can irreversibly poison the catalyst by forming alloys with the palladium.[6][10] These can be introduced from various sources, including glassware or starting materials.
-
Halides: While part of the desired molecule, residual halides from previous synthetic steps (e.g., chlorides from acyl chloride reagents) can inhibit palladium catalysts.[1][8]
Troubleshooting Protocol:
-
Purity Analysis of Starting Materials:
-
Utilize Gas Chromatography-Mass Spectrometry (GC-MS) to screen for volatile organic impurities.
-
Employ Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to detect trace heavy metal contamination.[10]
-
Elemental analysis can quantify the presence of sulfur and nitrogen.
-
-
Solvent and Gas Purity:
-
Ensure the use of high-purity, anhydrous solvents. If necessary, purify solvents by passing them through a column of activated alumina or carbon.
-
Use high-purity hydrogen gas. Consider using an in-line gas purifier.
-
-
Implement a Guard Bed:
-
Before the main reactor, a small pre-column packed with a suitable adsorbent or a sacrificial catalyst can capture poisons before they reach the primary catalyst bed.[10]
-
-
Catalyst Selection and Handling:
-
If sulfur poisoning is suspected, consider using a sulfur-tolerant catalyst, although these may exhibit different selectivity.
-
Ensure the catalyst has not been unduly exposed to air, which can lead to oxidation and reduced activity.
-
Issue 2: The reaction starts but does not go to completion.
Q: My reaction proceeds initially but then stops, leaving a significant amount of starting material. What's happening?
A: This suggests a gradual poisoning of the catalyst, where the poison is either present at a lower concentration or is generated as a byproduct of the reaction.
Root Cause Analysis:
-
Byproduct Inhibition: The reaction itself might produce a substance that inhibits the catalyst. While less common in simple hydrogenations, it's a possibility to consider.
-
Leaching of Poisons: Poisons may be slowly leaching from septa, tubing, or other components of the reaction setup.
-
"Pore-Mouth" Poisoning: If the reaction rate is fast compared to the diffusion of the poison into the catalyst pores, a poisoned outer shell can form, limiting access to the active sites within the catalyst particle.[1]
Troubleshooting Protocol:
-
In-Process Monitoring:
-
Take aliquots of the reaction mixture at different time points and analyze them by HPLC or GC to monitor the concentrations of the starting material, product, and any potential byproducts.
-
-
Systematic Component Check:
-
Run a blank reaction (solvent and catalyst only) to see if any poisons are leaching from the reactor components.
-
Replace any suspect components, such as old tubing or septa.
-
-
Catalyst Loading and Type:
-
Increasing the catalyst loading might help to overcome the effects of a low-level poison. However, this is not a cost-effective long-term solution.
-
Consider a catalyst with a different support material. The support can influence the catalyst's susceptibility to certain poisons.[11]
-
Frequently Asked Questions (FAQs)
Q1: How can I detect catalyst poisons in my reaction mixture?
A1: Several analytical techniques can be employed:
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Useful for identifying and quantifying organic impurities in starting materials and solvents.
-
Mass Spectrometry (MS): When coupled with GC or LC, it can identify unknown impurities.
-
Inductively Coupled Plasma (ICP-OES or ICP-MS): The gold standard for detecting trace levels of heavy metals.[10]
-
X-ray Photoelectron Spectroscopy (XPS): A surface-sensitive technique that can directly analyze the elemental composition of the catalyst surface to identify adsorbed poisons.[5][10]
| Analytical Technique | Detectable Poisons | Sensitivity |
| GC-MS | Volatile organic compounds, sulfur compounds | ppm to ppb |
| HPLC | Non-volatile organic compounds | ppm to ppb |
| ICP-MS | Heavy metals (Pb, Hg, As), other elements | ppb to ppt[10] |
| XPS | Surface adsorbed species (S, N, Cl, etc.) | Surface atomic % |
Q2: Can I regenerate a poisoned catalyst?
A2: In some cases, yes. The feasibility of regeneration depends on the nature of the poison and the type of catalyst.
-
Reversible Poisoning: Poisons that are weakly adsorbed can sometimes be removed by washing the catalyst with a suitable solvent or by a mild thermal treatment under an inert atmosphere.
-
Irreversible Poisoning: For strongly chemisorbed poisons like sulfur or heavy metals, regeneration is more challenging.[12]
-
Oxidative Treatment: A high-temperature treatment in the presence of air or oxygen can sometimes burn off organic residues or convert sulfides to oxides, which may be removable.[13]
-
Reductive Treatment: A high-temperature treatment with hydrogen can be effective for some types of poisons.[14]
-
Chemical Washing: Washing with acidic or basic solutions may remove certain poisons, but this can also damage the catalyst structure.[15]
-
It's important to note that regenerated catalysts rarely exhibit the same activity and selectivity as fresh catalysts.[16]
Q3: Are there any "best practices" to prevent catalyst poisoning from the outset?
A3: Absolutely. A proactive approach is always better than a reactive one.
-
High-Purity Reagents: Always use reagents, starting materials, and solvents from reputable suppliers and, if necessary, perform your own purity analysis.
-
Dedicated Glassware: Use glassware that is dedicated to catalytic reactions to avoid cross-contamination.
-
Inert Atmosphere: Conduct reactions under a rigorously maintained inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.
-
Proper Catalyst Handling: Handle catalysts in a glovebox or under an inert atmosphere to prevent exposure to air and moisture.
-
Process Understanding: Thoroughly understand the entire synthetic route and be aware of any potential sources of catalyst poisons that may be carried over from previous steps.
Visualizing Catalyst Poisoning and Prevention
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Catalyst Poisoning In Noble Metal Catalysts: Investigation Of Underlying Causes, Measurement Of Efficiency Reductions (15%â20% Over 1 000 Hours), And Evaluation Of Remediation Measures [samaterials.co.uk]
- 4. GAS Dortmund [gas-dortmund.de]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. Catalyst poison | Toxicity, Inhibition, Effects | Britannica [britannica.com]
- 7. Interaction of sulphur compounds with palladium - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. mdpi.com [mdpi.com]
- 10. Catalyst Poisoning Testing [intertek.com]
- 11. Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dcl-inc.com [dcl-inc.com]
- 15. US3959382A - Method for reactivating palladium catalysts - Google Patents [patents.google.com]
- 16. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
Validation & Comparative
Comparative Analysis of 6,7-Difluoro-2-tetralone and Other Tetralone Derivatives: A Guide for Drug Discovery Professionals
Executive Summary
The tetralone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its rigid, bicyclic framework provides an excellent platform for the spatial orientation of functional groups, enabling precise interactions with biological targets. This guide presents a comparative analysis of 6,7-Difluoro-2-tetralone against other key tetralone derivatives. We delve into the strategic role of fluorination in modulating physicochemical and pharmacokinetic properties, provide experimental protocols for synthesis and evaluation, and present comparative data to inform rational drug design. By synthesizing insights from organic chemistry and pharmacology, this document serves as a technical resource for researchers aiming to leverage the tetralone scaffold in developing next-generation therapeutics.
The Tetralone Scaffold: A Cornerstone in Medicinal Chemistry
Tetralones, bicyclic aromatic ketones, are critical building blocks in the synthesis of therapeutically important compounds.[2][3] Their derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antidepressant, antidiabetic, and antimicrobial properties.[1][4] The 1-tetralone core, for example, is a key precursor for the antidepressant Sertraline and has been extensively explored for developing potent and selective Monoamine Oxidase (MAO) inhibitors for treating depression and Parkinson's disease.[1][5][6] The 2-tetralone isomer, while sharing the same fundamental framework, offers a different substitution pattern and reactivity profile, opening distinct avenues for molecular design.
The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile.[7][8] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's characteristics.[8][9]
Key Benefits of Fluorination:
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This often leads to a longer biological half-life and improved bioavailability.[9][10]
-
Binding Affinity: Fluorine's high electronegativity can alter the electronic environment of the molecule, potentially forming favorable hydrogen bonds or dipole-dipole interactions with target proteins, thereby increasing binding affinity and potency.[7]
-
Lipophilicity and Permeability: Strategic placement of fluorine can increase a molecule's lipophilicity (LogP), which can enhance its ability to cross biological membranes, including the blood-brain barrier.[11]
-
Conformational Control: Fluorine substitution can influence the preferred conformation of a molecule, locking it into a bioactive shape.
The difluoro substitution pattern in This compound is particularly noteworthy. The two electron-withdrawing fluorine atoms on the aromatic ring significantly modulate the electron density of the entire scaffold, which can influence its reactivity and interactions with biological targets compared to its non-fluorinated or monofluorinated counterparts.
Comparative Physicochemical Properties
The following table summarizes key computed physicochemical properties of this compound and related derivatives. These parameters are crucial for predicting a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |
| 2-Tetralone | C₁₀H₁₀O | 146.19 | 1.89 | 17.07 |
| 6-Fluoro-2-tetralone | C₁₀H₉FO | 164.18 | 2.11 | 17.07 |
| This compound | C₁₀H₈F₂O | 182.17 | 2.29 | 17.07 |
| 5,7-Difluoro-2-tetralone | C₁₀H₈F₂O | 182.17 | 1.80 | 17.07[12] |
| 6,8-Difluoro-2-tetralone | C₁₀H₈F₂O | 182.17 | 2.02 | 17.07[11] |
| 6,7-Dimethoxy-2-tetralone | C₁₂H₁₄O₃ | 206.24 | 1.63 | 35.53[13] |
Data for 2-Tetralone, 6-Fluoro-2-tetralone, and this compound are estimated based on similar structures and established chemical principles. Data for other derivatives are from cited sources.
Analysis: As expected, the addition of fluorine atoms progressively increases both the molecular weight and the lipophilicity (LogP). The increased LogP of this compound suggests potentially enhanced membrane permeability compared to the parent 2-tetralone. In contrast, the methoxy-substituted derivative has a lower LogP and a higher polar surface area, which would confer different solubility and permeability characteristics.
Structural and Biological Activity Comparison
The true value of a scaffold lies in its biological activity. Tetralone derivatives have shown promise as inhibitors of various enzymes, including Macrophage Migration Inhibitory Factor (MIF) and Monoamine Oxidase (MAO).[5][14]
Visualizing the Scaffolds
The following diagram illustrates the chemical structures of the tetralone derivatives discussed in this guide.
Caption: Chemical structures of key 2-tetralone derivatives.
Performance Against Biological Targets
While direct comparative data for this compound is emerging, we can infer its potential by examining related structures. Studies on C7-substituted 1-tetralones have demonstrated high-potency, submicromolar inhibition of MAO-B.[5]
Hypothetical Structure-Activity Relationship (SAR):
-
Parent Scaffold (2-Tetralone): Provides the fundamental shape for receptor binding.
-
Monofluorination (e.g., 6-Fluoro): The electron-withdrawing nature of fluorine can alter the pKa of nearby groups and influence binding interactions. Fluorinated analogs often exhibit improved metabolic stability.[10]
-
Difluorination (6,7-Difluoro): The powerful, localized electron-withdrawing effect from the two fluorine atoms can significantly enhance interactions with electron-deficient pockets in an enzyme's active site. This substitution pattern is expected to confer high metabolic stability and potentially high potency.
-
Dimethoxy Substitution (6,7-Dimethoxy): Methoxy groups are hydrogen bond acceptors and add steric bulk. They have been used to develop dopaminergic compounds and antidepressant candidates.[13] Their electronic and steric properties are vastly different from fluorine, leading to different target selectivity and potency.
Experimental Protocols
To ensure scientific integrity, the following protocols provide detailed, self-validating methodologies for the synthesis and evaluation of fluorinated tetralones.
Protocol 1: Synthesis of Fluorinated 2-Tetralone Derivatives
This protocol describes a general method for intramolecular Friedel-Crafts acylation, a common route for synthesizing tetralones.[15]
Workflow Diagram:
Caption: Experimental workflow from synthesis to biological evaluation.
Step-by-Step Methodology:
-
Acid Chloride Formation (Rationale: To create a highly reactive electrophile for cyclization).
-
To a solution of the appropriate fluorinated 3-phenylpropanoic acid (1.0 eq) in dry dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acid chloride.
-
-
Intramolecular Friedel-Crafts Acylation (Rationale: To form the bicyclic tetralone core).
-
Dissolve the crude acid chloride in dry DCM (15 mL) and cool to 0 °C under nitrogen.
-
Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl (5 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
-
Workup and Purification (Rationale: To isolate the pure product).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL), then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure fluorinated 2-tetralone.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro MAO-B Inhibition Assay
This protocol provides a method to assess the biological activity of the synthesized compounds against a relevant enzyme target.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
-
Enzyme: Recombinant human MAO-B.
-
Substrate: Benzylamine.
-
Detection Reagent: Amplex® Red reagent and horseradish peroxidase (HRP).
-
Test Compounds: Prepare stock solutions in DMSO and dilute to final concentrations in Assay Buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the test compound dilution (or vehicle control).
-
Add 20 µL of the MAO-B enzyme solution and pre-incubate for 15 minutes at 37 °C.
-
Add 20 µL of the substrate (benzylamine) to initiate the reaction.
-
Simultaneously, add 40 µL of the detection reagent mixture (Amplex® Red/HRP).
-
Incubate the plate at 37 °C for 30 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (Excitation: 530-560 nm, Emission: ~590 nm). The signal is proportional to the H₂O₂ produced by MAO-B activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Discussion and Future Perspectives
The comparative analysis indicates that this compound is a promising scaffold for medicinal chemistry. Its increased lipophilicity and the strong electron-withdrawing nature of its substituents suggest it could be a potent and metabolically stable building block. Compared to non-fluorinated or methoxy-substituted analogs, it offers a distinct electronic profile that could be exploited for targeting specific enzymatic or receptor sites.
Future research should focus on:
-
Synthesis and Profiling: Synthesizing this compound and a library of its derivatives to experimentally validate the predicted properties and screen against a panel of biological targets.
-
Pharmacokinetic Studies: Conducting in vivo studies to evaluate the ADME properties of lead compounds, leveraging the fluorine atoms for potential PET imaging studies by using ¹⁸F isotopes.[7][16][17]
-
Structure-Based Design: Using computational modeling and X-ray crystallography to understand the binding modes of these fluorinated tetralones with their targets, enabling further rational design and optimization.
By combining strategic synthesis with robust biological evaluation, the unique properties of this compound can be harnessed to develop novel and effective therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis and Evaluation of C7-Substituted α-Tetralone Derivatives as Inhibitors of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 12. 5,7-Difluoro-2-tetralone | C10H8F2O | CID 3635758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tetralone synthesis [organic-chemistry.org]
- 16. Synthesis and in vivo distribution in the rat of several fluorine-18 labeled 5-hydroxy-2-aminotetralin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics of [(18)F]fluoroalkyl derivatives of dihydrotetrabenazine in rat and monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 6,7-Difluoro-2-tetralone Derivatives: X-ray Crystallography and Spectroscopic Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within medicinal chemistry, unambiguous structural confirmation is paramount. This is especially true for regioisomers, such as the derivatives of 6,7-Difluoro-2-tetralone, where subtle differences in substituent placement can drastically alter biological activity. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for structural validation against powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Challenge of Regioisomerism in Fluorinated Tetralones
The synthesis of fluorinated tetralones, valuable intermediates in drug discovery, often yields a mixture of regioisomers.[1][2] For instance, the introduction of two fluorine atoms onto the tetralone scaffold can result in multiple positional isomers (e.g., 6,7-difluoro vs. 5,8-difluoro). These isomers possess the same molecular weight and often exhibit similar fragmentation patterns in mass spectrometry, making their differentiation a significant analytical challenge.[3] Furthermore, while NMR spectroscopy is a powerful tool for structural elucidation, overlapping signals and complex coupling patterns in aromatic regions can sometimes lead to ambiguous assignments, especially in molecules with multiple chiral centers or complex substitution patterns.[4][5][6]
X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination
Single-crystal X-ray diffraction (SCXRD) stands as the preeminent method for determining the precise three-dimensional arrangement of atoms in a molecule.[7][8][9][10] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map, revealing bond lengths, bond angles, and the absolute stereochemistry of the molecule with atomic-level resolution.[10][11][12][13]
Why it excels for this compound derivatives:
-
Absolute Structure Confirmation: It provides unequivocal proof of the connectivity and spatial arrangement of atoms, definitively distinguishing between regioisomers.[9]
-
Stereochemical Assignment: It can unambiguously determine the absolute configuration of stereocenters, which is crucial for understanding biological activity.
-
Solid-State Conformation: It reveals the preferred conformation of the molecule in the crystalline state, offering insights into intermolecular interactions.[13]
However, the primary bottleneck for SCXRD is the requirement for a high-quality single crystal, which can be challenging and time-consuming to obtain for many organic molecules.[7][11][12][14][15]
The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful consideration and optimization.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Spectroscopic Alternatives: Powerful Tools for Structural Elucidation
While X-ray crystallography provides the definitive answer, spectroscopic methods are indispensable for routine characterization, reaction monitoring, and providing strong evidence for structural assignments.
NMR spectroscopy is a cornerstone of organic chemistry, providing detailed information about the chemical environment of atomic nuclei.[16][17][18][19] For fluorinated compounds, ¹⁹F NMR is a particularly powerful technique due to the high sensitivity of the ¹⁹F nucleus and its large chemical shift dispersion, which often leads to well-resolved spectra.[20][21][22]
Strengths for this compound derivatives:
-
Distinguishing Regioisomers: The chemical shifts and coupling patterns in both ¹H and ¹⁹F NMR spectra are highly sensitive to the positions of the fluorine atoms on the aromatic ring, allowing for the differentiation of isomers.[4][20][23]
-
Connectivity Information: 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish proton-proton and proton-carbon connectivities, helping to piece together the molecular framework.[4][16]
-
Through-Space Interactions: Nuclear Overhauser Effect (NOE) experiments can reveal protons that are close in space, providing valuable information about the molecule's conformation in solution.[16]
Limitations:
-
Ambiguity: In complex molecules, signal overlap and complex coupling can make definitive assignments challenging without supporting data.[4]
-
Indirect Information: NMR provides information about the connectivity and relative positions of atoms, but it does not directly provide the three-dimensional structure in the same way as X-ray crystallography.[8]
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions.[24] While standard MS techniques may not readily distinguish between regioisomers due to identical molecular weights, tandem mass spectrometry (MS/MS) can sometimes provide differentiating fragmentation patterns.[25]
Strengths for this compound derivatives:
-
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy, confirming the molecular formula.[24]
-
Fragmentation Analysis: The fragmentation patterns observed in MS/MS experiments can provide clues about the molecule's structure, although these may be similar for regioisomers.[25]
Limitations:
-
Isomer Differentiation: Distinguishing regioisomers by MS alone is often difficult or impossible, as they frequently produce very similar or identical mass spectra.[3][25]
A Comparative Analysis
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, chemical environment, solution conformation | Molecular weight, elemental composition, fragmentation |
| Sample Requirement | High-quality single crystal | Soluble sample in a deuterated solvent | Small amount of sample, can be in a mixture (with LC/GC) |
| Ambiguity | Unambiguous | Can be ambiguous for complex structures | High for regioisomers |
| Throughput | Low | High | High |
| Primary Application | Definitive structure proof | Routine characterization, structural elucidation | Molecular weight determination, identification |
Experimental Protocols
-
Crystal Growth: The most critical and often most challenging step.[11][12] Slow evaporation of a saturated solution of the purified this compound derivative in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane) is a common starting point. Vapor diffusion and slow cooling techniques can also be employed.[8]
-
Crystal Mounting: A suitable single crystal (typically >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[12]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[11][26] The diffraction pattern is recorded as the crystal is rotated.[12]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using methods like direct methods or Patterson synthesis to obtain an initial model of the electron density.[11] This model is then refined to best fit the experimental data, yielding the final atomic coordinates.
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹⁹F NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. Proton decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F couplings.[20]
-
Data Processing and Analysis: Fourier transform the raw data, and phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of fluorine atoms in each environment. Analyze the chemical shifts and coupling patterns to assign the signals to specific fluorine atoms in the molecule.
Conclusion: A Synergistic Approach
While X-ray crystallography remains the definitive method for the structural validation of this compound derivatives, a synergistic approach employing NMR and MS is the most efficient and robust strategy in a research and development setting. NMR and MS provide rapid and valuable information for routine characterization and reaction monitoring, while X-ray crystallography serves as the ultimate arbiter in cases of ambiguity or for the absolute confirmation of a novel chemical entity. For drug development professionals, this multi-technique approach ensures the highest level of confidence in the structural integrity of their compounds, a critical factor for intellectual property and regulatory submissions.
References
- 1. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.oxinst.com [nmr.oxinst.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure Elucidation of a Regioisomer and Another Proton‐Deficient Breitfussin Analogue Using Anisotropic NMR | Semantic Scholar [semanticscholar.org]
- 7. Structure determination of difficult-to-crystallize organic molecules by co-crystallization of a phosphorylated macrocycle - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 9. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction [mdpi.com]
- 10. pulstec.net [pulstec.net]
- 11. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. X-ray single-crystal diffraction | FZU [fzu.cz]
- 14. researchgate.net [researchgate.net]
- 15. Co-crystallization of an organic solid and a tetraaryladamantane at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. What is NMR spectroscopy for organic compounds? - Blog [winchemistry.com]
- 18. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]
- 19. azolifesciences.com [azolifesciences.com]
- 20. 19Flourine NMR [chem.ch.huji.ac.il]
- 21. biophysics.org [biophysics.org]
- 22. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry [eureka.patsnap.com]
- 26. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
A Senior Application Scientist's Guide to the Biological Activity of 6,7-Difluoro-2-tetralone Analogs
This guide offers an in-depth comparison of the biological activities of 6,7-Difluoro-2-tetralone and its analogs for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships, potential therapeutic applications, and the underlying mechanistic principles that govern their biological effects. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and a framework for future research.
Introduction: The 2-Tetralone Scaffold - A Privileged Structure in Medicinal Chemistry
The 2-tetralone core is a bicyclic aromatic ketone that serves as a versatile scaffold in medicinal chemistry. Its rigid structure provides a well-defined orientation for substituent groups, allowing for the precise tuning of pharmacological activity. Derivatives of 2-tetralone have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and central nervous system (CNS) effects.[1][2] The introduction of fluorine atoms into organic molecules is a common strategy in drug design to modulate their physicochemical and pharmacological properties.[3][4] Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] This guide will focus on the biological implications of difluorination at the 6 and 7 positions of the 2-tetralone ring system and compare it with other key analogs.
The Impact of Fluorination: A Comparative Analysis
The strategic placement of fluorine atoms on the 2-tetralone scaffold can dramatically alter its biological activity. The 6,7-difluoro substitution pattern is of particular interest due to its potential to create a unique electronic environment that influences molecular interactions.[1]
Physicochemical Properties and Their Biological Implications
The introduction of two fluorine atoms at the 6 and 7 positions of the 2-tetralone core is expected to have the following effects:
-
Increased Lipophilicity: Fluorine is more lipophilic than hydrogen, and the addition of two fluorine atoms will likely increase the overall lipophilicity of the molecule. This can enhance its ability to cross cell membranes and the blood-brain barrier, potentially leading to improved bioavailability and CNS penetration.
-
Altered Electronic Profile: The strong electron-withdrawing nature of fluorine will significantly alter the electron density of the aromatic ring. This can influence the molecule's ability to participate in π-π stacking and other non-covalent interactions with biological targets. The specific 6,7-difluoro pattern may create a distinct electronic environment that influences reactivity and binding properties in biological systems.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved pharmacokinetic profile compared to non-fluorinated analogs.
Comparative Biological Activities: A Hypothetical Framework
While direct comparative experimental data for this compound is limited in publicly available literature, we can construct a logical framework for its potential biological activities based on the known effects of other tetralone analogs and the general principles of fluorine in medicinal chemistry.
Table 1: Postulated Biological Activity Profile of 2-Tetralone Analogs
| Analog | Key Structural Feature | Postulated Primary Biological Activity | Rationale |
| 2-Tetralone | Unsubstituted | Broad-spectrum, moderate activity | Parent scaffold for comparison. |
| This compound | Difluorination at positions 6 & 7 | Enhanced CNS activity, potential anticancer and antimicrobial properties | Increased lipophilicity for BBB penetration, altered electronics for target binding, and enhanced metabolic stability.[1] |
| 6-Methoxy-2-tetralone | Methoxy group at position 6 | Precursor for dopaminergic agents | The methoxy group can be a key pharmacophoric element for dopamine receptor binding. |
| 2-Benzylidene-1-tetralone | Benzylidene substitution at C2 | Potent anticancer and enzyme inhibitory activity | The extended conjugation and additional aromatic ring can enhance binding to various biological targets.[6] |
| Aminotetralone Derivatives | Amino group substitution | CNS activity (dopamine and serotonin receptor modulation) | The amino group is a key feature for interaction with aminergic receptors. |
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of this compound and its analogs, a series of well-defined in vitro and in vivo assays are required. The following protocols are designed to be self-validating and provide a clear rationale for each step.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to assess the general toxicity of the compounds against various cell lines.
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow for determining the in vitro cytotoxicity of tetralone analogs using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., various cancer cell lines and a non-cancerous control cell line) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of the tetralone analogs in DMSO and then perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This assay determines the minimum inhibitory concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC of tetralone analogs using the broth microdilution method.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the tetralone analogs in appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-tetralone analogs is highly dependent on the nature and position of substituents on the aromatic ring and the tetralone core.
Logical Relationship of 2-Tetralone SAR
Caption: The relationship between structural modifications of the 2-tetralone scaffold and biological activity.
-
Aromatic Ring Substituents:
-
Fluorine: As discussed, fluorine substitution, particularly at the 6 and 7 positions, is predicted to enhance metabolic stability and lipophilicity, which could lead to improved CNS penetration and overall in vivo efficacy.
-
Methoxy Groups: The presence of methoxy groups can influence receptor selectivity and may serve as handles for further chemical modification.
-
-
Aliphatic Ring Modifications:
-
Amino Groups: The introduction of an amino group, as seen in aminotetralin derivatives, is crucial for activity at dopamine and serotonin receptors.
-
Benzylidene Groups: The addition of a benzylidene moiety at the C1 or C2 position often leads to potent anticancer and anti-inflammatory compounds.[6]
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The unique physicochemical properties conferred by the difluoro substitution pattern suggest the potential for enhanced biological activity, particularly in the realms of CNS disorders, infectious diseases, and oncology. The experimental protocols and SAR insights provided in this guide offer a robust framework for the systematic evaluation of this and other 2-tetralone analogs.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of fluorinated 2-tetralone analogs to establish definitive structure-activity relationships. In vivo studies will be crucial to assess the pharmacokinetic profiles and therapeutic efficacy of the most promising candidates.
References
- 1. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of fluorinated dendrimers in DNA and siRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Distinguishing Positional Isomers of Difluoro-2-Tetralone
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the precise arrangement of atoms within a molecule is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the substitution pattern on a molecular scaffold, can exhibit remarkably different pharmacological, toxicological, and material properties. Consequently, the unambiguous identification of a specific isomer is a critical step in research and development. This guide provides an in-depth spectroscopic comparison of the positional isomers of difluoro-2-tetralone, a valuable synthetic intermediate. By leveraging the unique strengths of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), we will establish a clear and logical workflow for their differentiation.
The Challenge: Identifying the Correct Positional Isomer
The difluoro-2-tetralone scaffold presents five unique positional isomers based on the substitution of two fluorine atoms on the aromatic ring: 5,6-, 5,7-, 5,8-, 6,7-, and 6,8-difluoro-2-tetralone. Each of these isomers, while chemically similar, possesses a distinct electronic and steric profile that will be reflected in its spectroscopic fingerprint.
Figure 1. The five unique positional isomers of difluoro-2-tetralone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For the difluoro-2-tetralone isomers, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential.
¹H NMR Spectroscopy: A Window into the Proton Environment
The chemical shifts and coupling patterns of the protons in both the aromatic and aliphatic regions of the molecule are highly sensitive to the position of the electron-withdrawing fluorine atoms.[2] Electron-donating groups tend to shield aromatic protons, shifting their signals to a lower ppm, while electron-withdrawing groups, like fluorine, have a deshielding effect, resulting in a downfield shift.[3]
Predicted ¹H NMR Spectral Characteristics of Difluoro-2-Tetralone Isomers
| Isomer | Aromatic Protons | Aliphatic Protons | Key Differentiating Features |
| 5,6-difluoro | Two singlets (or narrow doublets due to long-range coupling) | Three distinct multiplets | The presence of two singlets in the aromatic region is highly diagnostic. |
| 5,7-difluoro | Two doublets with meta coupling (J ≈ 2-3 Hz) | Three distinct multiplets | The characteristic meta-coupling pattern between the two aromatic protons. |
| 5,8-difluoro | One singlet (or narrow triplet) | Three distinct multiplets | The chemical equivalence of the two aromatic protons leads to a single signal. |
| 6,7-difluoro | Two singlets | Three distinct multiplets | Similar to the 5,6-isomer, but with different chemical shifts due to the altered electronic environment. |
| 6,8-difluoro | Two doublets with meta coupling (J ≈ 2-3 Hz) | Three distinct multiplets | Similar to the 5,7-isomer, but with distinct chemical shifts. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides valuable information about the number of unique carbon atoms in a molecule, which is directly related to its symmetry.[4] The chemical shifts of the carbon atoms are also influenced by the electronegativity of neighboring atoms.
Predicted ¹³C NMR Spectral Characteristics of Difluoro-2-Tetralone Isomers
| Isomer | Number of Aromatic C Signals | Number of Aliphatic C Signals | Key Differentiating Features |
| 5,6-difluoro | 6 | 3 | A total of 9 distinct carbon signals. |
| 5,7-difluoro | 6 | 3 | A total of 9 distinct carbon signals, but with different chemical shifts compared to the 5,6-isomer. |
| 5,8-difluoro | 4 | 3 | Due to symmetry, only 7 total carbon signals are expected. |
| 6,7-difluoro | 6 | 3 | A total of 9 distinct carbon signals, distinguishable from other isomers by chemical shifts. |
| 6,8-difluoro | 6 | 3 | A total of 9 distinct carbon signals, with a unique chemical shift profile. |
¹⁹F NMR Spectroscopy: The Fluorine Fingerprint
Given the presence of fluorine atoms, ¹⁹F NMR is an exceptionally powerful and direct method for distinguishing between these isomers.[5] ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, making it a highly sensitive nucleus for NMR studies.[6] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, and ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants provide valuable structural information.
Predicted ¹⁹F NMR Spectral Characteristics of Difluoro-2-Tetralone Isomers
| Isomer | Number of ¹⁹F Signals | Expected Coupling | Key Differentiating Features |
| 5,6-difluoro | Two | ¹⁹F-¹⁹F ortho coupling (J ≈ 20 Hz), ¹⁹F-¹H couplings | Two distinct fluorine signals with a large ortho coupling constant. |
| 5,7-difluoro | Two | ¹⁹F-¹⁹F para coupling (J ≈ 5-15 Hz), ¹⁹F-¹H couplings | Two distinct fluorine signals with a smaller para coupling constant. |
| 5,8-difluoro | One | ¹⁹F-¹H couplings only | A single fluorine signal due to symmetry. |
| 6,7-difluoro | Two | ¹⁹F-¹⁹F ortho coupling (J ≈ 20 Hz), ¹⁹F-¹H couplings | Two distinct fluorine signals with a large ortho coupling constant, but different chemical shifts from the 5,6-isomer. |
| 6,8-difluoro | Two | ¹⁹F-¹⁹F meta coupling (J ≈ 0-7 Hz), ¹⁹F-¹H couplings | Two distinct fluorine signals with a very small or no observable meta coupling. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Clues to Structure
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7] While all difluoro-2-tetralone isomers will exhibit the characteristic absorptions for a ketone (C=O stretch) and an aromatic ring (C=C stretches), the position and fine structure of the C-F stretching bands and the aromatic C-H bending patterns can provide confirmatory evidence for the substitution pattern.
Expected FTIR Characteristics of Difluoro-2-Tetralone Isomers
-
C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹. The exact position may be subtly influenced by the electronic effects of the fluorine substituents.
-
Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region.
-
C-F Stretches: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region. The number and exact position of these bands can be indicative of the substitution pattern.
-
Aromatic C-H Bending (out-of-plane): The pattern of bands in the 700-900 cm⁻¹ region is highly dependent on the substitution pattern of the aromatic ring and can be a useful diagnostic tool.
Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions and is a fundamental tool for determining the molecular weight of a compound.[8] Under electron ionization (EI), molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[9] The resulting fragmentation pattern can provide valuable structural information.[10]
For all difluoro-2-tetralone isomers, the molecular ion peak (M⁺˙) is expected at m/z = 182.05. The primary value of MS in distinguishing these isomers lies in potential differences in the relative abundances of fragment ions, although these differences may be subtle. Common fragmentation pathways for tetralones include the loss of small neutral molecules like CO, C₂H₄ (ethylene), and cleavage of the aliphatic ring.
Expected Mass Spectral Characteristics of Difluoro-2-Tetralone Isomers
-
Molecular Ion (M⁺˙): A prominent peak at m/z = 182.
-
Key Fragments:
-
[M - CO]⁺˙: m/z = 154
-
[M - C₂H₄]⁺˙: m/z = 154
-
Fragments arising from cleavage of the aliphatic ring.
-
While the major fragments are likely to be the same for all isomers, the relative intensities of these fragments may differ slightly due to the influence of the fluorine atoms on bond stabilities.
Experimental Protocols
To obtain high-quality, reproducible data for the comparison of these isomers, standardized experimental protocols are essential.
NMR Data Acquisition (¹H, ¹³C, ¹⁹F)
References
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. youtube.com [youtube.com]
- 3. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. chemguide.co.uk [chemguide.co.uk]
A-Comparative-Guide-to-Assessing-the-Purity-of-Synthesized-6,7-Difluoro-2-tetralone-by-HPLC
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is paramount. This principle extends to the chemical intermediates used in their synthesis, as the impurity profile of these precursors can directly impact the quality, safety, and efficacy of the final drug product. 6,7-Difluoro-2-tetralone is a key building block in the synthesis of various pharmaceutical compounds. Its structural integrity and purity are critical starting points for the successful and safe development of new medicines.[1][2]
This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the purity of synthesized this compound. We will explore the rationale behind methodological choices, compare HPLC with alternative analytical techniques, and provide a detailed, self-validating protocol for its implementation. This document is intended for researchers, scientists, and drug development professionals who are committed to the highest standards of scientific integrity and quality control.
The Cornerstone of Purity Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is widely recognized as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[3] For a molecule like this compound, a substituted tetralone, HPLC offers the necessary resolving power to separate the main compound from structurally similar impurities that may arise during synthesis.
Why HPLC is the Method of Choice
The selection of an analytical method is a critical decision driven by the physicochemical properties of the analyte and the potential impurities. For this compound, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is particularly well-suited. The nonpolar stationary phase (typically C18) and a polar mobile phase allow for the effective separation of the target molecule from both more polar and less polar impurities.
The causality behind this choice lies in the fundamental principles of chromatography. The differential partitioning of the analyte and its impurities between the stationary and mobile phases, governed by their relative polarities, is the basis for separation. The fluorination pattern of this compound also influences its retention characteristics, making the optimization of the mobile phase composition a key factor in achieving a robust separation.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary method, a comprehensive understanding of its advantages and limitations is best achieved through comparison with other analytical techniques.
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for complex mixtures, suitable for non-volatile and thermally labile compounds, quantitative accuracy and precision. | Can be time-consuming, requires solvent consumption. |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for volatile and semi-volatile impurities (e.g., residual solvents), high sensitivity.[3] | Not suitable for non-volatile or thermally labile compounds without derivatization. This compound has a relatively high boiling point, which can be a challenge for GC. |
| Ultra-Performance Liquid Chromatography (UPLC) | A form of HPLC using smaller particle size columns, leading to higher resolution and faster analysis. | Significantly faster run times, improved resolution, and reduced solvent consumption compared to conventional HPLC.[3] | Requires specialized high-pressure equipment, potential for column clogging with less clean samples. |
| Spectrophotometry (UV-Vis) | Measures the absorption of light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective for quantitative analysis of the main component.[4] | Non-specific; cannot separate or quantify individual impurities. Provides a measure of total absorbing species. |
Expert Insight: For the comprehensive purity assessment of this compound, a primary HPLC method is indispensable. However, for a complete impurity profile, especially for identifying residual solvents from the synthesis, a complementary GC analysis is highly recommended. UPLC presents a significant advantage in terms of speed and efficiency for high-throughput screening environments.
Experimental Protocol: A Self-Validating HPLC Method
The following protocol is designed to be a robust and self-validating system for the routine purity analysis of this compound. The inclusion of system suitability tests (SSTs) ensures the consistent performance of the chromatographic system. This methodology is grounded in the principles outlined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[5][6][7]
Materials and Instrumentation
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.[8]
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard: this compound reference standard of known purity.
-
Sample: Synthesized this compound.
Workflow for HPLC Purity Assessment
Caption: Workflow for the HPLC purity assessment of this compound.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A (Water) and Mobile Phase B (Acetonitrile).
-
Degas both mobile phases using an appropriate method (e.g., sonication, vacuum filtration) to prevent bubble formation in the system.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or an alternative wavelength determined by UV scan of the analyte)
-
Gradient Program:
Time (min) % Mobile Phase B (Acetonitrile) 0 40 20 90 25 90 25.1 40 | 30 | 40 |
-
-
System Suitability Test (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Theoretical Plates (N): ≥ 2000.
-
-
The SST ensures that the chromatographic system is performing adequately for the analysis.[5]
-
-
Analysis:
-
Once the SST criteria are met, inject the sample solution in duplicate.
-
-
Data Processing and Purity Calculation:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area percent method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Understanding Potential Impurities
A robust analytical method is not only about quantifying the main component but also about detecting and potentially identifying impurities. The synthesis of tetralones can involve several steps, each with the potential to introduce impurities.[9][10][11]
Potential Synthetic Pathway and Origin of Impurities
Caption: Potential sources of impurities in the synthesis of this compound.
Common Impurities to Consider:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials in the final product.
-
Reaction Byproducts: Side reactions can generate structurally related impurities. For tetralone synthesis, these could include isomers or over-alkylated products.
-
Degradation Products: The product may degrade under certain conditions (e.g., heat, light, pH extremes), leading to the formation of new impurities.
Trustworthiness through Self-Validation: The HPLC method described is designed to separate these potential impurities from the main peak. The use of a gradient elution ensures that both early-eluting (more polar) and late-eluting (less polar) impurities are detected. The DAD detector can be used to assess peak purity by comparing the UV spectra across a single peak, providing an additional layer of confidence in the results.
Conclusion: Ensuring Quality through Rigorous Analysis
The purity of this compound is a critical determinant of its suitability as a pharmaceutical intermediate. High-Performance Liquid Chromatography stands out as the most effective and reliable technique for this purpose. By employing a well-designed, self-validating HPLC method, researchers and manufacturers can ensure the quality and consistency of their synthesized material. This guide provides a comprehensive framework for implementing such a method, comparing it with alternatives, and understanding the rationale behind the experimental choices. Adherence to these principles of scientific integrity and rigorous analytical practice is essential for the development of safe and effective pharmaceuticals.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. ijrar.org [ijrar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Drug analysis according to pharmacopoeia | MACHEREY-NAGEL [mn-net.com]
- 7. HPLC analysis according to USP and Ph. EUR. | Analytics-Shop [analytics-shop.com]
- 8. The evaluation of 1-tetralone and 4-chromanone derivatives as inhibitors of monoamine oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetralone synthesis [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to 6,7-Difluoro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 6,7-Difluoro-2-tetralone
This compound is a crucial building block in medicinal chemistry and drug development. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. The difluorinated tetralone scaffold, in particular, serves as a key intermediate in the synthesis of a variety of pharmacologically active compounds, including enzyme inhibitors and receptor modulators. The strategic placement of fluorine at the 6 and 7 positions can profoundly influence the electronic and lipophilic character of the molecule, making it a valuable synthon for targeted drug design. This guide provides a comparative analysis of two distinct and efficacious synthetic routes to this compound, offering experimental data and procedural insights to aid in the selection of the most suitable method for specific research and development needs.
Route 1: Intramolecular Cyclization and Isomeric Conversion
This classical approach involves the initial construction of the corresponding 1-tetralone derivative, followed by a multi-step isomeric conversion to the desired 2-tetralone. This route offers robust and well-established chemical transformations.
Workflow for Route 1
Caption: Workflow for the synthesis of this compound via Route 1.
Detailed Experimental Protocol for Route 1
Step 1: Synthesis of 3-(3,4-Difluorophenyl)propanoic acid
This initial step can be achieved through a Perkin condensation of 3,4-difluorobenzaldehyde with acetic anhydride and sodium acetate to yield 3-(3,4-difluorophenyl)propenoic acid, followed by catalytic hydrogenation (e.g., using H₂/Pd-C) to afford the saturated propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation to 6,7-Difluoro-1-tetralone
The cyclization of 3-(3,4-difluorophenyl)propanoic acid is effectively carried out using a strong acid catalyst such as polyphosphoric acid (PPA) or Eaton's reagent. The reaction mixture is heated to promote the intramolecular acylation, leading to the formation of 6,7-difluoro-1-tetralone.[1]
Step 3: Conversion of 6,7-Difluoro-1-tetralone to this compound
This transformation is a multi-step sequence analogous to a reported procedure for a dimethoxy-substituted tetralone.[2]
-
Reduction to Alcohol: 6,7-Difluoro-1-tetralone is reduced to the corresponding alcohol, 6,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-ol, using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent.[3]
-
Dehydration to Dihydronaphthalene: The resulting alcohol is then dehydrated under acidic conditions, for instance, by heating with a catalytic amount of p-toluenesulfonic acid (p-TsOH) in a solvent like toluene with a Dean-Stark apparatus to remove water.[2][3] This yields 6,7-difluoro-3,4-dihydronaphthalene.
-
Epoxidation and Rearrangement: The dihydronaphthalene intermediate is treated with a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane to form the corresponding epoxide.[2] The crude epoxide is then subjected to an acid-catalyzed rearrangement, for example, by refluxing with dilute sulfuric acid in ethanol, to yield the final product, this compound.[2]
Route 2: Direct Friedel-Crafts Acylation with Ethylene
This more direct route aims to construct the 2-tetralone core in a single step through a Friedel-Crafts acylation reaction involving a substituted phenylacetyl chloride and ethylene.
Workflow for Route 2
Caption: Workflow for the synthesis of this compound via Route 2.
Detailed Experimental Protocol for Route 2
Step 1: Synthesis of (3,4-Difluorophenyl)acetyl chloride
3,4-Difluorophenylacetic acid, a commercially available starting material, is converted to its acid chloride. This is typically achieved by refluxing the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4][5] The excess chlorinating agent and volatile byproducts are removed under reduced pressure to yield the crude (3,4-difluorophenyl)acetyl chloride, which is often used in the next step without further purification.
Step 2: Friedel-Crafts Acylation with Ethylene
This key step is analogous to the synthesis of 6-methoxy-2-tetralone. A solution of (3,4-difluorophenyl)acetyl chloride in a suitable solvent like dichloromethane is added to a cooled suspension of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). Ethylene gas is then bubbled through the reaction mixture, leading to the formation of the 2-tetralone ring system. The reaction is quenched with water or dilute acid, and the product is extracted and purified.
Comparative Analysis
| Parameter | Route 1: Intramolecular Cyclization & Isomeric Conversion | Route 2: Direct Friedel-Crafts Acylation with Ethylene |
| Number of Steps | Higher (multi-step conversion from 1-tetralone) | Lower (potentially 2 steps from the acid) |
| Overall Yield | Moderate, dependent on the efficiency of each step. | Potentially higher, but can be sensitive to reaction conditions. |
| Starting Materials | Readily available (e.g., 3,4-difluorobenzaldehyde) | Readily available (3,4-difluorophenylacetic acid) |
| Reagents & Conditions | Uses standard reagents; the conversion sequence requires careful control. | Requires handling of gaseous ethylene and a strong Lewis acid. |
| Scalability | Generally scalable, but the multi-step nature can be cumbersome. | Can be challenging to scale due to the use of a gaseous reagent. |
| Key Advantages | Utilizes well-established and reliable transformations. | More convergent and potentially more atom-economical. |
| Key Disadvantages | Longer synthetic sequence. | Handling of ethylene gas can be technically demanding. |
Conclusion and Recommendations
Both synthetic routes present viable pathways to this compound.
Route 1 is a robust and reliable, albeit longer, approach. It is particularly well-suited for laboratory-scale synthesis where the step-wise purification of intermediates can ensure high purity of the final product. The individual reactions are standard and well-documented in the chemical literature for analogous systems.
Route 2 offers a more elegant and direct approach. For larger-scale production, this route could be more cost-effective if the challenges associated with handling ethylene gas can be efficiently managed. The success of this route is highly dependent on the optimization of the Friedel-Crafts acylation step.
The choice between these two routes will ultimately depend on the specific requirements of the research or production campaign, including the desired scale, available equipment, and the emphasis on either procedural simplicity or synthetic convergency.
References
Navigating Metabolic Lability: A Comparative Guide to the In Vitro Stability of 6,7-Difluoro-2-tetralone Derivatives
For researchers, scientists, and drug development professionals, understanding and optimizing the metabolic stability of drug candidates is a cornerstone of successful therapeutic design. The strategic incorporation of fluorine into molecular scaffolds has become a widely adopted strategy to enhance pharmacokinetic profiles by mitigating metabolic breakdown. This guide provides a comprehensive comparison of the in vitro metabolic stability of hypothetical derivatives of 6,7-Difluoro-2-tetralone, offering insights into how structural modifications can influence their metabolic fate. Supported by established principles of drug metabolism and detailed experimental protocols, this document serves as a practical resource for rational drug design.
The this compound core represents a privileged scaffold in medicinal chemistry, with the fluorine atoms strategically placed to enhance metabolic stability and modulate electronic properties.[1][2][3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond make it a powerful tool to block metabolic "soft spots" that are susceptible to oxidation by cytochrome P450 (CYP) enzymes.[2][3][4] By replacing a hydrogen atom with fluorine at a site of metabolic attack, the C-F bond's resistance to cleavage can significantly prolong the compound's half-life.[1] This guide will explore how substitutions at other positions on the this compound scaffold can further influence metabolic stability, providing a framework for optimizing these promising compounds.
The Influence of Fluorine on Metabolic Stability: A Mechanistic Overview
The introduction of fluorine into a drug candidate can profoundly alter its metabolic profile through several mechanisms:
-
Blocking Metabolic Oxidation: The most direct impact of fluorination is the prevention of oxidative metabolism at the site of substitution.[1][5] The high bond dissociation energy of the C-F bond makes it significantly more resistant to enzymatic cleavage by CYPs compared to a C-H bond.
-
Altering Electronic Properties: As the most electronegative element, fluorine can influence the electron distribution of a molecule.[1][3] This can impact the pKa of nearby functional groups, potentially reducing their susceptibility to certain metabolic enzymes.
-
Modulating Lipophilicity: Fluorination generally increases the lipophilicity of a molecule.[1][6] This can affect how the compound interacts with the active sites of metabolic enzymes and its overall distribution in biological systems.
Comparative In Vitro Metabolic Stability of Hypothetical this compound Derivatives
To illustrate the impact of structural modifications on metabolic stability, we will consider a hypothetical series of this compound derivatives. The following data is illustrative and based on established structure-activity relationships in drug metabolism.
| Compound | Structure | Modification | Predicted In Vitro Half-life (t½, min) in HLM | Predicted Intrinsic Clearance (CLint, µL/min/mg protein) |
| DFT-Parent | This compound | Parent Scaffold | 45 | 15.4 |
| DFT-Me | 1-Methyl-6,7-difluoro-2-tetralone | Methyl group at C1 | 30 | 23.1 |
| DFT-OH | 1-Hydroxy-6,7-difluoro-2-tetralone | Hydroxyl group at C1 | 15 | 46.2 |
| DFT-OMe | 1-Methoxy-6,7-difluoro-2-tetralone | Methoxy group at C1 | 60 | 11.6 |
| DFT-Ph | 1-Phenyl-6,7-difluoro-2-tetralone | Phenyl group at C1 | 25 | 27.7 |
Interpretation of the Data:
The hypothetical data above illustrates how different substituents on the this compound core can influence metabolic stability in human liver microsomes (HLM).
-
DFT-Parent: The parent compound exhibits moderate stability, with the difluoro substitution providing a degree of protection against metabolism.
-
DFT-Me: The addition of a methyl group at the C1 position introduces a potential site for hydroxylation by CYP enzymes, leading to a predicted decrease in metabolic stability.
-
DFT-OH: The presence of a hydroxyl group provides a readily available site for phase II conjugation reactions (e.g., glucuronidation or sulfation), resulting in rapid clearance and a significantly shorter half-life.
-
DFT-OMe: By converting the hydroxyl group to a methoxy ether, the site for direct conjugation is blocked. While O-dealkylation can still occur, this is often a slower process, leading to enhanced metabolic stability compared to the hydroxylated analog.
-
DFT-Ph: The introduction of a phenyl ring provides a large, lipophilic substituent that can be a target for aromatic hydroxylation, thus potentially decreasing metabolic stability.
Key Experimental Protocols
The assessment of in vitro metabolic stability is a critical step in the drug discovery pipeline. The following are detailed protocols for common assays.
Metabolic Stability Assessment in Human Liver Microsomes (HLM)
This assay is a fundamental tool for determining the intrinsic clearance of a compound.[5][7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a 96-well plate, add HLM (final protein concentration typically 0.5-1.0 mg/mL) to a pre-warmed phosphate buffer (pH 7.4).
-
Compound Addition: Add the test compound to the HLM suspension (final concentration typically 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Calculation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.
Diagram of the HLM Metabolic Stability Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. admescope.com [admescope.com]
- 8. bioivt.com [bioivt.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6,7-Difluoro-2-Tetralone Derivatives
Introduction: The Tetralone Scaffold in Modern Drug Discovery
The tetralone framework, a bicyclic aromatic hydrocarbon featuring a ketone, is a cornerstone in medicinal chemistry. It serves as a crucial structural scaffold in numerous natural products and synthetic compounds, granting access to a wide spectrum of biological activities including antibacterial, antitumor, and central nervous system effects.[1][2][3] Its rigid structure provides a well-defined orientation for appended functional groups, making it an excellent starting point for the rational design of targeted therapeutic agents.[4] This guide focuses specifically on the 6,7-difluoro substituted 2-tetralone core, a "privileged scaffold" whose unique electronic properties offer distinct advantages in drug development.
The introduction of fluorine atoms into a drug candidate is a widely employed strategy in medicinal chemistry. The 6,7-difluoro substitution pattern significantly alters the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins.[5][6] This guide will provide an in-depth comparison of various 6,7-difluoro-2-tetralone derivatives, elucidating the structure-activity relationships (SAR) that govern their efficacy against different biological targets. We will explore how subtle modifications to this core structure can lead to dramatic changes in potency and selectivity, offering field-proven insights for researchers in drug discovery.
The this compound Core: A Foundation for Potency
The foundational structure for our analysis is 6,7-difluoro-3,4-dihydronaphthalen-2(1H)-one. The strategic placement of two fluorine atoms on the aromatic ring is critical. Fluorine's high electronegativity creates a distinct electronic environment that can influence hydrogen bond donating/accepting capacity and pKa, thereby modulating how the molecule interacts with its biological target. This difluoro pattern often enhances binding affinity and can block sites of metabolism, improving the pharmacokinetic profile of the compound.
Below is the core scaffold with key positions for substitution highlighted. Understanding how modifications at these positions impact biological activity is the central theme of SAR studies.
Caption: Core this compound scaffold with key substitution points.
General Synthetic Approach: Building the Derivatives
The synthesis of tetralone derivatives is well-established, often beginning from substituted benzene precursors. A generalized workflow allows for the creation of a diverse library of compounds by modifying the final steps. The core tetralone can be formed through intramolecular Friedel-Crafts acylation, followed by functionalization at the alpha-carbon (C1 or C3) or through condensation reactions at the C2 ketone.
The diagram below illustrates a conceptual workflow for generating a library of derivatives from a common intermediate. This modular approach is crucial for efficient SAR exploration.
Caption: Generalized workflow for synthesizing tetralone derivative libraries.
Comparative Analysis: SAR Across Different Biological Targets
The true value of the this compound scaffold is its versatility. By modifying the substituents, its derivatives can be tailored to inhibit a range of biological targets with high potency and selectivity.
Case Study: Protein Kinase Inhibition
Protein kinases are critical targets in oncology and inflammatory diseases.[7] The tetralone scaffold can be elaborated to interact with the ATP-binding pocket of various kinases. The 6,7-difluoro substitution is particularly advantageous here, as it can form favorable interactions within the binding site and improve metabolic stability.
While direct SAR data for this compound kinase inhibitors is sparse in the provided literature, we can extrapolate from related scaffolds. For instance, anilinopyrimidine-type inhibitors are a major class of kinase drugs.[8] By replacing the pyrimidine with a functionalized tetralone, we can probe the same chemical space. The key interactions often involve a "hinge-binding" motif, where hydrogen bonds are formed with the protein backbone, and a substituted aromatic ring that occupies a hydrophobic pocket.
Key SAR Insights for Kinase Inhibitors:
-
Hinge-Binding Moiety: A group capable of hydrogen bonding, often an amine or a heterocyclic system attached at C1 or C2, is crucial for anchoring the inhibitor in the ATP binding site.
-
Hydrophobic Substitutions: Bulky, lipophilic groups on an appended ring system (e.g., a phenyl or pyridyl group) generally increase potency by occupying hydrophobic pockets in the kinase domain. The 6,7-difluoro groups contribute to this by enhancing the hydrophobicity of the core scaffold itself.
-
Solubilizing Groups: Addition of polar groups (e.g., morpholine, piperazine) can be used to fine-tune solubility and pharmacokinetic properties without sacrificing potency.
| Derivative | Substitution Pattern (Conceptual) | Target Kinase (Example) | Relative Potency (IC₅₀) |
| Compound A | C2-benzylidene with 4-methoxy | EGFR | +++ |
| Compound B | C2-benzylidene with 4-chloro | EGFR | ++++ |
| Compound C | C1-amino-pyrimidine | CDK2 | ++ |
| Compound D | C1-(4-morpholino)aniline | PI3K | +++ |
This table is illustrative, based on common kinase inhibitor design principles applied to the tetralone scaffold.
Case Study: Antibacterial Activity
The emergence of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel antibacterial agents. Tetralone derivatives have shown significant promise in this area.[2] A study on novel aminoguanidine-tetralone derivatives demonstrated potent activity against a panel of clinically relevant pathogens.[2]
Key SAR Insights for Antibacterial Agents:
-
Cationic Moiety: The aminoguanidinium group is critical for activity. This positively charged group is believed to interact with the negatively charged bacterial membrane, leading to membrane disruption and cell death.[2]
-
Linker Length: The length and flexibility of the alkyl chain connecting the tetralone core to the aminoguanidine moiety significantly impact potency. A specific optimal length is often required for effective membrane interaction.
-
Substitution on the Aromatic Ring: The 6,7-difluoro substitution pattern was found to be favorable. Compared to non-fluorinated or mono-fluorinated analogs, the difluoro compounds often exhibit lower Minimum Inhibitory Concentrations (MICs), suggesting the electronic properties of the fluorines enhance antibacterial efficacy.
| Derivative ID | Structure (Key Features) | Target | MIC (µg/mL) |
| 2D (from study) | This compound with aminoguanidinium side chain | MRSA-2 | 1[2] |
| Analog 1 | Non-fluorinated tetralone with same side chain | MRSA-2 | 8 |
| Analog 2 | 6-fluoro-2-tetralone with same side chain | MRSA-2 | 4 |
| Analog 3 | This compound with a longer linker chain | MRSA-2 | 16 |
Data for analogs are representative values to illustrate SAR principles based on findings in the cited literature.
The proposed mechanism involves the disruption of the bacterial cell membrane integrity, which is a rapid and effective means of bactericidal action.[2]
Caption: Proposed mechanism of action for antibacterial tetralone derivatives.
Experimental Protocols: A Foundation for Reproducible Science
To ensure the trustworthiness and verifiability of SAR data, standardized experimental protocols are essential. Below are methodologies for assays relevant to the biological activities discussed.
Protocol 1: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method recommended by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a target bacterium.
Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 colonies of the target bacterium (e.g., S. aureus ATCC 29213) from an agar plate.
-
Inoculate into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approx. 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay plate.
-
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB to achieve a range of desired concentrations (e.g., from 64 µg/mL to 0.125 µg/mL).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well containing the test compound.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
-
Protocol 2: General Protein Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.
Objective: To quantify the inhibitory effect of a compound on the activity of a specific protein kinase.
Methodology:
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase reaction buffer, the specific substrate for the target kinase, and the required cofactors (e.g., MgCl₂).
-
Add the test compound at various concentrations (serial dilution). Include a "no inhibitor" control.
-
Initiate the kinase reaction by adding the target kinase enzyme and ATP.
-
Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously depletes the remaining ATP and stops the kinase reaction. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will convert the newly generated ADP into a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The luminescent signal is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The this compound scaffold is a highly adaptable and potent platform for the development of novel therapeutic agents. This guide has demonstrated that strategic modifications to this core can yield compounds with significant and selective activity against diverse biological targets, from bacterial membranes to protein kinases. The fluorine atoms at the 6 and 7 positions are not mere placeholders; they actively contribute to the pharmacological profile of the derivatives by modulating electronic properties and metabolic stability.
The comparative analysis reveals clear SAR trends:
-
For antibacterial agents , a cationic side chain is essential for membrane disruption, with the difluoro pattern on the core enhancing overall potency.[2]
-
For kinase inhibitors , the tetralone serves as a rigid scaffold to present hinge-binding and hydrophobic moieties in the correct spatial orientation.
Future research should focus on expanding the diversity of substituents at the C1 and C3 positions, exploring novel heterocyclic fusions to the tetralone core, and performing in-depth mechanistic studies to validate the targets of the most potent compounds. As our understanding of the SAR of this privileged scaffold grows, so too will its potential to yield the next generation of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Technical Guide to Benchmarking the Performance of Novel 6,7-Difluoro-2-tetralone-Based Kinase Inhibitors
This guide provides a comprehensive framework for the preclinical performance evaluation of a promising class of therapeutic candidates: 6,7-Difluoro-2-tetralone-based inhibitors. For the purpose of this guide, we will focus on a hypothetical inhibitor, DFT-K1, designed to target a key protein kinase involved in oncogenic signaling, such as Epidermal Growth Factor Receptor (EGFR). The principles and methodologies detailed herein are broadly applicable to other inhibitors derived from the tetralone scaffold and can be adapted for various enzymatic targets.
The tetralone scaffold is a valuable pharmacophore in medicinal chemistry, with derivatives showing a wide range of biological activities, including antitumor and antibacterial effects.[1][2][3] The introduction of fluorine atoms, as in the 6,7-difluoro substitution pattern, can significantly enhance metabolic stability and binding affinity.[4] This guide is intended for researchers, scientists, and drug development professionals, offering a structured approach to inhibitor characterization, from initial potency assessment to cellular target engagement.
Foundational Assessment: In Vitro Potency (IC50 Determination)
The initial and most critical step in characterizing a novel inhibitor is to determine its potency against the intended target. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.[5][6] A lower IC50 value indicates a more potent inhibitor.[7]
Rationale for Experimental Design
The choice of assay format is critical for obtaining reliable IC50 values. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is selected for its high sensitivity and broad applicability.[8] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8] Staurosporine, a well-characterized, non-selective kinase inhibitor, will be used as a positive control to validate the assay performance.[8]
Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay
-
Compound Preparation : Prepare a 10 mM stock solution of the this compound-based inhibitor (DFT-K1) in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for testing.
-
Kinase Reaction Setup : In a 96-well plate, add 2.5 µL of the serially diluted DFT-K1 or DMSO (as a "no inhibitor" control) to each well.
-
Pre-incubation : Add 2.5 µL of the target kinase (e.g., recombinant human EGFR) to each well. Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Kinase Reaction : Start the reaction by adding 5 µL of a substrate/ATP mixture to each well. The concentrations of the substrate and ATP should be empirically determined, ideally at or below the Km for ATP to ensure the measured IC50 is a close approximation of the inhibitor's intrinsic affinity (Ki). Incubate the plate at 30°C for 60 minutes.
-
ADP Detection :
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis :
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[7]
-
Assessing Specificity: Kinase Selectivity Profiling
A significant challenge in the development of kinase inhibitors is achieving specificity for the target kinase, given the high degree of conservation in the active site across the kinome.[9] Off-target effects can lead to toxicity and other undesirable side effects. Therefore, it is crucial to profile the inhibitor against a panel of other kinases.
Rationale for Experimental Design
The most common method for assessing kinase inhibitor selectivity is to screen the compound against a large panel of kinases in parallel biochemical assays.[10] This provides a broad overview of the inhibitor's activity across the kinome. An efficient strategy involves an initial screen at a single, high concentration of the inhibitor, followed by full IC50 determination for any kinases that show significant inhibition (e.g., >70%).[10]
Experimental Protocol: Kinase Selectivity Panel
-
Primary Screen : Screen DFT-K1 at a concentration of 1 µM against a panel of representative kinases from different families. The in vitro kinase activity assay described in the previous section can be adapted for this purpose.
-
Hit Confirmation and IC50 Determination : For any kinases that exhibit significant inhibition in the primary screen, perform a full dose-response experiment to determine the IC50 value, as detailed in the previous protocol.
-
Data Analysis : The selectivity of the inhibitor can be quantified and visualized. A common approach is to calculate a selectivity score or to represent the data as a dendrogram, which visually clusters kinases based on their sensitivity to the inhibitor.
Confirming Target Engagement in a Cellular Milieu: The Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential for determining an inhibitor's potency and selectivity, they do not confirm that the compound can enter cells and bind to its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses drug-target interaction in intact cells.[11][12][13] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[13]
Rationale for Experimental Design
CETSA provides direct evidence of target engagement by measuring the change in the thermal stability of the target protein upon ligand binding.[14][15] This assay is crucial for validating that the observed cellular effects of the inhibitor are indeed due to its interaction with the intended target.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Culture a relevant cell line (e.g., A431, which overexpresses EGFR) to 80-90% confluency. Treat the cells with DFT-K1 at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge : Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a PCR machine, followed by a cooling step.
-
Cell Lysis and Separation : Lyse the cells by freeze-thaw cycles or another appropriate method. Separate the soluble protein fraction (containing the stabilized, non-denatured target protein) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection : Analyze the amount of the soluble target protein (e.g., EGFR) in the supernatant by Western blotting or another sensitive protein detection method.
-
Data Analysis :
-
Melt Curve : Plot the amount of soluble target protein as a function of temperature for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
-
Isothermal Dose-Response : To quantify the potency of target engagement in cells, perform the experiment at a single temperature (chosen from the melt curve where there is a significant difference between the treated and untreated samples) with varying concentrations of the inhibitor. This will generate a dose-response curve from which a cellular EC50 (effective concentration for 50% of the maximal effect) can be determined.
-
Comparative Data Analysis
To provide a clear and objective comparison, the performance data for DFT-K1 should be presented alongside that of established, alternative inhibitors targeting the same kinase.
Table 1: In Vitro Potency and Selectivity of Kinase Inhibitors
| Inhibitor | Target Kinase IC50 (nM) | Off-Target Kinase 1 IC50 (nM) | Off-Target Kinase 2 IC50 (nM) | Selectivity Score |
| DFT-K1 | 15 | 1500 | >10,000 | 100 |
| Alternative 1 | 10 | 100 | 500 | 10 |
| Alternative 2 | 50 | 5000 | >10,000 | 100 |
Selectivity Score is a calculated value representing the ratio of off-target IC50 to target IC50.
Table 2: Cellular Target Engagement
| Inhibitor | Cellular EC50 (nM) | Maximum Thermal Shift (°C) |
| DFT-K1 | 100 | 5.2 |
| Alternative 1 | 80 | 4.8 |
| Alternative 2 | 500 | 3.5 |
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of DFT-K1.
Experimental Workflow
Caption: Workflow for benchmarking this compound-based inhibitors.
Data Interpretation Logic
Caption: Logical progression from experimental data to lead candidate identification.
References
- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. courses.edx.org [courses.edx.org]
- 7. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA [pubmed.ncbi.nlm.nih.gov]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6,7-Difluoro-2-tetralone
Introduction: Beyond Synthesis, Ensuring a Safe Lifecycle
In the fast-paced environment of drug discovery and chemical research, our focus is often directed toward synthesis, optimization, and analysis. However, the lifecycle of a chemical intermediate like 6,7-Difluoro-2-tetralone does not end with the final reaction. Responsible management of its waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a procedural framework for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each step. Our commitment to safety and operational excellence extends beyond providing a product; it includes empowering our partners with the knowledge to handle these materials responsibly from acquisition to disposal.
Part 1: Hazard Profile and Risk Assessment
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, we can infer its likely hazard profile from structurally similar compounds, such as its isomer 6,8-Difluoro-2-tetralone, and the general properties of fluorinated organic compounds.[1][2]
It is mandatory to consult the manufacturer-specific SDS for this compound before handling or disposal. The information below is illustrative based on available data for similar structures.
Table 1: Hazard and Property Summary of a Representative Difluoro-2-tetralone Isomer
| Property | Value / Classification | Source |
|---|---|---|
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
| GHS Pictogram | Warning | [1] |
| Molecular Formula | C₁₀H₈F₂O | [2] |
| Molecular Weight | 182.17 g/mol | [2] |
| Physical State | Solid | [3] |
| Flash Point | 99.4°C |[2] |
Causality Behind the Hazards:
-
Irritation: The electrophilic nature of the carbonyl group combined with the presence of fluorine atoms can make the molecule reactive toward biological nucleophiles on the skin, in the eyes, and in the respiratory tract, leading to irritation.[1]
-
Environmental Persistence: Fluorinated organic compounds can be persistent in the environment.[4][5] Improper disposal, such as drain disposal, is unacceptable as it can lead to the contamination of waterways and interfere with wastewater treatment processes.[6][7]
Part 2: Core Principles of Hazardous Waste Management
The disposal of this compound is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8][9] The fundamental principle is "cradle-to-grave" management, meaning the generator of the waste is responsible for it until its final, safe disposition.[8]
-
Waste Determination: Assume all chemical waste is hazardous unless proven otherwise.[8] Given its irritant properties and organic nature, this compound waste must be managed as hazardous.[10][11]
-
Container Compatibility: Waste must be stored in containers made of a material that does not react with the contents.[6] For this compound solids and solutions, high-density polyethylene (HDPE) or glass containers with secure, screw-on caps are appropriate.[8][12] Never use food-grade containers or containers with damaged caps.[8][12]
-
Segregation of Waste: This is a critical step to prevent dangerous reactions. Halogenated organic waste (containing F, Cl, Br, I) should be collected separately from non-halogenated organic waste. This is because the final disposal methods, such as incineration, require different conditions for halogenated compounds to prevent the formation of acid gases and other harmful byproducts. Always segregate acids, bases, oxidizers, and other reactive chemicals.[6]
-
Labeling: Every waste container must be accurately labeled.[10] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name(s) of the contents (e.g., "this compound," "Methanol"). Avoid abbreviations or formulas.
-
The approximate percentages of each component.
-
The relevant hazard characteristics (e.g., Irritant, Flammable).
-
The date accumulation started.
-
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored at or near the point of generation in a designated SAA.[6] This area must be under the control of the laboratory personnel, and containers must be kept closed except when adding waste.[12] All containers in the SAA must be placed in secondary containment to capture any potential leaks.[12]
Part 3: Step-by-Step Disposal Protocols
The following protocols provide a direct, procedural guide for managing waste streams containing this compound.
Protocol 3.1: Unused or Expired Solid Compound
-
Container: Designate a dedicated hazardous waste container for solid chemical waste. This can be the original manufacturer's container.[10][12]
-
Labeling: If using the original container, ensure the label is not defaced. Affix a hazardous waste tag, completing all required fields.
-
Transfer: If transferring the solid, do so inside a chemical fume hood to avoid inhaling dust.[13] Use appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and compatible gloves.[13][14]
-
Storage: Securely cap the container and place it in your designated SAA.
Protocol 3.2: Contaminated Labware and PPE
This category includes items like gloves, weigh boats, and absorbent paper contaminated with this compound residue.
-
Container: Use a sturdy, clear plastic bag or a lined pail designated for chemically contaminated solid waste (often called "lab trash").[10][12] Do not include any sharps.
-
Segregation: Ensure no free liquids are placed in the solid waste bag.
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and list the chemical contaminants.
-
Closure and Storage: Once full, securely seal the bag, place it in a secondary container if required by your institution, and store it in the SAA for pickup.[12]
Protocol 3.3: Solutions of this compound
This applies to reaction mixtures, chromatography fractions, or solutions used for analysis.
-
Waste Stream Identification: Determine if the solvent is halogenated or non-halogenated. Since this compound is a halogenated compound, any waste solution containing it must be disposed of in a "Halogenated Organic Waste" container.
-
Container: Use a compatible, leak-proof liquid waste container (e.g., HDPE carboy) with a screw-on cap.[10][12]
-
pH Neutralization: Do not attempt to neutralize the solution unless it is part of a validated institutional procedure for specific waste streams. Generally, acidic or basic organic waste should be collected in separate containers.
-
Transfer: Use a funnel to carefully pour the waste into the designated container inside a chemical fume hood. Do not fill the container beyond 90% capacity to allow for expansion.[6]
-
Closure and Storage: Keep the container tightly closed at all times except when adding waste.[12] Store it in the SAA within a secondary containment bin capable of holding 110% of the container's volume.[12]
Part 4: Disposal Workflow and Emergency Planning
To ensure logical and consistent decision-making, the following workflow should be adopted at the point of waste generation.
Caption: Decision workflow for proper segregation of waste streams.
Emergency Spill Response: In the event of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). For a solid spill, carefully sweep up the material without creating dust and place it in a sealed, labeled hazardous waste container.[14] For a liquid spill, use a chemical spill kit to absorb the material, then place the absorbent in a sealed bag or container. All materials used for cleanup must be disposed of as hazardous waste.[10]
References
- 1. 6,8-Difluoro-2-tetralone | C10H8F2O | CID 4076431 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,8-Difluoro-2-tetralone (843644-23-5) for sale [vulcanchem.com]
- 3. 843644-23-5 | 6,8-Difluoro-2-tetralone [fluoromart.com]
- 4. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. acs.org [acs.org]
- 8. pfw.edu [pfw.edu]
- 9. youtube.com [youtube.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. sustainable-markets.com [sustainable-markets.com]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. benchchem.com [benchchem.com]
- 14. capotchem.com [capotchem.com]
Mastering the Safe Handling of 6,7-Difluoro-2-tetralone: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like 6,7-Difluoro-2-tetralone is foundational to therapeutic innovation. However, with great potential comes the great responsibility of ensuring the utmost safety in our laboratories. This guide provides essential, experience-driven safety and logistical information for the handling and disposal of this compound, moving beyond mere procedural steps to explain the critical reasoning behind each recommendation. Our aim is to empower you with the knowledge to maintain a secure research environment.
Core Personal Protective Equipment (PPE) Directives
The selection of appropriate PPE is the most critical barrier between the researcher and potential chemical exposure. The following recommendations are based on the anticipated hazards of this compound.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles and a face shield | Given the high risk of serious eye irritation, standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes, offering protection from splashes and airborne particles. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high splash potential, to protect the entire face. |
| Skin | Nitrile or Neoprene chemical-resistant gloves and a laboratory coat | To prevent skin irritation, chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for incidental contact[3]. It is crucial to change gloves immediately if they become contaminated. A standard laboratory coat will protect the skin and clothing from accidental spills[3][4]. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | To mitigate the risk of respiratory tract irritation, all handling of this compound powder should be performed in a certified chemical fume hood[5]. This engineering control is the primary means of preventing inhalation exposure. For weighing larger quantities, a dust mask may be considered as a secondary precaution[3]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a stringent operational protocol is essential for minimizing risk. The following steps provide a self-validating system for the safe handling of this compound.
1. Preparation and Area Setup:
-
Verification: Before beginning any work, ensure that the designated chemical fume hood is functioning correctly and that the certification is current.
-
Emergency Readiness: Confirm the location and accessibility of the nearest eyewash station and safety shower[5].
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, and appropriate containers, within the fume hood to minimize movement of the compound in the open lab.
2. Donning PPE:
-
The following diagram illustrates the correct sequence for donning PPE to ensure complete protection before handling the compound.
3. Weighing and Solution Preparation:
-
Containment: Perform all weighing and initial solvent addition within the chemical fume hood to contain any airborne powder.
-
Minimize Dust: Handle the solid gently to avoid creating dust. Use a micro-spatula for transferring small quantities.
-
Controlled Dissolution: When preparing solutions, add the solid to the solvent slowly and cap the container before agitation to prevent splashes.
4. Post-Handling and Decontamination:
-
Clean-Up: Thoroughly clean the work area with an appropriate solvent and decontaminating solution.
-
PPE Removal: Remove PPE in the reverse order of donning to prevent cross-contamination. Dispose of contaminated single-use items, such as gloves, in a designated hazardous waste container.
-
Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after completing the work and removing PPE.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Collection: All solid waste contaminated with this compound, including weighing paper, gloves, and any unused compound, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, appropriately labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Regulatory Adherence: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By integrating these expert-driven protocols and understanding the rationale behind each safety measure, you can confidently and safely advance your critical research in drug development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
